Gentamicin sulphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEIXVOBVLKYNT-HDZPSJEVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H125N15O25S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1488.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-41-0 | |
| Record name | Gentamicin, sulfate (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of Gentamicin Sulphate in Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antibacterial activity of gentamicin (B1671437) sulphate. It delves into its interaction with the bacterial ribosome, the subsequent disruption of protein synthesis, and the experimental methodologies used to elucidate these processes. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction: Gentamicin, a Potent Aminoglycoside
Gentamicin is a broad-spectrum aminoglycoside antibiotic that exhibits bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria. It is a mixture of several related components, primarily gentamicin C1, C1a, and C2. Its efficacy stems from its ability to irreversibly bind to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately, cell death. This guide will explore the intricate details of this mechanism.
Cellular Uptake: Breaching the Bacterial Defenses
Gentamicin's journey to its intracellular target begins with its transport across the bacterial cell envelope. In Gram-negative bacteria, this is a multi-step process:
-
Outer Membrane Permeation: Gentamicin, a polycationic molecule, initially interacts with and disrupts the lipopolysaccharide (LPS) layer of the outer membrane. This process is facilitated by the displacement of divalent cations that stabilize the LPS, creating transient pores through which the antibiotic can pass.
-
Periplasmic Space Traverse: Once across the outer membrane, gentamicin traverses the periplasmic space.
-
Inner Membrane Transport: The final and crucial step is the energy-dependent transport across the inner cytoplasmic membrane. This transport is coupled to the electron transport chain and is oxygen-dependent, which explains why anaerobic bacteria are intrinsically resistant to aminoglycosides.
The initial, energy-independent uptake phase is concentration-dependent, while the subsequent energy-dependent phases are saturable.
The Primary Target: The Bacterial 30S Ribosomal Subunit
The core of gentamicin's mechanism of action lies in its high-affinity binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.
Binding Site and Molecular Interactions
Gentamicin binds specifically to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) of the 30S subunit. This binding pocket is a highly conserved region, explaining the broad spectrum of activity of gentamicin.
Key molecular interactions include:
-
Hydrogen Bonding: A network of hydrogen bonds forms between the amino and hydroxyl groups of the gentamicin molecule and specific nucleotides of the 16S rRNA, primarily involving universally conserved residues such as A1492 and A1493.
-
Conformational Change: The binding of gentamicin induces a significant conformational change in the A-site. It forces the bases of nucleotides A1492 and A1493 to flip out from their normal stacked position within the rRNA helix. This "flipped-out" conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound, even in its absence.
This conformational lock is central to the disruptive effects of gentamicin on protein synthesis.
Figure 1: Signaling pathway of gentamicin's mechanism of action.
Disruption of Protein Synthesis: The Core Antibacterial Effect
Gentamicin's interaction with the ribosomal A-site triggers a cascade of events that severely impair protein synthesis, leading to the bactericidal outcome.
Induction of Codon Misreading
The gentamicin-induced conformational change in the A-site lowers the accuracy of the ribosome's decoding process. This leads to the frequent misincorporation of incorrect amino acids into the growing polypeptide chain. The ribosome, locked in a "cognate-like" state, accepts near-cognate aminoacyl-tRNAs that it would normally reject. This results in the synthesis of aberrant, non-functional, or even toxic proteins.
Premature Termination of Translation
In addition to causing misreading, gentamicin can also lead to the premature termination of translation. The binding of the antibiotic can interfere with the translocation of the ribosome along the mRNA, causing it to stall and dissociate from the mRNA template. This results in the production of truncated, incomplete proteins.
The Bactericidal Cascade
The accumulation of misfolded and truncated proteins within the bacterial cell has several detrimental consequences:
-
Disruption of Cellular Processes: Aberrant proteins can interfere with essential metabolic pathways and cellular functions.
-
Membrane Damage: There is evidence to suggest that the insertion of faulty proteins into the cell membrane can compromise its integrity, leading to increased permeability and leakage of essential cellular components.
-
Induction of an Envelope Stress Response: The accumulation of abnormal proteins can trigger a stress response that, when overwhelmed, contributes to cell death.
This multi-faceted disruption of cellular homeostasis culminates in the potent bactericidal effect of gentamicin.
Quantitative Data on Gentamicin's Activity
The following tables summarize key quantitative data related to the interaction of gentamicin with the bacterial ribosome and its inhibitory effects on protein synthesis.
Table 1: Binding Affinities (Kd) of Gentamicin Components to the Ribosomal A-Site
| Gentamicin Component | Dissociation Constant (Kd) (µM) | Bacterial Strain | Method |
| Gentamicin C1a | ~0.01 | E. coli | Chemical Footprinting |
| Gentamicin C2 | ~0.025 | E. coli | Chemical Footprinting |
| Gentamicin C1 | ~0.5 | E. coli | Chemical Footprinting |
| Gentamicin C2 (Class 1 site) | 0.6 | E. coli MRE600 | Equilibrium Dialysis |
| Gentamicin C2 (Class 2 sites) | 10 | E. coli MRE600 | Equilibrium Dialysis |
Data compiled from studies by Recht et al. (1999) and Tangy et al. (1985).
Table 2: In Vitro Protein Synthesis Inhibition (IC50) by Gentamicin Components
| Gentamicin Component | IC50 (µM) | In Vitro System |
| Gentamicin C1a | Not explicitly found | E. coli cell-free |
| Gentamicin C2 | Not explicitly found | E. coli cell-free |
| Gentamicin C1 | Not explicitly found | E. coli cell-free |
Table 3: Gentamicin-Induced Readthrough of Premature Stop Codons
| Mutation (Stop Codon) | Basal Readthrough (%) | Gentamicin-Induced Readthrough (%) | Fold Increase | Cell Line |
| R1162X (UGA) | <0.03 | ~0.3 | ~10 | Not Specified |
| G542X (UGA) | <0.03 | ~0.45 | ~15 | Not Specified |
| W1282X (UGA) | ~0.3 | ~0.9 | ~3 | Not Specified |
| Y122X (UAA) | ~1.5 | Not explicitly stated | Not explicitly stated | Not Specified |
Data from a study on cystic fibrosis mutations by Sermet-Gaudelus et al. (2007).
Experimental Protocols for Studying Gentamicin's Mechanism of Action
Several key experimental techniques are employed to investigate the molecular details of gentamicin's interaction with the ribosome and its consequences.
Ribosome Isolation and Purification
Objective: To obtain pure and active 70S ribosomes and 30S subunits from bacterial cells.
Methodology:
-
Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase, harvest the cells by centrifugation, and lyse them using a French press or sonication in a lysis buffer containing appropriate salts and a low concentration of Mg²⁺.
-
Clarification: Centrifuge the lysate at low speed to remove cell debris.
-
Ribosome Pelleting: Layer the supernatant onto a sucrose (B13894) cushion and pellet the ribosomes by ultracentrifugation.
-
High-Salt Wash: Resuspend the ribosome pellet in a buffer with high salt concentration (e.g., 1M NH₄Cl) to remove associated proteins, followed by another round of ultracentrifugation.
-
Subunit Dissociation: Resuspend the washed 70S ribosomes in a buffer with a low Mg²⁺ concentration to induce dissociation into 30S and 50S subunits.
-
Sucrose Density Gradient Centrifugation: Layer the dissociated ribosomes onto a sucrose gradient (e.g., 10-40%) and separate the subunits by ultracentrifugation.
-
Fractionation and Analysis: Fractionate the gradient and identify the 30S and 50S subunit peaks by monitoring absorbance at 260 nm.
-
Concentration and Storage: Pool the fractions containing the desired subunits, concentrate them, and store at -80°C.
Chemical Footprinting
Objective: To identify the binding site of gentamicin on the 16S rRNA.
Methodology:
-
Complex Formation: Incubate purified 30S ribosomal subunits with varying concentrations of gentamicin.
-
Chemical Modification: Treat the ribosome-gentamicin complexes with a chemical probe that modifies accessible rRNA bases (e.g., dimethyl sulfate (B86663) - DMS, which methylates adenines and cytosines).
-
RNA Extraction: Extract the rRNA from the treated complexes.
-
Primer Extension: Use a radiolabeled DNA primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.
-
Gel Electrophoresis and Autoradiography: Separate the resulting cDNA fragments on a sequencing gel. The positions where reverse transcription is blocked indicate the modified bases. A "footprint" (protection from modification) will be observed at the gentamicin binding site.
Figure 2: Experimental workflow for chemical footprinting.
In Vitro Translation Inhibition Assay
Objective: To quantify the inhibitory effect of gentamicin on protein synthesis.
Methodology:
-
Prepare a Cell-Free Extract: Prepare a crude S30 extract from a suitable bacterial strain, which contains all the necessary components for translation.
-
Set up the Reaction: In a reaction tube, combine the S30 extract, a buffer system, amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine), an energy source (ATP and GTP), and a template mRNA (e.g., coding for luciferase).
-
Add Inhibitor: Add varying concentrations of gentamicin to the reaction tubes. Include a no-gentamicin control.
-
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
-
Precipitation and Scintillation Counting: Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the gentamicin concentration to determine the IC50 value.
Primer Extension Inhibition (Toe-Printing) Assay
Objective: To map the position of the ribosome on an mRNA template in the presence of gentamicin.
Methodology:
-
Assemble Translation Initiation Complexes: Incubate mRNA, purified 70S ribosomes or 30S subunits, and initiator tRNA (tRNAfMet) in the presence or absence of gentamicin.
-
Primer Annealing: Anneal a radiolabeled DNA primer to the 3' end of the mRNA.
-
Reverse Transcription: Add reverse transcriptase to the mixture. The enzyme will synthesize a cDNA strand complementary to the mRNA template.
-
Ribosome Stalling: The reverse transcriptase will be physically blocked by the ribosome, resulting in a truncated cDNA product, the "toe-print."
-
Gel Electrophoresis and Autoradiography: Separate the cDNA products on a sequencing gel. The length of the toe-print fragment indicates the precise position of the leading edge of the ribosome on the mRNA.
Logical Relationships in Gentamicin's Bactericidal Action
The bactericidal effect of gentamicin is a multi-step process that begins with the specific binding to its target and culminates in cell death.
Gentamicin Sulphate: An In-depth Technical Guide to its Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity of Gentamicin (B1671437) sulphate, an aminoglycoside antibiotic with significant clinical applications. The document details its mechanism of action, the molecular basis of bacterial resistance, and standardized experimental protocols for its evaluation. Quantitative data on its efficacy against a range of clinically relevant bacteria are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying processes.
Spectrum of Activity
Gentamicin is a broad-spectrum antibiotic, primarily effective against a wide range of aerobic Gram-negative bacteria and some Gram-positive organisms.[1] Its bactericidal activity is concentration-dependent, meaning higher concentrations lead to a greater rate of bacterial killing.[2] Gentamicin is frequently employed in the treatment of serious infections such as septicemia, neonatal sepsis, meningitis, and infections of the urinary tract, respiratory tract, skin, bone, and soft tissues.[3][4]
The in-vitro activity of gentamicin can be significantly reduced under anaerobic or hypercapnic conditions.[5] This is because the transport of gentamicin across the bacterial cell membrane is an oxygen-dependent process.[2] Consequently, gentamicin is not effective against anaerobic bacteria.[2]
Gram-Negative Bacteria
Gentamicin exhibits potent activity against many clinically important aerobic Gram-negative bacilli. This includes the majority of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens.[6][7] It is also active against Pseudomonas aeruginosa.[3][6]
Gram-Positive Bacteria
The activity of gentamicin against Gram-positive bacteria is more limited. It is effective against Staphylococcus aureus, including some methicillin-resistant strains (MRSA).[6][8] However, its efficacy against streptococci and enterococci is generally weak when used as a monotherapy.[3] The combination of gentamicin with a cell wall-active antibiotic, such as a penicillin or vancomycin, often results in synergistic bactericidal activity against these organisms, particularly in the treatment of endocarditis.[2] This synergy is attributed to the increased uptake of gentamicin following cell wall damage by the beta-lactam antibiotic.[2]
Ineffective Against
Gentamicin is not effective against the following:
-
Anaerobic bacteria: As mentioned, its uptake mechanism is oxygen-dependent.[2]
-
Atypical bacteria: Organisms such as Mycoplasma and Chlamydia lack a conventional cell wall, a key component for gentamicin's full bactericidal effect.
-
Most streptococcal species: Including Streptococcus pneumoniae and Group D streptococci, when used as a single agent.[3]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of gentamicin against various clinically relevant bacteria. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. These values are essential for determining the susceptibility of an organism to the antibiotic and for guiding clinical therapy. The data is compiled from various sources, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, as well as peer-reviewed literature.
Table 1: Gentamicin MIC Ranges for Gram-Negative Bacteria
| Organism | MIC Range (µg/mL) | CLSI Breakpoints (Susceptible/Intermediate/Resistant) (µg/mL) | EUCAST Breakpoints (Susceptible/Resistant) (µg/mL) |
| Escherichia coli | 0.25 - >256[9][10] | ≤2 / 4 / ≥8[5] | ≤2 / >4 |
| Pseudomonas aeruginosa | 0.25 - >512[3] | ≤4 / 8 / ≥16[11] | ≤4 / >4 |
| Klebsiella pneumoniae | <0.25 - >1024[12][13] | ≤2 / 4 / ≥8[14] | ≤2 / >4 |
| Proteus mirabilis | 1.0 - 8[15] | ≤2 / 4 / ≥8[5] | ≤2 / >4 |
| Serratia marcescens | 0.5 - >128[16][17][18] | ≤2 / 4 / ≥8[5] | ≤2 / >4 |
| Acinetobacter baumannii | 0.25 - ≥512[2][19][20] | ≤4 / 8 / ≥16 | ≤4 / >4 |
Table 2: Gentamicin MIC Ranges for Gram-Positive Bacteria
| Organism | MIC Range (µg/mL) | CLSI Breakpoints (Susceptible/Intermediate/Resistant) (µg/mL) | EUCAST Breakpoints (Susceptible/Resistant) (µg/mL) |
| Staphylococcus aureus | 0.06 - >128[6][21] | ≤1 / 2-128 / ≥128 (High-level) | ≤1 / >1 (High-level screening) |
| Enterococcus faecalis | 4 - >1024[7][22][23][24] | ≤500 / >500 (High-level) | ≤256 / >256 (High-level screening) |
Mechanism of Action
Gentamicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, which is a crucial component of the protein synthesis machinery.[7][12][25] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins.[12][25] The accumulation of these aberrant proteins disrupts the integrity of the bacterial cell membrane, ultimately leading to cell death.[26]
Mechanisms of Resistance
Bacterial resistance to gentamicin can occur through several mechanisms, which can be intrinsic or acquired. The most common mechanisms include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular concentration of the drug.[11][26]
-
Enzymatic Modification: Bacteria may acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate gentamicin by adding chemical groups, such as acetyl, phosphate, or adenyl groups, to the antibiotic molecule, preventing it from binding to the ribosome.[10][11]
-
Target Site Alteration: Mutations in the genes encoding the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of gentamicin, thereby conferring resistance.[11]
-
Reduced Uptake and Efflux: Decreased permeability of the bacterial cell membrane can limit the entry of gentamicin into the cell. Additionally, some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target.[10][27]
Experimental Protocols
The in vitro activity of gentamicin is primarily determined using two standardized methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.
Broth Microdilution for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of gentamicin in a liquid growth medium.
Protocol:
-
Prepare Gentamicin Dilutions: A series of twofold dilutions of gentamicin sulphate are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the gentamicin dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of gentamicin that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method
This qualitative method assesses the susceptibility of a bacterium to gentamicin by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.
Protocol:
-
Prepare Bacterial Lawn: A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Apply Gentamicin Disk: A paper disk containing a standardized amount of gentamicin (typically 10 µg) is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: The diameter of the zone of no bacterial growth around the disk is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to standardized interpretive charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to gentamicin.
References
- 1. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nicd.ac.za [nicd.ac.za]
- 9. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 12. Frontiers | High-Level Aminoglycoside Resistance in Human Clinical Klebsiella pneumoniae Complex Isolates and Characteristics of armA-Carrying IncHI5 Plasmids [frontiersin.org]
- 13. Exploration of Antimicrobial Peptides in the Treatment of Gentamicin-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. redalyc.org [redalyc.org]
- 16. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 17. mdpi.com [mdpi.com]
- 18. clinmedjournals.org [clinmedjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 21. academic.oup.com [academic.oup.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. researchgate.net [researchgate.net]
- 26. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 27. academic.oup.com [academic.oup.com]
The Discovery and Origin of Gentamicin Sulphate from Micromonospora purpurea: A Technical Guide
Abstract
Gentamicin (B1671437), a cornerstone aminoglycoside antibiotic in the global fight against severe bacterial infections, originates from the complex metabolic processes of the Gram-positive bacterium Micromonospora purpurea. This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of gentamicin sulphate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding and further research in this field.
Introduction: The Dawn of a Potent Antibiotic
The discovery of gentamicin in 1963 by Weinstein, Luedemann, and their colleagues at the Schering Corporation marked a significant milestone in antibiotic research.[1] The antibiotic was isolated from fermentation broths of Micromonospora purpurea, a species of Actinobacteria found in soil samples.[1][2] This discovery unveiled a new, potent weapon against a broad spectrum of Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat pathogens.[1]
Gentamicin is not a single compound but a complex of closely related aminoglycoside structures, primarily the gentamicin C complex.[2][3] The major, clinically significant components of this complex are gentamicin C1, C1a, C2, and C2a.[2] These components share a common 2-deoxystreptamine (B1221613) core structure but differ in the methylation patterns on the purpurosamine sugar moiety, a subtlety that significantly influences their antibacterial activity and pharmacokinetic profiles.
The Producing Microorganism: Micromonospora purpurea
Micromonospora purpurea is a filamentous bacterium belonging to the order Actinomycetales. It is characterized by the formation of single spores on its substrate mycelium and a lack of aerial mycelium. The name purpurea is derived from the purple pigment produced by the organism during its growth.
Biosynthesis of the Gentamicin Complex
The biosynthesis of the gentamicin C complex is a multi-step enzymatic process. The pathway begins with the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation events and a series of modifications, including methylations and aminations, to produce the final active components.
A key intermediate in the pathway is gentamicin X2, which serves as a branch point leading to the various C components. The methylation steps are crucial in determining the final composition of the gentamicin complex. Two key methyltransferase enzymes, GenK and GenL, are responsible for the differential methylation of the purpurosamine ring, leading to the formation of the different C components.[3][4][5][6]
Below is a diagram illustrating the key steps in the gentamicin C complex biosynthetic pathway.
Caption: Simplified biosynthetic pathway of the gentamicin C complex.
Fermentation for Gentamicin Production
The production of gentamicin is achieved through submerged fermentation of Micromonospora purpurea under controlled conditions. Optimization of fermentation parameters is critical for maximizing the yield of the antibiotic complex.
Quantitative Data on Fermentation Parameters
The following table summarizes key fermentation parameters and their impact on gentamicin production.
| Parameter | Optimal Value/Range | Effect on Production | Reference |
| Carbon Source | Potato Starch, Glucose | Potato starch supports good cell growth, while glucose is optimal for gentamicin production.[1] | [1] |
| Nitrogen Source | Soybean Meal, Fodder Yeast | Organic nitrogen sources are generally superior to inorganic sources for both growth and antibiotic production.[1][7][8] | [1][7][8] |
| Initial pH | 7.0 - 7.5 | Essential for initiating the fermentation process effectively.[7][8] | [7][8] |
| Production pH | 6.8 - 7.2 | The optimal pH for cell growth is around 7.2, while gentamicin production is favored at a slightly lower pH of 6.8.[1] | [1] |
| Temperature | 28 - 37°C | The optimal temperature can vary depending on the stage of fermentation, with a range of 35-37°C for initial growth and 34-35°C for the production phase.[9][10] | [9][10] |
| Dissolved Oxygen | High | Oxygen is a critical factor for achieving high gentamicin yields.[1] | [1] |
| Cobalt (CoCl₂) | ~0.006 g/L | Acts as a stimulant for gentamicin production.[1] | [1] |
Experimental Protocol: Shake Flask Fermentation
This protocol provides a general procedure for the laboratory-scale production of gentamicin in shake flasks.
1. Inoculum Preparation (Seed Culture): a. Prepare a seed culture medium containing (per liter): 10 g glucose, 24 g soluble starch, 5 g yeast extract, 5 g tryptone, 3 g beef extract, and 2 g calcium carbonate. b. Inoculate the sterile seed medium with a lyophilized culture or a slant of Micromonospora purpurea. c. Incubate at 35°C for 48-72 hours on a rotary shaker at 280 rpm.[1]
2. Production Medium Preparation: a. Prepare the production medium containing (per liter): 30 g potato starch, 30 g soybean meal, and 0.5 g cobalt chloride. b. Adjust the initial pH to 7.0-7.5. c. Sterilize the medium by autoclaving at 121°C for 20 minutes.[1]
3. Fermentation: a. Inoculate the sterile production medium with 5% (v/v) of the seed culture. b. Incubate the fermentation culture at 28°C for 6-7 days on a rotary shaker at 280 rpm.[1] c. Monitor the pH and adjust as necessary to maintain it within the optimal range for production (6.8-7.2).
Workflow for Shake Flask Fermentation:
Caption: General workflow for gentamicin production via shake flask fermentation.
Extraction and Purification of this compound
Following fermentation, the gentamicin complex is extracted from the broth and purified to isolate the active components. The basic nature of gentamicin allows for effective purification using cation-exchange chromatography.
Experimental Protocol: Extraction and Ion-Exchange Chromatography
1. Extraction from Fermentation Broth: a. Acidify the whole fermentation broth to pH 2.0-2.5 with sulfuric acid. b. Stir for 30 minutes to release the gentamicin from the mycelia. c. Separate the mycelia and other solids by centrifugation or filtration. d. Adjust the pH of the supernatant to 7.8-8.0 with sodium hydroxide (B78521).
2. Cation-Exchange Chromatography: a. Resin: Use a strong cation-exchange resin (e.g., Dowex 50W X8). b. Column Preparation: Pack a column with the resin and equilibrate it with deionized water or a low concentration buffer. c. Loading: Apply the clarified and pH-adjusted fermentation broth to the column. d. Washing: Wash the column with deionized water to remove unbound impurities. e. Elution: Elute the bound gentamicin components using a gradient of ammonium (B1175870) hydroxide or a salt solution (e.g., sodium chloride). The different gentamicin components will elute at different concentrations due to their slight differences in charge. f. Fraction Collection: Collect fractions and analyze them for gentamicin content. g. Desalting: Pool the gentamicin-containing fractions and desalt them using a suitable method, such as gel filtration or reverse osmosis. h. Sulphate Salt Formation: Convert the purified gentamicin base to the sulphate salt by adding sulfuric acid and then lyophilize or precipitate the final product.
Workflow for Gentamicin Purification:
Caption: A typical workflow for the extraction and purification of gentamicin.
Analysis of Gentamicin Components
Due to the structural similarity of the gentamicin components and their lack of a strong UV chromophore, their analysis requires specialized chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or with pre-column derivatization for UV or fluorescence detection are the methods of choice.
Quantitative Data on Gentamicin Component Composition
The relative abundance of the major gentamicin C components can vary depending on the fermentation conditions and the specific strain of Micromonospora purpurea. The United States Pharmacopeia (USP) provides specifications for the composition of this compound.
| Component | USP Specification (% of total gentamicin C) |
| Gentamicin C1 | 25 - 50% |
| Gentamicin C1a | 10 - 35% |
| Gentamicin C2 + C2a | 25 - 55% |
Source: U.S. Pharmacopeia[2]
Experimental Protocol: HPLC-MS Analysis of Gentamicin Components
This protocol outlines a general method for the separation and quantification of gentamicin C components using HPLC with mass spectrometric detection.
1. Sample Preparation: a. Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1 mg/mL). b. Further dilute the sample with the mobile phase to a suitable concentration for analysis.
2. HPLC-MS Conditions: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: A gradient elution is typically employed using a mobile phase containing an ion-pairing agent such as trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (B52724) (Solvent B). c. Flow Rate: A typical flow rate is 0.2-0.5 mL/min. d. Column Temperature: Maintain the column at a constant temperature, for example, 30°C. e. Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z values for each gentamicin component.
3. Data Analysis: a. Identify each gentamicin component based on its retention time and specific m/z value. b. Quantify each component by integrating the peak area from the extracted ion chromatogram and comparing it to a calibration curve prepared with certified reference standards.
Conclusion and Future Perspectives
The discovery of gentamicin from Micromonospora purpurea has had a profound and lasting impact on the treatment of bacterial infections. The intricate biosynthetic pathway leading to the gentamicin complex continues to be an area of active research, with metabolic engineering efforts focused on improving the yield of specific, more desirable components.[3][4][5][6] Advances in fermentation technology and downstream processing are also crucial for ensuring a stable and cost-effective supply of this essential antibiotic. This technical guide provides a solid foundation for professionals in the field to build upon, fostering further innovation in the production and application of gentamicin.
References
- 1. msk.or.kr [msk.or.kr]
- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering | Semantic Scholar [semanticscholar.org]
- 7. The fermentative production of gentamicins by Micromonospora purpurea (1974) | Abou-Zeid A. Abou-Zeid | 5 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. CN111961699A - Method for producing low-impurity gentamicin by short-period fermentation of micromonospora purpurea - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Gentamicin Sulphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) sulphate is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea or M. echinospora.[1][2] It is a critical therapeutic agent used in the treatment of severe infections caused by Gram-negative and some Gram-positive bacteria.[3][4] Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and subsequent bacterial cell death.[4][5][6][7] This guide provides a comprehensive overview of the chemical properties and structural features of Gentamicin sulphate, intended to support research and development activities.
Chemical and Physical Properties
This compound is a white to buff-colored, hygroscopic powder.[5][8] It is a complex mixture of the sulphate salts of several related aminoglycoside compounds.[1][5] The main components are gentamicins C1, C1a, C2, C2a, and C2b.[1][3][9]
Table 1: Quantitative Chemical and Physical Properties of this compound
| Property | Value | References |
| Appearance | White to buff-colored powder | [5][8] |
| Hygroscopicity | Hygroscopic | [5][8] |
| Melting Point | 218-237 °C | [5][10][11][12][13] |
| Solubility | Freely soluble in water (50 mg/mL); Insoluble in lipids and organic solvents like alcohol and acetone. | [5][7][11][14][15] |
| pH (4% aqueous solution) | 3.5 - 6.0 | [5][8][14] |
| Specific Rotation [α]D | +107° to +121° | [2][16] |
| pKa (Strongest Acidic) | 12.55 | [17] |
| pKa (Strongest Basic) | 10.12 | [17] |
| LogP | -1.6 to -3.1 | [17] |
Chemical Structure
The core structure of the gentamicin C components consists of a 2-deoxystreptamine (B1221613) ring linked to a garosamine (B1245194) and a purpurosamine moiety.[18] The individual components of the gentamicin C complex differ in their degree of methylation at the C-6' position of the purpurosamine ring.[18]
-
Gentamicin C1: Contains two methyl groups at the 6' position.[18]
-
Gentamicin C1a: Lacks any methyl groups at the 6' position.[18]
-
Gentamicin C2: Possesses a single methyl group at the 6' position.[18]
-
Gentamicin C2a and C2b: Are also components of the complex.[3][9]
Table 2: Molecular Formula and Molecular Weight of Major Gentamicin C Components
| Component | R1 | R2 | Molecular Formula (Base) | Molecular Weight (Base, g/mol ) | References |
| Gentamicin C1 | CH3 | CH3 | C21H43N5O7 | 477.60 | [18][19] |
| Gentamicin C1a | H | H | C19H39N5O7 | 449.55 | [18][19] |
| Gentamicin C2 | CH3 | H | C20H41N5O7 | 463.57 | [18][19] |
| Gentamicin C2a | --- | --- | C20H41N5O7 | 463.57 | [10] |
| Gentamicin C2b | --- | --- | C20H41N5O7 | 463.57 | [3] |
Note: The molecular weights provided are for the free base forms. The sulphate salt will have a higher molecular weight.
Experimental Protocols for Structural Elucidation and Analysis
The analysis of this compound is challenging due to the lack of a UV-absorbing chromophore in its components.[3][20] Consequently, analytical methods often involve mass spectrometry, derivatization, or specialized detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation, identification, and quantification of the different gentamicin components without the need for derivatization.[3][21]
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[22]
-
Mobile Phase: Gradient elution is often employed. A common mobile phase consists of an aqueous solution of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile (B52724).[23][24] For example, a simple eluent can be 100 mM TFA.[23] The addition of a small percentage of acetonitrile can reduce the analysis time.[23]
-
Flow Rate: Typically around 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
-
Mass Spectrometry Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for the structural elucidation and quantification of the gentamicin components without the need for reference standards for each component.[26] Both ¹H and ¹³C NMR can be utilized.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in deuterium (B1214612) oxide (D₂O).[17]
-
An internal standard such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used for ¹H NMR.[17]
-
-
NMR Acquisition:
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[26]
-
Characteristic signals in both ¹H and ¹³C spectra that do not overlap with other signals can be used as spectral markers for each gentamicin component.[26] The normalized integrated intensities of these signals correspond to the mole fractions of the analytes.[26]
-
Infrared (IR) Spectroscopy
FTIR spectroscopy can be used for the identification of this compound and to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[27]
-
-
Spectral Interpretation:
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structural aspects of this compound. A thorough understanding of these characteristics, along with the appropriate analytical methodologies, is essential for the quality control, formulation development, and ongoing research of this important antibiotic. The complex nature of this multi-component drug necessitates the use of advanced analytical techniques to ensure its safety and efficacy.
References
- 1. Gentamicin Sulfate | C60H125N15O25S | CID 9855350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. lcms.cz [lcms.cz]
- 4. selleckchem.com [selleckchem.com]
- 5. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. GENTAMYCIN SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. webbook.nist.gov [webbook.nist.gov]
- 11. Thermo Scientific Chemicals Gentamicin sulfate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Gentamicin sulfate CAS#: 1405-41-0 [m.chemicalbook.com]
- 13. Gentamicin Sulfate - C21h45n5o11s | Melting Point: 218-237 °c, Molecular Weight: 575.7 G, Suitable For Cell Culture, Aminoglycoside Antibiotic at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. GENTAMICIN SULFATE USP - PCCA [pccarx.com]
- 16. newdruginfo.com [newdruginfo.com]
- 17. usp-pqmplus.org [usp-pqmplus.org]
- 18. benchchem.com [benchchem.com]
- 19. himedialabs.com [himedialabs.com]
- 20. scispace.com [scispace.com]
- 21. waters.com [waters.com]
- 22. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 27. research.monash.edu [research.monash.edu]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Deep Dive into the Gentamicin Sulphate Complex: Understanding the Roles of C1, C1a, and C2 Components
For Researchers, Scientists, and Drug Development Professionals
Gentamicin (B1671437) sulphate, a widely utilized broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components.[1] Produced by the fermentation of Micromonospora purpurea, this mixture's efficacy and safety profile are a composite of its individual constituents.[2][3] The major components of this complex are gentamicins C1, C1a, and C2, along with C2a and C2b.[4] These components differ subtly in their chemical structures, primarily in the methylation patterns on the purpurosamine ring, which can significantly influence their biological activity, including antimicrobial potency and toxicity.[5][6] This technical guide provides an in-depth analysis of the core components of gentamicin sulphate—C1, C1a, and C2—offering a comparative look at their properties, analytical methodologies for their separation, and their collective mechanism of action.
Structural Differences and Relative Abundance
The primary distinction between the major gentamicin components lies in the methylation at the 6' position of the purpurosamine ring.[7] Gentamicin C1 and C2 both possess a methyl group at this position, with C1 being N-methylated.[5] Gentamicin C1a, however, lacks a methyl group at this position.[5] The C2 component itself is a mixture of two stereoisomers, C2 and C2a.[5]
The relative abundance of these components in commercial this compound preparations can vary, which has implications for the therapeutic consistency of the drug product.[8][9] Regulatory bodies like the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) have set specifications for the composition of this compound to ensure quality and predictability in clinical use.[10][11]
| Component | Structural Feature at 6' Position of Purpurosamine Ring | USP Specified Abundance Range (%)[8][9] | BP Specified Abundance Range (%)[11] |
| Gentamicin C1 | N-methylated | 25 - 50 | 25 - 50 |
| Gentamicin C1a | No methyl group | 10 - 35 | 15 - 40 |
| Gentamicin C2 | Methyl group, free amine | 25 - 55 (sum of C2 and C2a) | 20 - 50 (sum of C2 and C2a) |
Antimicrobial Activity and Mechanism of Action
The antibacterial effect of gentamicin is achieved by inhibiting protein synthesis in susceptible bacteria.[7] The components of the gentamicin complex bind to the 30S subunit of the bacterial ribosome, specifically to the A site.[12][13] This binding interferes with the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins, and ultimately results in bacterial cell death.[7]
While the major components generally exhibit comparable activity against wild-type bacterial strains, significant differences in potency can be observed against bacteria that have developed resistance mechanisms, such as the production of aminoglycoside-modifying enzymes (AMEs).[14] The structural variations among the C1, C1a, and C2 components can affect their susceptibility to these enzymes, leading to variations in their Minimum Inhibitory Concentrations (MICs). One study highlighted that the potency of individual congeners against strains harboring a common AME could differ by as much as 128-fold.[14]
Below is a table summarizing the binding affinities of the gentamicin C components to the 30S ribosomal subunit.
| Component | Binding Affinity to 30S Ribosomal Subunit[12] |
| Gentamicin C1a | Highest affinity |
| Gentamicin C2 | Intermediate affinity |
| Gentamicin C1 | Lowest affinity |
dot
Caption: Mechanism of action of Gentamicin components.
Experimental Protocols
The separation and quantification of the individual components of this compound are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[15][16][17]
Protocol: Separation of Gentamicin Components by HPLC
This protocol is a generalized representation based on common practices described in the literature.[10][15][18][19]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[10][18]
-
Mobile Phase: An ion-pairing reversed-phase liquid chromatography (IP-RPLC) method is often employed.[15] A common mobile phase consists of an aqueous solution of a perfluorinated carboxylic acid, such as trifluoroacetic acid (TFA), with a small percentage of an organic solvent like acetonitrile.[15][16]
-
Flow Rate: A typical flow rate is around 1.0 - 1.2 mL/min.[10]
-
Temperature: The column is often maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducibility.[10][15]
-
-
Detection:
-
Gentamicin components lack a strong UV chromophore, making direct UV detection challenging.[1]
-
Pre-column Derivatization: A common approach is to derivatize the gentamicin components with a UV-absorbing agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), allowing for UV detection at a specific wavelength (e.g., 365 nm).[10][19]
-
Electrochemical Detection (ED): Pulsed Amperometric Detection (PAD) is another sensitive method for the direct detection of underivatized aminoglycosides.[15][18]
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer provides high sensitivity and specificity for both quantification and identification of the components.[1]
-
Charged Aerosol Detection (CAD): This universal detector can be used for the analysis of gentamicin without derivatization.[3]
-
-
Data Analysis:
-
The individual components (C1, C1a, C2, etc.) are identified based on their retention times compared to a reference standard.
-
Quantification is performed by measuring the peak area of each component and comparing it to a calibration curve generated from standards of known concentrations.
-
dot
Caption: Experimental workflow for HPLC analysis of Gentamicin.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[20]
-
Preparation of Gentamicin Component Stock Solution:
-
Accurately weigh a reference standard of the purified gentamicin component (e.g., C1, C1a, or C2).
-
Dissolve it in a suitable sterile solvent (e.g., water) to create a stock solution of a known concentration.[20]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the gentamicin component stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[20]
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted gentamicin component with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[20]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the gentamicin component that completely inhibits visible growth.[20] The growth control well should be turbid, and the sterility control well should be clear for the test to be valid.[20]
-
Conclusion
A thorough understanding of the individual components of the this compound complex is paramount for optimizing its therapeutic use and for the development of new aminoglycoside antibiotics. The variations in the relative abundance of the C1, C1a, and C2 components, coupled with their differing biological activities and susceptibilities to bacterial resistance mechanisms, underscore the importance of stringent quality control in the manufacturing of gentamicin-based pharmaceuticals. The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals to accurately characterize and evaluate these critical components, ultimately contributing to the safer and more effective use of this essential antibiotic.
References
- 1. lcms.cz [lcms.cz]
- 2. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]
- 3. Determination of this compound Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentamicin - Wikipedia [en.wikipedia.org]
- 8. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. davidpublisher.com [davidpublisher.com]
- 10. scispace.com [scispace.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 13. Structural origins of gentamicin antibiotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. pragolab.cz [pragolab.cz]
- 16. HPLC Separation of Gentamicins | SIELC Technologies [sielc.com]
- 17. separationmethods.com [separationmethods.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
The Efficacy of Gentamicin Sulphate Against Gram-Positive and Gram-Negative Bacteria: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Gentamicin (B1671437) sulphate, an aminoglycoside antibiotic, has been a cornerstone in the treatment of severe bacterial infections for decades. Its efficacy is primarily centered on a broad spectrum of Gram-negative aerobic bacilli, though it exhibits activity against select Gram-positive organisms, often in a synergistic capacity. This technical guide provides a comprehensive analysis of gentamicin's mechanism of action, its spectrum of activity supported by quantitative susceptibility data, prevalent resistance mechanisms, and detailed experimental protocols for its evaluation. The information is intended to serve as a critical resource for researchers and professionals engaged in antimicrobial drug discovery and development.
Introduction
Discovered in the 1960s from Micromonospora purpurea, gentamicin is a bactericidal antibiotic renowned for its potent activity against a wide array of bacteria.[1] It is particularly crucial in treating infections caused by aerobic Gram-negative bacteria, including Pseudomonas aeruginosa and members of the Enterobacteriaceae family.[2][3] While its use against Gram-positive bacteria is more nuanced, it plays a significant role in combination therapies, especially for serious infections like endocarditis.[4] This guide delves into the technical details of gentamicin's antibacterial properties, offering a granular view of its interaction with both Gram-positive and Gram-negative bacteria.
Mechanism of Action
Gentamicin exerts its bactericidal effect by irreversibly inhibiting protein synthesis in susceptible bacteria.[5] This process can be broken down into several key stages:
-
Uptake: Gentamicin's entry into the bacterial cell is a multi-phase process. Initially, the cationic gentamicin molecule binds electrostatically to the negatively charged components of the bacterial outer membrane (in Gram-negatives) or cell wall (in Gram-positives). It then traverses the outer membrane of Gram-negative bacteria through porin channels.[6] The subsequent transport across the inner cytoplasmic membrane is an active, oxygen-dependent process linked to the electron transport chain and driven by the membrane potential (Δψ).[7][8] This energy-dependent uptake explains why gentamicin is ineffective against anaerobic bacteria.[8]
-
Ribosomal Binding: Once inside the cytoplasm, gentamicin binds to the 30S ribosomal subunit.[9] The primary binding site is the A-site on the 16S rRNA, specifically at helix 44 (h44).[10][11] This interaction, primarily through hydrogen bonds with nucleotides like A1408 and G1494, locks the ribosome in a conformation that reduces its decoding fidelity.[9]
-
Inhibition of Protein Synthesis: The binding of gentamicin to the A-site induces a conformational change that prevents the ribosome from proofreading the codon-anticodon pairing correctly. This leads to two primary inhibitory effects:
-
Mistranslation: The ribosome accepts incorrect aminoacyl-tRNAs, leading to the synthesis of non-functional or toxic proteins with errors throughout their polypeptide chains.[10]
-
Premature Termination: The formation of these aberrant proteins can lead to the premature termination of translation.
-
Inhibition of Ribosome Recycling: A secondary binding site on the 23S rRNA has been identified, where gentamicin is believed to block the interaction of the ribosome with ribosome recycling factors. This results in a pool of inactive ribosomes that cannot initiate new rounds of protein synthesis.[5][10]
-
The accumulation of non-functional proteins and the disruption of the ribosomal pool ultimately lead to metabolic collapse and bacterial cell death.[5]
Caption: Key mechanisms of bacterial resistance to gentamicin.
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Gentamicin sulphate analytical standard
-
Bacterial isolate to be tested
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Antibiotic Preparation: Prepare a stock solution of gentamicin in a suitable solvent (e.g., sterile water). Perform serial two-fold dilutions in CAMHB in a separate plate or deep-well block to create a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. Transfer 100 µL of the appropriate 2x antibiotic dilutions to the corresponding wells in column 1.
-
Serial Dilution: Perform a serial two-fold dilution across the plate. Use a multichannel pipette set to 100 µL to mix the contents of column 1, then transfer 100 µL from column 1 to column 2. Repeat this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well (except the sterility control) with 5 µL of the diluted bacterial suspension.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of gentamicin that completely inhibits visible growth of the organism, as detected by the unaided eye.
Protocol: Kirby-Bauer Disk Diffusion Test
This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant).
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Gentamicin antibiotic disks (10 µg)
-
Bacterial isolate to be tested
-
Sterile saline and 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.
-
Disk Application: Using sterile forceps or a disk dispenser, place a 10 µg gentamicin disk onto the inoculated agar surface. Gently press the disk down to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: After incubation, measure the diameter of the zone of inhibition (where no growth occurs) around the disk in millimeters.
-
Interpretation: Compare the measured zone diameter to the interpretive criteria published by a standards organization like CLSI or EUCAST to determine if the isolate is Susceptible, Intermediate, or Resistant.
dot
Caption: Workflow for antimicrobial susceptibility testing (AST).
Protocol: Phenotypic Detection of Aminoglycoside-Modifying Enzymes (AMEs)
This biochemical assay detects acetyltransferase activity, a common AME mechanism.
Materials:
-
Bacterial cell lysate (prepared by sonication or chemical lysis)
-
Gentamicin solution
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or DTDP (4,4'-dithiodipyridine)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well plate (UV-transparent)
-
Spectrophotometer (plate reader)
Procedure:
-
Lysate Preparation: Grow the test isolate in broth overnight. Harvest the cells by centrifugation, wash, and resuspend in buffer. Lyse the cells using a suitable method (e.g., sonication) to release intracellular contents. Centrifuge to pellet cell debris and collect the supernatant (crude lysate).
-
Reaction Setup: In a 96-well plate, set up the reaction mixture containing reaction buffer, the indicator (DTNB or DTDP), and the gentamicin substrate.
-
Enzyme Addition: Add a standardized amount of the crude cell lysate to the reaction wells. Include a control well with lysate but no gentamicin.
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.
-
Spectrophotometric Reading: Immediately place the plate in a spectrophotometer and monitor the change in absorbance over time (e.g., at 412 nm for DTNB or 324 nm for DTDP). The reaction between the released Coenzyme A (a product of the acetylation reaction) and the indicator produces a colored product.
-
Interpretation: An increase in absorbance over time in the presence of gentamicin (compared to the control without the drug) indicates the presence of aminoglycoside acetyltransferase activity in the lysate, confirming a mechanism of enzymatic resistance.
Conclusion
This compound remains a clinically vital antibiotic, demonstrating powerful bactericidal activity against a wide range of Gram-negative pathogens. Its effectiveness against Gram-positive bacteria is primarily realized through synergistic combination with cell wall-active agents. However, the rise of resistance, mediated predominantly by aminoglycoside-modifying enzymes, target site alterations, and efflux mechanisms, poses a continuous threat to its utility. A thorough understanding of its mechanism, spectrum, and the molecular basis of resistance is essential for its appropriate clinical use and for the development of novel strategies to overcome resistance. The standardized protocols provided herein are fundamental tools for the ongoing surveillance and research required to preserve the efficacy of this important therapeutic agent.
References
- 1. Increasing Prevalence of Aminoglycoside-Resistant Enterococcus faecalis Isolates Due to the aac(6’)-aph(2”) Gene: A Therapeutic Problem in Kermanshah, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gentamicin - Wikipedia [en.wikipedia.org]
- 6. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of ribosomal binding, membrane potential, and electron transport in bacterial uptake of streptomycin and gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]
Gentamicin Sulphate: A Comprehensive Technical Guide for Use as a Selection Agent in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gentamicin (B1671437) sulphate, an aminoglycoside antibiotic, is a powerful tool in molecular biology, primarily utilized as a selection agent to isolate genetically modified cells. Its potent inhibitory action on protein synthesis in both prokaryotic and eukaryotic cells makes it effective for selecting cells that have successfully incorporated a gentamicin resistance gene. This technical guide provides an in-depth overview of the core principles and practical applications of gentamicin sulphate in a research and drug development context. It details the mechanism of action, provides recommended working concentrations for various cell types, and offers comprehensive experimental protocols for its use. This document aims to be an essential resource for researchers employing gentamicin-based selection in their experimental workflows.
Introduction
The ability to select for genetically modified cells is a cornerstone of modern molecular biology. Selectable markers, typically antibiotic resistance genes, allow researchers to isolate and propagate cells that have been successfully transfected or transformed with a vector carrying a gene of interest. This compound has emerged as a widely used selection agent due to its broad-spectrum activity and well-characterized mechanism of action. This guide will delve into the technical aspects of using this compound for selection, providing the necessary information for its effective implementation in experimental design.
Mechanism of Action
Gentamicin's primary mode of action is the inhibition of protein synthesis. It binds specifically to the 30S ribosomal subunit in prokaryotes and, to a lesser extent, the 80S ribosome in eukaryotes.[1][2][3][4][5] This binding event interferes with the initiation and elongation steps of translation, leading to the production of truncated or non-functional proteins, ultimately resulting in cell death.[1][3] The bactericidal effect is concentration-dependent, with higher concentrations leading to more rapid cell killing.[1]
The molecular basis for resistance to gentamicin is the expression of a gentamicin resistance gene, such as those encoding aminoglycoside-modifying enzymes. A common example is the gentamicin-3-N-acetyltransferase [AAC(3)], which inactivates the antibiotic by acetylation.[6] Plasmids engineered to carry both a gene of interest and a gentamicin resistance gene allow for the selection of successfully modified cells in a culture treated with gentamicin.
References
- 1. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. us.ivfstore.com [us.ivfstore.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Gentamicin Solution (Gentamicin Sulfate Solution), 10 mg/ml [capricorn-scientific.com]
- 6. Development of a plant transformation selection system based on expression of genes encoding gentamicin acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Heat Stability of Gentamicin Sulfate for Media Preparation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the heat stability of gentamicin (B1671437) sulfate (B86663), a critical factor for its use in the preparation of sterile microbiological and cell culture media. Gentamicin sulfate is a broad-spectrum aminoglycoside antibiotic widely used to prevent bacterial contamination. Understanding its stability under various heat sterilization methods, particularly autoclaving, is paramount for ensuring the efficacy of the antibiotic and the integrity of experimental results.
Physicochemical Properties and Mechanism of Action
Gentamicin sulfate is a complex mixture of related aminoglycoside structures, primarily gentamicin C1, C1a, C2, C2a, and C2b, produced by the fermentation of Micromonospora purpurea. Its antibacterial activity stems from its ability to bind to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death. Due to the absence of a strong UV-absorbing chromophore, specialized analytical techniques are required for its quantification.[1][2][3]
Heat Stability of Gentamicin Sulfate
The heat stability of gentamicin sulfate is a subject of considerable discussion in scientific literature, with some sources indicating its robustness to heat, including autoclaving, while others report degradation under certain thermal conditions.
Autoclaving at 121°C
Standard autoclaving procedures involve heating at 121°C for 15-20 minutes to achieve sterility. A study involving an antimicrobial lock solution containing gentamicin sulfate (5 mg/mL) reported that the solution was terminally sterilized by autoclaving at 121°C for 20 minutes.[4] Subsequent HPLC analysis of the autoclaved solution showed that the gentamicin concentration was maintained within a 90-110% range of the target concentration over a 12-month storage period, suggesting good stability under these conditions.[4] However, it is important to note that the initial concentration immediately after autoclaving was approximately 4.55 mg/mL, which is about 9% lower than the target concentration of 5 mg/mL, indicating some potential for degradation.[4]
Another study investigating the heat stability of various antibiotics found that gentamicin was "quite stable to heat at 121°C".[5] In contrast, a study mimicking the heat generated during the curing of bone cement, which reached a peak temperature of 90.7°C, reported an approximate 25% degradation of gentamicin.[2] While the temperature is lower than autoclaving, the duration and chemical environment are different, which could account for the observed degradation.
Factors Influencing Thermal Degradation
Several factors can influence the thermal stability of gentamicin sulfate in solution:
-
pH: Gentamicin is most stable in the pH range of 4.5 to 7.0.[6] Extreme pH values can lead to hydrolysis and degradation.
-
Presence of Other Substances: The composition of the medium can affect stability. For instance, the Maillard reaction between the amino groups of gentamicin and reducing sugars in the medium can occur at high temperatures, leading to degradation and browning of the medium.
-
Moisture: The presence of moisture can facilitate hydrolytic degradation, especially at elevated temperatures.[6]
Degradation Products
Thermal degradation of gentamicin can lead to the formation of various byproducts. The primary degradation products identified under various stress conditions (including oxidative stress) are gentamines (C1, C1a, and C2), which result from the cleavage of glycosidic bonds.[3][7]
Data on Heat-Induced Degradation of Gentamicin Sulfate
The following table summarizes the available quantitative data on the degradation of gentamicin sulfate under different heat conditions. It is important to note the variability in experimental conditions and analytical methods.
| Temperature (°C) | Duration | Matrix | Analytical Method | Degradation (%) | Reference |
| 121 | 20 minutes | Antimicrobial Lock Solution (aqueous) | HPLC | ~9% (inferred from initial concentration drop) | [4] |
| 90.7 (peak) | 22 minutes | Saline Solution | Immunoassay | ~25% | [2] |
| 60 | 30 days | Coating on Hydroxyapatite Rods | LC-ELSD | No noticeable effect on the chemical composition | [3] |
| 50 | 30 minutes | Aqueous Solution | UV Spectroscopy | 22.09% | [8] |
Methodologies for Media Preparation
Given the conflicting reports on its heat stability, two primary methods are employed for preparing sterile media containing gentamicin sulfate.
Post-Autoclave Addition (Aseptic Filtration)
This is the most common and recommended method for preparing media with heat-sensitive components.[9] It ensures that the antibiotic is not subjected to high temperatures that could lead to degradation.
Workflow for Post-Autoclave Addition:
Caption: Workflow for adding gentamicin to media post-autoclaving.
Autoclaving with the Medium
While less common due to the potential for degradation, some protocols involve autoclaving gentamicin with the medium. This approach should be validated to ensure the final concentration of active gentamicin is sufficient for its intended purpose.
Workflow for Autoclaving with Medium:
Caption: Workflow for autoclaving gentamicin with the culture medium.
Experimental Protocols for Stability and Potency Assessment
To ensure the efficacy of gentamicin in prepared media, particularly after heat treatment, it is crucial to perform stability and potency assays.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
HPLC is a powerful analytical technique for separating and quantifying the different components of the gentamicin complex and their degradation products.[1][2][10][11]
Protocol for HPLC Analysis of Gentamicin Sulfate:
-
Sample Preparation:
-
Prepare a stock solution of gentamicin sulfate in sterile water or an appropriate buffer.
-
For post-heat treatment analysis, subject the gentamicin solution to the desired heat conditions (e.g., autoclaving at 121°C for 15-20 minutes).
-
Prepare a series of standards of known concentrations from a reference standard.
-
Samples and standards may require a derivatization step to allow for UV detection, as gentamicin lacks a strong chromophore. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA).[2][4][10]
-
Mix the gentamicin solution with the OPA reagent and an alcohol (e.g., methanol (B129727) or isopropyl alcohol).
-
Heat the mixture (e.g., at 60°C for 15 minutes) to facilitate the reaction.[10]
-
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reverse-phase column is typically used.[2][12]
-
Mobile Phase: A mixture of methanol, water, glacial acetic acid, and an ion-pairing agent like sodium 1-heptanesulfonate is a common mobile phase.[2]
-
Flow Rate: Typically around 1.0-1.5 mL/min.
-
Detection: UV detection at a wavelength of 330 nm is used for OPA-derivatized samples.[2] Alternatively, detectors that do not require derivatization, such as Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS), can be used.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[2]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak areas of the standards against their known concentrations.
-
Determine the concentration of gentamicin in the test samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of degradation by comparing the concentration of the heat-treated sample to that of a non-treated control.
-
Workflow for HPLC Stability Assessment:
Caption: Workflow for assessing gentamicin stability using HPLC.
Microbiological Bioassay for Potency Determination
A microbiological bioassay, such as the agar (B569324) diffusion or cup-plate method, measures the biological activity of the antibiotic. This is a crucial step to confirm that any remaining gentamicin after heat treatment is still effective.[13][14]
Protocol for Agar Diffusion Bioassay:
-
Preparation of Materials:
-
Test Organism: A susceptible bacterial strain, such as Staphylococcus epidermidis (ATCC 12228) or Staphylococcus aureus (ATCC 6538P), is commonly used.[13]
-
Culture Media: Prepare an appropriate assay medium (e.g., Antibiotic Assay Medium No. 11) and sterilize by autoclaving.[12]
-
Standard and Sample Solutions: Prepare a stock solution of a gentamicin reference standard and the test sample (heat-treated gentamicin) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).[13] Prepare a series of dilutions for both the standard and the sample.
-
-
Assay Procedure:
-
Cool the sterile agar medium to 45-50°C and inoculate it with a standardized suspension of the test organism.
-
Pour the inoculated agar into sterile petri dishes to a uniform depth and allow it to solidify.
-
Create wells in the agar using a sterile borer or place sterile cylinders on the surface.
-
Pipette a defined volume of the standard and sample dilutions into the wells/cylinders.
-
Allow for a pre-incubation diffusion period at room temperature (1-4 hours).[12]
-
Incubate the plates at 35-37°C for 16-24 hours.[12]
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition for each standard and sample dilution.
-
Plot the logarithm of the concentration of the standards against the diameter of the zones of inhibition to create a standard curve.
-
Determine the potency of the test sample by comparing the size of its inhibition zones to the standard curve.
-
Workflow for Microbiological Bioassay:
Caption: Workflow for determining gentamicin potency via bioassay.
Conclusion and Recommendations
The heat stability of gentamicin sulfate is a complex issue with conflicting evidence. While some studies suggest it can withstand autoclaving with minimal degradation, others indicate significant loss of activity at elevated temperatures. The most prudent and widely accepted practice for preparing media containing gentamicin sulfate is to add a filter-sterilized stock solution to the medium after it has been autoclaved and cooled to a safe temperature (45-50°C).
If autoclaving gentamicin with the medium is necessary, it is imperative to validate the process. This validation should include both chemical analysis (e.g., HPLC) to quantify the final concentration of gentamicin and a microbiological bioassay to confirm its biological activity. This ensures that the final medium contains a sufficient concentration of active antibiotic to effectively prevent bacterial contamination. Researchers should be aware of the potential for degradation and take appropriate steps to mitigate this risk to ensure the reliability and reproducibility of their experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ejua.net [ejua.net]
- 3. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial cultivation media and antibiotics [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. primescholars.com [primescholars.com]
- 12. scielo.br [scielo.br]
- 13. hightechjournal.org [hightechjournal.org]
- 14. Four-Hour Microbiological Assay of Gentamicin in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of Gentamicin sulphate in aqueous solutions
An In-depth Technical Guide on the Solubility and Stability of Gentamicin (B1671437) Sulphate in Aqueous Solutions
Introduction
Gentamicin sulphate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora purpurea.[1][2] It is a complex mixture of structurally related components, primarily gentamicins C1, C1a, C2, C2a, and C2b.[3] Used extensively in treating severe Gram-negative and some Gram-positive bacterial infections, its efficacy and safety are intrinsically linked to its physicochemical properties in solution.[4] This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous environments, offering critical data and methodologies for researchers, scientists, and drug development professionals. Understanding these parameters is paramount for developing stable, safe, and effective pharmaceutical formulations.
Solubility of this compound
This compound is characterized as a white to buff-colored, hygroscopic powder that is freely soluble in water.[2][3][5] Its high water solubility is attributed to its polar, cationic nature.[6] Conversely, it is practically insoluble in alcohol and other organic solvents.[2][7]
Quantitative Solubility Data
The aqueous solubility of this compound is well-documented, with consistent values reported across multiple sources. This data is crucial for preparing stock solutions and formulating parenteral products.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature | Solubility | pH of Solution | Source(s) |
|---|---|---|---|---|
| Water (H₂O) | Ambient / Not Specified | 50 mg/mL | 3.5 - 5.5 (for a 4% solution) | [1][7][8] |
| Water (H₂O) | Ambient / Not Specified | 5 g in 100 mL (50 mg/mL) | 3.5 - 5.5 (for a 5% solution) |[8] |
Factors Affecting Solubility
While highly soluble in water under standard conditions, certain factors can influence the solubility of this compound.
-
Temperature: Extremely low temperatures can reduce its solubility, which is a critical consideration for refrigerated or frozen storage of concentrated solutions.[4]
-
pH: The pH of an aqueous solution of this compound is typically in the acidic range. A 4% solution in water has a pH of 3.5 to 5.5.[7][9] The injection form has a pH between 3.0 and 5.5.[10] Its solubility is maintained across a wide pH range, though extreme pH values can promote degradation rather than precipitation.
Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of purified water in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or let the undissolved solid sediment by gravity.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a low-binding membrane filter (e.g., 0.22 µm PVDF) that does not adsorb the drug.
-
Analysis: Dilute the filtered sample appropriately and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Stability of this compound in Aqueous Solutions
The stability of this compound is a critical quality attribute, ensuring its therapeutic efficacy and patient safety.[4] Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.[4] Several environmental factors significantly influence its stability.
Factors Influencing Stability
This compound is sensitive to heat, extreme pH, light, and oxidation.[4] Proper storage and handling are essential to prevent degradation.
Table 2: Summary of Factors Affecting the Stability of this compound in Aqueous Solution
| Factor | Condition | Observed Effect | Source(s) |
|---|---|---|---|
| Temperature | Recommended Storage (2-8°C) | Prevents degradation; solutions are stable.[4][7] | [4][7] |
| Room Temperature (23-25°C) | Stable for at least 7 days.[11][12] | [11][12] | |
| Elevated Temperature (37°C) | Stable for 5 days.[1][2] | [1][2] | |
| Extreme Heat (e.g., 50-80°C) | Accelerates chemical breakdown and degradation.[4][13][14] | [4][13][14] | |
| Frozen (-20°C) | Stable for at least 30 days in dextrose 5% or NaCl 0.9%.[10] | [10] | |
| pH | Optimal Range (4.5 - 7.0) | Maximum stability.[4] | [4] |
| Acidic / Alkaline Environments | Undergoes hydrolysis, leading to degradation products.[4] | [4] | |
| Strong Acid (0.1 N HCl) | Forced degradation studies show significant changes.[14][15] | [14][15] | |
| Strong Base (0.1 N NaOH) | Forced degradation studies show very rapid and extensive degradation.[14][15] | [14][15] | |
| Light | UV Light Exposure | Triggers photochemical reactions, causing degradation and loss of potency.[4][14] | [4][14] |
| Humidity | High Humidity / Moisture | As a hygroscopic powder, it readily absorbs moisture, which can lead to hydrolytic degradation.[2][4] | [2][4] |
| Oxidation | Oxidizing Agents (e.g., H₂O₂) | Complete degradation of all gentamicin components was observed under oxidative stress.[13] | [13] |
| | Oxidizing Atmosphere | Can result in significant changes to the gentamicin composition.[16] |[16] |
Degradation Pathways and Products
The primary degradation pathways for this compound include hydrolysis and photochemical reactions.[4]
-
Hydrolysis: Occurs under acidic or alkaline conditions, breaking the glycosidic linkages of the aminosugar components.[4]
-
Photodegradation: Exposure to UV light can provide the energy to break chemical bonds, reducing potency.[4]
-
Oxidation: The amine groups in the gentamicin molecules are susceptible to oxidation, leading to degradation.
Forced degradation studies have identified several potential degradation products, including sisomicin and the core gentamines C1, C1a, and C2 .[13][16]
References
- 1. Gentamicin sulfate CAS#: 1405-41-0 [m.chemicalbook.com]
- 2. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]
- 3. drugfuture.com [drugfuture.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. uspbpep.com [uspbpep.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. himedialabs.com [himedialabs.com]
- 9. Gentamicin Sulfate | C60H125N15O25S | CID 9855350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. publications.ashp.org [publications.ashp.org]
- 11. usp-pqmplus.org [usp-pqmplus.org]
- 12. Stability of Gentamicin Sulfate and Tobramycin Sulfate in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The impact of storage conditions upon gentamicin coated antimicrobial implants [spiral.imperial.ac.uk]
An In-depth Technical Guide to Gentamicin and Gentamicin Sulphate for Laboratory Use
For researchers, scientists, and drug development professionals, understanding the nuances of laboratory reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a detailed comparison of Gentamicin and its more commonly utilized salt form, Gentamicin sulphate, with a focus on their application in a laboratory setting.
Core Differences and Practical Implications
Gentamicin is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora purpurea.[1][2] It is not a single molecule but a complex of related components, primarily Gentamicin C1, C1a, and C2.[2][3] In its base form, Gentamicin is less frequently used in laboratory settings due to practical limitations. The more prevalent form is this compound, the sulphate salt of the Gentamicin complex.[4][5]
The primary distinction between the two forms lies in their physicochemical properties, which have significant implications for their use in research. This compound is favored for its high solubility in water and aqueous buffers, a critical characteristic for the preparation of sterile stock solutions for cell culture and other experimental applications.[2][5] The sulphate salt form also exhibits enhanced stability in solution.[6]
| Property | Gentamicin (Base) | This compound | Significance in a Lab Setting |
| Chemical Form | Aminoglycoside antibiotic complex | Sulphate salt of the Gentamicin complex[4] | The sulphate form is a salt, which generally improves solubility and stability. |
| Solubility | Sparingly soluble in water | Freely soluble in water (e.g., 50 mg/mL)[2][5] | High water solubility is essential for preparing concentrated, sterile stock solutions for easy dilution into experimental media. |
| Stability | Less stable in solution | Highly stable in aqueous solutions across a wide pH range (2-14) and at various temperatures.[2][6] | Stability ensures the antibiotic maintains its potency over time in storage and during experiments, providing consistency. |
| pH of Solution | Not typically prepared in aqueous solution | A 4% solution in water has a pH of 3.5 - 5.5[2][5] | The acidic nature of the solution should be considered when preparing media to ensure the final pH is optimal for the cells or experimental system. |
| Common Form | Less common in laboratory use | The standard form for laboratory and clinical applications[7] | The vast majority of protocols and commercial preparations will utilize the sulphate salt. |
| Potency | Activity is inherent to the base molecule | Potency is typically expressed as µg of Gentamicin base per mg of the sulphate salt (e.g., ≥590 µg/mg)[8] | It is crucial to account for the potency when calculating the final concentration of active Gentamicin base in an experiment. |
Mechanism of Action
Both Gentamicin and this compound exert their antibacterial effect through the same mechanism. As aminoglycoside antibiotics, they primarily target gram-negative bacteria, though they also have activity against some gram-positive strains.[1][9] The bactericidal action is achieved by irreversibly binding to the 30S subunit of the bacterial ribosome.[10][11][12] This binding interferes with protein synthesis in two main ways: it causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome, ultimately halting protein synthesis.[10][13] The accumulation of non-functional proteins and the disruption of essential cellular processes lead to bacterial cell death.[10][11]
The following diagram illustrates the signaling pathway of Gentamicin's mechanism of action:
Experimental Protocols
Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, a common starting point for its use in cell culture.
Materials:
-
This compound powder (potency noted from the manufacturer's specifications)
-
Sterile, deionized, or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile, light-protected microcentrifuge tubes for aliquots
-
Calibrated analytical balance and weigh paper
Procedure:
-
Calculation: Determine the amount of this compound powder needed. To prepare a 10 mL stock solution at 50 mg/mL of active Gentamicin, and assuming a potency of 600 µg/mg (or 0.6 mg active Gentamicin per mg of powder), the calculation would be: (50 mg/mL * 10 mL) / 0.6 = 833.3 mg of this compound powder.
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile conical tube. Add a volume of sterile water slightly less than the final desired volume (e.g., 8-9 mL for a 10 mL final volume). Vortex or gently swirl until the powder is completely dissolved.
-
Volume Adjustment: Bring the solution to the final volume with sterile water.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This is a critical step to ensure the sterility of the stock solution.[6]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for long-term stability (up to one year).[6] A working aliquot can be stored at 2-8°C for up to 30 days.[2]
Use of this compound in Eukaryotic Cell Culture
This protocol outlines the standard application of this compound as a prophylactic agent to prevent bacterial contamination in mammalian cell culture.
Materials:
-
Prepared sterile 50 mg/mL this compound stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cultured eukaryotic cells
Procedure:
-
Determine Working Concentration: The recommended working concentration for most eukaryotic cell lines is between 10 and 50 µg/mL.[14][15] The optimal concentration should be determined for your specific cell line to ensure it is not cytotoxic while remaining effective against potential contaminants.
-
Dilution: To prepare a cell culture medium with a final concentration of 50 µg/mL Gentamicin, add 1 mL of the 50 mg/mL stock solution to 1 liter of complete cell culture medium.
-
Calculation: (50 µg/mL * 1000 mL) / 50,000 µg/mL = 1 mL
-
-
Application: Use the Gentamicin-containing medium for all subsequent cell culture maintenance, including subculturing and experiments.
-
Monitoring: Regularly monitor the cell cultures for any signs of contamination or cytotoxicity. While Gentamicin is generally well-tolerated by many cell lines, it is good practice to assess its impact on cell morphology and growth rates, especially when establishing a new cell line in the lab.[14]
The following diagram illustrates the workflow for preparing and using this compound in a laboratory setting:
References
- 1. Gentamicin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. usp-pqmplus.org [usp-pqmplus.org]
- 4. Gentamicin Sulfate | C60H125N15O25S | CID 9855350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 11. Articles [globalrx.com]
- 12. drugs.com [drugs.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. nbinno.com [nbinno.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of Gentamicin Sulphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) sulphate is a broad-spectrum aminoglycoside antibiotic widely utilized in cell culture to prevent or control bacterial contamination. It is effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately bacterial cell death.[] This document provides detailed application notes, protocols, and supporting data for the effective use of Gentamicin sulphate in eukaryotic cell culture.
Recommended Working Concentration
The generally recommended working concentration of this compound for the prevention of bacterial contamination in eukaryotic cell culture is 50 µg/mL .[2][3][4] However, the optimal concentration can vary depending on the cell line and the nature of the potential contaminants. A broader effective range is often cited as 10-50 µg/mL .[5][6] It is crucial to determine the optimal concentration for each specific cell line to ensure effective bacterial inhibition while minimizing any potential cytotoxic effects.
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Application | Recommended Concentration | Reference(s) |
| Eukaryotic Cell Culture (General) | 50 µg/mL | [3][4] |
| Eukaryotic Cell Culture (Range) | 10 - 50 µg/mL | [5][6] |
| Prokaryotic Cells | 15 µg/mL | [3][4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Gentamicin against Common Laboratory Contaminants
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Strain | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | 0.235 - 0.5 | [7] |
| Staphylococcus aureus | Clinical Isolates | ≤ 2 (susceptible) | [8] |
| Escherichia coli | - | 0.002 - 30 | [3][5][9] |
| Escherichia coli | O157:H7 | 1 - 64 | [10] |
| Pseudomonas aeruginosa | Clinical Isolates | 0.25 - 2 (susceptible) | [] |
| Pseudomonas aeruginosa | Clinical Isolates | 16 - 512 (resistant) | [] |
Table 3: Cytotoxicity of this compound on Various Mammalian Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | IC50 (µg/mL) | Notes | Reference(s) |
| HEK293 | Human Embryonic Kidney | 350 ± 1350 | High variability reported. | [7] |
| HEK293T | Human Embryonic Kidney | ~545 (1165 µM) | Calculated from molar concentration. | [11] |
| HK-2 | Human Kidney Proximal Tubule | ~1290 (2757 µM) | Calculated from molar concentration. | [11] |
| NCI-H460 | Human Non-Small Cell Lung Cancer | ~2400 (5.1 mM) | Calculated from molar concentration. | [2] |
| UB/OC-2 | Mouse Cochlear Cells | ~377 (800 µM) | Calculated from molar concentration. | [12] |
| Equine Chondrocytes | Primary Cells | ~708 | - | [13] |
| Vero | Monkey Kidney | >500 | Significant decrease in viability at 2000 µg/mL. | [14] |
| BHK-21 | Baby Hamster Kidney | >500 | Significant decrease in viability at concentrations higher than 500 µg/mL. | [15] |
Note: The reported IC50 values are often significantly higher than the recommended working concentration for contamination control, indicating a good safety margin for most cell lines. However, it is always recommended to determine the specific cytotoxicity for your cell line of interest.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound for a Specific Cell Line
This protocol outlines a method to determine the highest concentration of Gentamicin that is not cytotoxic to a specific mammalian cell line while still being effective against common bacterial contaminants.
Objective: To establish the optimal, non-toxic working concentration of Gentamicin for a new cell line.
Workflow Diagram:
Caption: Workflow for determining the optimal Gentamicin concentration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability assay kit
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
Phase 1: Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency within the assay period (typically 24-72 hours).
-
Prepare Gentamicin Dilutions: Prepare a series of this compound dilutions in complete culture medium. A suggested range is 0, 10, 25, 50, 100, and 200 µg/mL. Prepare enough of each concentration for triplicate wells.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared Gentamicin dilutions.
-
Incubation: Incubate the plate for a period equivalent to your typical subculture interval (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
Add MTT reagent to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the MTT-containing medium.
-
Add a solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µg/mL). The highest concentration that shows no significant decrease in cell viability is considered the Maximum Non-Toxic Concentration (MNTC) .
Phase 2: Contamination Challenge (Optional, for validation)
-
Culture your cells in the presence of the determined MNTC of Gentamicin.
-
Intentionally introduce a low, known concentration of a common laboratory bacterial contaminant (e.g., Staphylococcus aureus or Escherichia coli).
-
Continue to culture the cells, observing daily for any signs of bacterial growth (e.g., turbidity of the medium, microscopic observation).
-
A parallel culture without Gentamicin should be included as a positive control for bacterial growth.
-
If no bacterial growth is observed in the presence of the MNTC of Gentamicin, this concentration is considered effective for your specific cell line.
Signaling Pathways and Potential Off-Target Effects
While Gentamicin's primary target is the bacterial ribosome, at higher concentrations or with prolonged exposure, it can have off-target effects on mammalian cells. It is important for researchers to be aware of these potential effects, as they could influence experimental outcomes.
Mechanism of Action and Potential Cytotoxicity in Mammalian Cells:
At concentrations significantly higher than the recommended working range for cell culture, Gentamicin can induce cytotoxicity in mammalian cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.[9][16] Studies have shown that Gentamicin can affect mitochondrial function, leading to oxidative stress.[16]
Signaling Pathway Diagram:
Caption: Potential signaling pathways affected by high concentrations of Gentamicin in mammalian cells.
It is important to note that these signaling events are more pronounced at cytotoxic concentrations and may not be significant at the recommended working concentrations for contamination control. However, for sensitive cell lines or long-term cultures, the potential for subtle effects on cellular metabolism and signaling should be considered.[16]
Stability and Storage
This compound solutions are generally stable. Commercial solutions can be stored at 2-8°C. Gentamicin is stable at 37°C in culture medium for at least 5 days.[2]
Conclusion
This compound is a valuable tool for preventing bacterial contamination in cell culture. By following the recommended guidelines and performing cell-line-specific optimization, researchers can effectively protect their cultures without compromising the integrity of their experimental results. The provided protocols and data serve as a comprehensive resource for the safe and effective application of this compound in a research setting.
References
- 2. A Novel Use of Gentamicin in the ROS-Mediated Sensitization of NCI-H460 Lung Cancer Cells to Various Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Cellular toxicity of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.mirusbio.com [tools.mirusbio.com]
- 6. Ultrahigh dose gentamicin alters inflammation and angiogenesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. The Antibiotic Gentamicin Inhibits Specific Protein Trafficking Functions of the Arf1/2 Family of GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. europeanreview.org [europeanreview.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Vancomycin, Gentamicin and Clindamycin on Cartilage Cells In Vitro | MDPI [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Use of in vitro assays to identify antibiotics that are cytotoxic to normal equine chondrocytes and synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Gentamicin Sulphate Stock Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction Gentamicin (B1671437) sulphate is a broad-spectrum aminoglycoside antibiotic derived from the fermentation of Micromonospora purpurea.[1][2] It is effective against a wide variety of gram-positive and gram-negative bacteria.[3] Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis and leads to bacterial cell death.[3][4] In laboratory settings, particularly in cell culture, gentamicin sulphate is widely used to prevent or control bacterial contamination.[3][4] This document provides a detailed protocol for the preparation, sterilization, and storage of a this compound stock solution.
Data Presentation: Key Properties and Concentrations
The following table summarizes the essential quantitative data for the preparation and use of this compound solutions in a laboratory context.
| Parameter | Value | Reference |
| Physical Properties | ||
| Form | White to buff-colored, hygroscopic powder | [5] |
| Solubility | Readily soluble in water (e.g., 50 mg/mL); practically insoluble in alcohol and other organic solvents. | [3][5][6] |
| pH of 4% Solution | 3.5 - 5.5 | [5] |
| Stock Solution | ||
| Common Concentrations | 10 mg/mL, 20 mg/mL, 50 mg/mL | [4][7][8] |
| Sterilization Method | Filtration through a 0.2 µm or 0.22 µm sterile filter | [3][7] |
| Working Concentration | ||
| Eukaryotic Cell Culture | 50 µg/mL (50 mg/L) | [3] |
| Prokaryotic Cell Culture | 15 µg/mL | |
| Storage & Stability | ||
| Powder Form | 2-8°C | [3] |
| Stock Solution (Long-term) | -20°C in aliquots for up to one year | [7][9][10] |
| Stock Solution (Short-term) | 2-8°C for up to 30 days | [9] |
| Solution Stability | Stable at 37°C for up to 5 days; stable in boiling aqueous buffers (pH 2-14) | [3][6] |
Experimental Protocol: Preparation of a 50 mg/mL Stock Solution
This protocol details the steps to prepare 10 mL of a 50 mg/mL sterile this compound stock solution.
Materials and Equipment:
-
This compound salt (powder form)
-
Sterile, deionized / Milli-Q water
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance and weigh paper/boat
-
Sterile disposable syringe (10-20 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile, light-protected microcentrifuge tubes or cryovials for aliquots
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Safety First: Before starting, put on appropriate personal protective equipment, including a lab coat, gloves, and safety goggles.
-
Calculation:
-
To prepare 10 mL of a 50 mg/mL solution, the total required mass of this compound is calculated as follows:
-
Mass = Concentration × Volume
-
Mass = 50 mg/mL × 10 mL = 500 mg
-
-
-
Weighing:
-
Using a calibrated analytical balance, accurately weigh out 500 mg of this compound powder and transfer it into a sterile 15 mL conical tube.[7]
-
-
Dissolution:
-
Final Volume Adjustment:
-
Once the powder is fully dissolved, add sterile deionized water to bring the total volume of the solution to the 10 mL mark on the conical tube.[7]
-
Invert the tube a few more times to ensure the solution is homogeneous.
-
-
Sterilization:
-
Draw the entire 10 mL of the gentamicin solution into a sterile syringe.
-
Securely attach a 0.22 µm sterile syringe filter to the tip of the syringe.
-
To ensure the filter is properly wetted, you can pre-wet it by passing 5-10 mL of sterile water through it, discarding the water afterward.[8]
-
Carefully dispense the solution through the filter into a new sterile conical tube or directly into storage aliquots. Filter sterilization removes bacteria but not all viruses or mycoplasma.[7]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, conveniently sized aliquots (e.g., 0.5 mL or 1.0 mL) in sterile, light-protected microcentrifuge tubes or cryovials.[7][9]
-
Label each aliquot clearly with the name of the solution ("Gentamicin"), concentration (50 mg/mL), and the date of preparation.
-
For long-term storage, place the aliquots at -20°C, where they are stable for several months to a year.[7][9] Storing in aliquots is crucial to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.[9] For short-term use, the solution can be stored at 2-8°C.[6]
-
Visualized Workflow
The following diagram illustrates the key steps in the preparation of a sterile this compound stock solution.
Caption: Workflow for preparing a sterile this compound stock solution.
References
- 1. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp-pqmplus.org [usp-pqmplus.org]
- 3. himedialabs.com [himedialabs.com]
- 4. Gentamicin Solution (Gentamicin Sulfate Solution), 10 mg/ml [capricorn-scientific.com]
- 5. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Gentamicin Stock Solution [novoprolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
Application Notes and Protocols: Utilizing Gentamicin Sulphate for Bacterial Contamination Control in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial contamination is a pervasive threat in mammalian cell culture, capable of invalidating experimental results, causing significant delays, and incurring substantial costs.[1] Maintaining a sterile environment is paramount, and the use of antibiotics in culture media is a common prophylactic measure.[1] Gentamicin (B1671437) sulphate, a broad-spectrum aminoglycoside antibiotic, presents a reliable and effective option for preventing the growth of a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] This document provides detailed application notes and protocols for the use of Gentamicin sulphate in mammalian cell culture to ensure research integrity.
Gentamicin is effective against various common contaminants, including strains resistant to other antibiotics like tetracycline (B611298) and chloramphenicol.[2][4] It is particularly effective against problematic bacteria such as Pseudomonas, Proteus, and Staphylococcus species.[2][4] Its mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis by causing mRNA misreading and premature termination of translation.[5][6][7] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[5][6] At recommended concentrations, this compound is generally well-tolerated by many mammalian cell lines, making it a valuable tool for cell culture applications.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in mammalian cell culture.
Table 1: Recommended Working Concentrations
| Application | Recommended Concentration (µg/mL) | Notes |
| Eukaryotic Cell Culture (General) | 50 | This is a widely recommended starting concentration.[2][3][4][8] |
| Eukaryotic Cell Culture (Range) | 10 - 50 | The optimal concentration can vary depending on the specific cell line and experimental conditions.[1] |
| Prokaryotic Cells | 15 | For comparison and context in microbiology applications.[2][3][8] |
Table 2: Spectrum of Activity
| Bacterial Type | Effectiveness | Examples of Susceptible Genera |
| Gram-negative | High | Pseudomonas, Proteus, E. coli, Klebsiella, Enterobacter, Serratia[2][4][7] |
| Gram-positive | Moderate | Staphylococcus, Streptococcus, Bacillus cereus[2][4][9][10] |
| Mycoplasma | Marginally Effective | Some strains may be inhibited.[11][12] |
| Anaerobic Bacteria | Ineffective | Gentamicin requires oxygen for transport into the bacterial cell.[13] |
Table 3: Cytotoxicity Data
| Cell Line | Concentration (µg/mL) | Observed Effect |
| Various (9 mammalian cell lines) | > 125 | Unaffected cell proliferation and metabolism.[14] |
| Various (9 mammalian cell lines) | 1000 | Damage observed in cells treated during the lag-log phase of growth.[14] |
| Various (9 mammalian cell lines) | 2000 | Damage observed in cells treated during the stationary phase.[14] |
| Vero (African green monkey kidney) | 500 | 89.21% cell viability.[15][16] |
| Vero (African green monkey kidney) | 1000 | 79.54% cell viability.[15][16] |
| Vero (African green monkey kidney) | 2000 | 34.59% cell viability; significant decrease.[15][16] |
| BHK-21 (Baby hamster kidney) | > 500 | Significant increase in subvital and dead cells.[17] |
| MDCK-C11 | 0.1 mM (approx. 59 µg/mL) | Decrease in metabolic activity after 48 hours, indicating cytotoxicity.[18] |
| Human Mammary Epithelial (MCF-12A) and Breast Cancer (MCF-7, MDA-MB-231) | 50 | Upregulation of HIF-1α, increased lactate (B86563) production, and DNA oxidative damage.[19] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)[4]
-
Nuclease-free water or Phosphate Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, nuclease-free water or PBS to a final concentration of 10 to 50 mg/mL.[20] this compound is soluble in water at up to 50 mg/mL.[2]
-
Ensure complete dissolution by gentle vortexing or inversion.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the reagent, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for short-term use (up to 30 days) or at -20°C for long-term storage.[2]
Routine Use of this compound in Cell Culture Media
Objective: To supplement cell culture media with this compound to prevent bacterial contamination during routine cell maintenance.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other required factors.
-
Sterile this compound stock solution (e.g., 10 mg/mL).
Protocol:
-
Thaw an aliquot of the this compound stock solution.
-
In a sterile environment, add the this compound stock solution to the complete cell culture medium to achieve the desired final working concentration (typically 50 µg/mL).[2][3][4][8] For a 10 mg/mL stock solution, this would be a 1:200 dilution (e.g., 0.5 mL of stock solution into 100 mL of medium).
-
Mix the medium thoroughly by gentle inversion.
-
The supplemented medium is now ready for use in cell culture.
Protocol for Determining Cytotoxicity of this compound
Objective: To determine the optimal, non-toxic working concentration of this compound for a specific mammalian cell line.
Materials:
-
The mammalian cell line of interest.
-
Complete culture medium.
-
This compound stock solution.
-
96-well cell culture plates.
-
Cell viability assay kit (e.g., MTT, XTT, or a trypan blue exclusion assay).
-
Multi-well plate reader (for colorimetric assays).
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium to create a range of concentrations to be tested (e.g., 0, 25, 50, 100, 250, 500, 1000 µg/mL).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a control group with no antibiotic.
-
Incubate the plate for a period that reflects the typical duration of your experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen method.
-
For an MTT assay, incubate the cells with the MTT reagent, followed by the addition of a solubilizing agent, and then measure the absorbance at the appropriate wavelength.
-
For trypan blue exclusion, detach the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly impact cell viability.
Visualizations
Caption: Mechanism of Gentamicin's bactericidal action.
Caption: Workflow for Gentamicin use in cell culture.
Caption: Potential signaling effects of Gentamicin.
Concluding Remarks
This compound is a potent and valuable tool for the prevention of bacterial contamination in mammalian cell culture. Adherence to the recommended concentrations and protocols is crucial to maximize its efficacy while minimizing potential cytotoxic effects. It is important to note that while Gentamicin is effective against a broad spectrum of bacteria, it is not a substitute for good aseptic technique. Furthermore, for sensitive applications or long-term cultures, the potential effects of antibiotics on cellular metabolism and gene expression should be considered.[19][21] Regular testing for mycoplasma contamination is also recommended, as Gentamicin has limited efficacy against these organisms.[11][12] By following these guidelines, researchers can effectively safeguard their cell cultures and ensure the reliability of their experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tribioscience.com [tribioscience.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Gentamicin | Applied Biological Materials Inc. [abmgood.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. innovationinfo.org [innovationinfo.org]
- 11. Bacteria - UNC Lineberger [unclineberger.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Gentamicin as a bactericidal antibiotic in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] In Vitro Assessment of Gentamicin Cytotoxicity on the Selected Mammalian Cell Line (Vero cells) | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. The aminoglycoside antibiotic gentamicin is able to alter metabolic activity and morphology of MDCK-C11 cells: a cell model of intercalated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gentamicin Solution (Gentamicin Sulfate Solution), 10 mg/ml [capricorn-scientific.com]
- 21. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
Protocol for the Use of Gentamicin Sulphate in Primary Neuronal Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Gentamicin (B1671437) sulphate in primary neuronal cell culture. This document outlines the mechanism of action, potential neurotoxicity, and detailed protocols for its application and the assessment of its effects on neuronal health.
Introduction
Gentamicin, an aminoglycoside antibiotic, is commonly used in cell culture to prevent bacterial contamination. It functions by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis and ultimately leads to bacterial cell death.[1] While effective against a broad spectrum of Gram-negative and some Gram-positive bacteria, its use in primary neuronal cultures requires careful consideration due to potential neurotoxic effects.[2][3] High concentrations or prolonged exposure to Gentamicin can induce neuronal apoptosis through pathways involving the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK) signaling, and mitochondrial dysfunction.[1][4]
Data Summary
The following tables summarize the quantitative effects of Gentamicin on neuronal and related cell types. It is crucial to perform dose-response and time-course experiments to determine the optimal non-toxic concentration for your specific primary neuronal culture system.
Table 1: Effect of Gentamicin on Cell Viability
| Cell Type | Gentamicin Concentration | Exposure Time | Viability Assay | Percent Viability (%) | Reference |
| HEI-OC1 (cochlear cell line) | 13.1 mM | 3 hours | MTT | ~80% | [5] |
| HEI-OC1 (cochlear cell line) | 13.1 mM | 6 hours | MTT | ~70% | [5] |
| HEI-OC1 (cochlear cell line) | 13.1 mM | 9 hours | MTT | ~60% | [5] |
| HEI-OC1 (cochlear cell line) | 13.1 mM | 24 hours | MTT | <50% | [5] |
| PC12 (pheochromocytoma cell line) | 4 µg/mL | 24 hours | MTT | No significant change | [6] |
| PC12 (pheochromocytoma cell line) | >4 µg/mL | 24 hours | MTT | Dose-dependent decrease | [6] |
Table 2: Effect of Gentamicin on Neuronal Function
| Cell Type | Gentamicin Concentration | Parameter Measured | Effect | Reference |
| Primary Auditory Cortical Neurons | 100 µM | Muscimol EC50 (Spike Rate) | 35% increase in potency | [2][7] |
| Primary Auditory Cortical Neurons | Concentration-dependent | Action Potential Amplitude | Decrease | [2][7] |
Experimental Protocols
Preparation of Primary Neuronal Cultures
This protocol provides a general method for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Neuronal culture medium (e.g., Neurobasal Plus Medium with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels
-
Sterile dissection tools
Procedure:
-
Isolate embryonic brains in chilled dissection medium.
-
Dissect the desired brain region (cortex or hippocampus) under a dissecting microscope.
-
Transfer the tissue to the enzymatic dissociation solution and incubate according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Neutralize the enzyme with the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto pre-coated culture vessels at the desired density (e.g., 1,000–5,000 cells per mm²).[8]
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform partial media changes every 3-4 days.
Preparation and Use of Gentamicin Sulphate Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound at a concentration of 10-50 mg/mL in sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C.
-
For use in culture, thaw an aliquot and dilute it in the neuronal culture medium to the desired final working concentration. A common starting concentration for preventing contamination is 20 µg/ml.[9] However, it is highly recommended to determine the lowest effective and non-toxic concentration for your specific neuronal culture.
Assessment of Gentamicin-Induced Neurotoxicity: Live/Dead Viability/Cytotoxicity Assay
This protocol uses Calcein-AM and Propidium Iodide (PI) to distinguish between live and dead cells.
Materials:
-
Primary neuronal cultures treated with various concentrations of Gentamicin
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Standard extracellular medium (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Prepare a working solution of Calcein-AM and PI in the extracellular medium. Final concentrations are typically 1-2 µM for Calcein-AM and 1-5 µg/mL for PI.
-
Remove the culture medium from the neurons and wash once with the extracellular medium.
-
Add the Calcein-AM/PI working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Image the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), while dead cells will have red nuclei (PI).
-
Quantify the number of live and dead cells in multiple fields of view for each condition to determine the percentage of viable cells.
Visualizations
Experimental Workflow for Assessing Gentamicin Neurotoxicity
Caption: Workflow for assessing Gentamicin neurotoxicity in primary neuronal cultures.
Signaling Pathway of Gentamicin-Induced Neuronal Apoptosis
Caption: Gentamicin-induced apoptosis signaling cascade in neurons.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ovid.com [ovid.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. NaHS Protects Cochlear Hair Cells from Gentamicin-Induced Ototoxicity by Inhibiting the Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gentamycin Rationally Repositioned to Inhibit miR-34a Ameliorates Oxidative Injury to PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological response sensitization in nerve cell networks exposed to the antibiotic gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. Acute Live/Dead Assay for the Analysis of Toxic Effects of Drugs on Cultured Neurons [bio-protocol.org]
Application Notes and Protocols: Gentamicin Sulphate in Virology and Tissue Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentamicin (B1671437) sulphate is a broad-spectrum aminoglycoside antibiotic isolated from the bacterium Micromonospora purpurea.[1] In the fields of virology and tissue culture, its principal application is the prevention of bacterial contamination in cell cultures.[2] Its ability to inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria makes it an essential tool for maintaining the sterility of experiments, thereby ensuring the reliability and validity of research findings.[1][2] Gentamicin is particularly valued for its stability and low toxicity to most mammalian cell lines at standard working concentrations.[3][4]
Mechanism of Action: Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[5][6] This binding interferes with the proofreading process, leading to the misreading of mRNA codons and the production of non-functional or toxic proteins.[5] Ultimately, this disruption of protein synthesis leads to bacterial cell death.[6]
Key Applications
-
Preventing Bacterial Contamination in Cell Culture: The primary role of gentamicin is as a prophylactic agent in cell culture media to prevent the growth of common bacterial contaminants.[2] It is effective against a wide array of bacteria, including Pseudomonas, Proteus, Staphylococcus, and E. coli.[1]
-
Virology Studies: Maintaining aseptic cultures is critical for virological research. Gentamicin is widely used in virus cultivation, plaque assays, and interferon studies because it does not interfere with the replication of most DNA and RNA viruses at effective antibacterial concentrations.[3][7][8]
-
Long-Term Cultures and Shipping: Due to its high stability in media at 37°C and across a broad pH range, gentamicin is particularly suitable for long-term experiments and for protecting clinical specimens during shipment.[3][7]
Data Presentation: Concentrations and Cytotoxicity
The appropriate concentration of gentamicin is crucial to prevent bacterial growth without adversely affecting the cultured cells.
Table 1: Recommended Working Concentrations
| Application | Recommended Concentration Range | Notes |
|---|---|---|
| Eukaryotic Cell Culture (General) | 10 - 50 µg/mL | The most commonly recommended concentration is 50 µg/mL.[2][4][9] |
| Virology Studies (Plaque Assays, Virus Propagation) | 50 µg/mL | This concentration has been shown to be non-virucidal and does not affect plaque formation for a variety of viruses.[3][7] |
| Intracellular Bacteria Assays | 2 - 8 µg/mL (maintenance) | Higher concentrations can inhibit intracellular bacteria; a lower maintenance dose is recommended for extended incubations.[10] |
| Prokaryotic Cultures | ~15 µg/mL | Recommended for general use in bacterial cultures.[9] |
Table 2: Summary of Cytotoxicity Data
| Cell Line | Concentration | Observed Effect | Citation |
|---|---|---|---|
| Various (9 mammalian lines) | > 125 µg/mL | Depression of proliferation, increased lactate (B86563) production, elevated LDH release. | [11] |
| Various (9 mammalian lines) | 1000 µg/mL (1 mg/mL) | Cellular damage observed when treated during the log phase of growth. | [11] |
| Various (20 cell types) | 1000 µg/mL (1 mg/mL) | All 20 cell types were unaffected at this concentration (20x the suggested 50 µg/mL). | [3][7] |
| Vero (Monkey Kidney) | 2000 µg/mL (2 mg/mL) | Statistically significant decrease in cell viability. | [12][13] |
| BHK-21 (Hamster Kidney) | > 500 µg/mL | Significant increase in dead and subvital cells; severe cell damage. | [14] |
| LLC-PK1 & MDCK (Renal) | up to 3 mM | Time and dose-dependent increase in apoptosis. | [15] |
| MCF-12A, MCF-7, MDA-MB-231 (Human Mammary) | 50 µg/mL | Inhibition of mitochondrial membrane potential, increased lactate production, and oxidative DNA damage. |[16][17] |
Experimental Protocols
Protocol 1: Preparation of Gentamicin Sulphate Stock Solution (50 mg/mL)
This protocol provides a method for preparing a concentrated stock solution that can be stored and diluted for use in culture media.
Materials:
-
This compound powder
-
Deionized, sterile water (e.g., Milli-Q or water for injection)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh 500 mg of this compound powder and transfer it to a sterile 15 mL conical tube.[18]
-
Add 8 mL of sterile deionized water to the tube.[18]
-
Cap the tube tightly and mix by inverting until the powder is completely dissolved. This compound dissolves readily in water.[18]
-
Adjust the final volume to 10 mL with sterile deionized water.[18] This yields a final concentration of 50 mg/mL.
-
Attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the gentamicin solution into the syringe and filter-sterilize it into a new sterile conical tube. Filter sterilization is necessary to remove any potential bacterial contaminants.[18]
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 0.5 mL or 1 mL) in sterile microcentrifuge tubes.
-
Storage: Label the aliquots clearly and store them at -20°C. The stock solution is stable for several months when stored frozen.[18]
Protocol 2: Use of Gentamicin in Eukaryotic Cell Culture
This protocol describes the standard procedure for adding gentamicin to cell culture media to prevent contamination.
Materials:
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Complete growth medium (cell culture medium supplemented with serum, etc.)
-
Prepared sterile gentamicin stock solution (e.g., 50 mg/mL)
-
Cultured cells
Procedure:
-
Thaw an aliquot of the frozen gentamicin stock solution at room temperature.
-
Determine the volume of stock solution needed to achieve the desired final concentration in your complete growth medium. The typical final concentration is 50 µg/mL.[9]
-
Calculation Example: To prepare 500 mL of medium with 50 µg/mL gentamicin from a 50 mg/mL stock:
-
Use the formula: C1V1 = C2V2
-
(50 mg/mL) * V1 = (50 µg/mL) * (500 mL)
-
(50,000 µg/mL) * V1 = (50 µg/mL) * (500 mL)
-
V1 = (50 * 500) / 50,000
-
V1 = 0.5 mL
-
-
Therefore, add 0.5 mL of the 50 mg/mL stock solution to 500 mL of complete growth medium.
-
-
In a sterile biosafety cabinet, add the calculated volume of gentamicin stock solution to the bottle of complete growth medium.
-
Mix the medium thoroughly by gentle inversion to ensure even distribution of the antibiotic.
-
Use the gentamicin-supplemented medium for all subsequent cell culture procedures, including cell passaging and media changes.
-
Important Note: The use of antibiotics should not replace good aseptic technique.[4] Over-reliance can mask underlying contamination issues and contribute to the development of antibiotic-resistant bacteria.[4]
Visualized Workflows and Pathways
Diagram 1: Workflow for Gentamicin Use in Cell Culture
Caption: Workflow from stock solution preparation to application in culture media.
Diagram 2: Mechanism of Action on Bacterial Ribosome
Caption: Gentamicin binds to the 30S ribosomal subunit, causing cell death.
Diagram 3: Potential Off-Target Metabolic Effects on Eukaryotic Cells
Caption: Potential metabolic shifts in eukaryotic cells induced by gentamicin.
Concluding Remarks
This compound is an invaluable antibiotic for routine cell culture and virology applications. Its broad spectrum of activity, stability, and compatibility with most cell lines and viruses make it a first-line defense against bacterial contamination.[2] However, researchers, particularly those in metabolic studies, should be aware of its potential off-target effects on eukaryotic mitochondria.[17] The use of gentamicin at the lowest effective concentration and adherence to strict aseptic techniques are paramount for achieving reliable and reproducible scientific results.[4]
References
- 1. Gentamicin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Evaluation of gentamicin for use in virology and tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Evaluation of Gentamicin for Use in Virology and Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of gentamicin sulfate in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | Impact of Gentamicin Concentration and Exposure Time on Intracellular Yersinia pestis [frontiersin.org]
- 11. Gentamicin as a bactericidal antibiotic in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] In Vitro Assessment of Gentamicin Cytotoxicity on the Selected Mammalian Cell Line (Vero cells) | Semantic Scholar [semanticscholar.org]
- 14. office2.jmbfs.org [office2.jmbfs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. laboratorynotes.com [laboratorynotes.com]
Application Notes and Protocols: Gentamicin Sulphate Concentration for Prokaryotic Versus Eukaryotic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) sulphate is a broad-spectrum aminoglycoside antibiotic widely utilized in research and clinical settings. Its primary mechanism of action involves the inhibition of protein synthesis by binding to the ribosomal subunits of bacteria.[1][2] This property makes it a valuable tool for controlling bacterial contamination in eukaryotic cell cultures and for selecting prokaryotic organisms. However, its efficacy and potential toxicity are highly dependent on the target cell type—prokaryotic or eukaryotic—necessitating distinct concentration considerations for each. These application notes provide a comprehensive guide to the appropriate use of gentamicin sulphate, detailing its differential effects and providing protocols for determining optimal concentrations.
Gentamicin primarily targets the 30S ribosomal subunit in prokaryotes, leading to misreading of mRNA and ultimately bacterial cell death.[1][3][4] While it can also affect eukaryotic ribosomes, its affinity for the prokaryotic 70S ribosome is significantly higher, providing a basis for its selective activity.[5] At concentrations typically used for bacterial control, gentamicin has minimal toxic effects on most animal cells.[6] However, at higher concentrations, it can impact eukaryotic cells by interacting with the 80S ribosome and inducing mitochondrial dysfunction, which can lead to apoptosis.[7][8][9]
Data Presentation: Recommended this compound Concentrations
The following table summarizes the generally recommended concentrations of this compound for various applications in both prokaryotic and eukaryotic systems. It is crucial to note that the optimal concentration can vary depending on the specific cell line, bacterial strain, and experimental conditions. Therefore, it is always recommended to perform a dose-response experiment, such as a Minimum Inhibitory Concentration (MIC) assay for bacteria or a kill curve for eukaryotic cells, to determine the ideal concentration for your specific needs.[10][11]
| Cell Type | Application | Recommended Concentration Range (µg/mL) | Notes |
| Prokaryotic Cells | General bacterial growth inhibition | 15[3][6] | Effective against a wide range of Gram-positive and Gram-negative bacteria.[3] |
| MIC Determination | Varies (e.g., 0.05 for E. coli to >128 for Bacteroides spp.)[12] | The Minimum Inhibitory Concentration is the lowest concentration that prevents visible growth.[13] | |
| Eukaryotic Cells | |||
| Mammalian Cells | Routine contamination control | 50[3][6] | Generally non-toxic at this concentration for most cell lines.[6] |
| Selection of transfected cells (G418/Geneticin) | 100 - 1000[10][14] | The optimal concentration is cell-line specific and must be determined experimentally.[10] | |
| Plant Cells | Contamination control in tissue culture | 50 - 100[12] | Can be inhibitory to the growth of some plant species at higher concentrations.[12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Prokaryotic Cells
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[11][13]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate liquid bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Gentamicin Dilutions:
-
In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a single row.
-
Add 200 µL of the gentamicin stock solution at twice the highest desired final concentration to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no gentamicin).
-
Well 12 will serve as a negative control (medium only, no bacteria).
-
-
Inoculate with Bacteria:
-
Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Read Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of gentamicin in which no visible bacterial growth (turbidity) is observed.
-
Protocol 2: Determination of Optimal Eukaryotic Cell Selection Concentration (Kill Curve)
This protocol is essential for determining the minimum concentration of a selection antibiotic (like G418, a gentamicin analog) required to kill non-transfected eukaryotic cells, allowing for the selection of resistant, transfected cells.[10][15]
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound or G418 (Geneticin) stock solution
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Sterile pipette tips and pipettes
-
Incubator (e.g., 37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Plating:
-
Seed the cells into the wells of a multi-well plate at a density that will result in approximately 20-50% confluency after 24 hours.
-
-
Prepare Antibiotic Dilutions:
-
Prepare a range of gentamicin/G418 concentrations in complete culture medium. A broad range is recommended for the initial experiment (e.g., 50, 100, 200, 400, 600, 800, 1000 µg/mL).[10]
-
Include a "no antibiotic" control well.
-
-
Treatment:
-
After 24 hours of cell attachment, aspirate the medium and replace it with the medium containing the different concentrations of the selection antibiotic.
-
-
Incubation and Observation:
-
Incubate the plate under standard conditions.
-
Observe the cells daily for signs of toxicity, such as rounding, detachment, and lysis.
-
Replace the medium with freshly prepared antibiotic-containing medium every 2-3 days.[16]
-
-
Determine Optimal Concentration:
Visualizations
Caption: Differential action of Gentamicin on prokaryotic and eukaryotic ribosomes.
Caption: Experimental workflow for a kill curve assay.
Caption: Relationship between gentamicin concentration and biological effect.
References
- 1. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Gentamicin | Applied Biological Materials Inc. [abmgood.com]
- 7. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gentamicin Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells [frontiersin.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Gentamicin susceptibility testing. [bio-protocol.org]
- 12. phytotechlab.com [phytotechlab.com]
- 13. benchchem.com [benchchem.com]
- 14. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 15. G418 Kill curve protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Stability of Gentamicin Sulphate in Culture Media at 37°C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) sulphate is a broad-spectrum aminoglycoside antibiotic commonly used in cell culture to prevent bacterial contamination. For long-term experiments, maintaining the effective concentration of the antibiotic is crucial for reliable and reproducible results. These application notes provide a summary of the known stability of gentamicin sulphate in culture media at a physiological temperature of 37°C and offer detailed protocols for researchers to validate its stability in their specific experimental setups.
While gentamicin is generally considered stable, its long-term stability can be influenced by various factors within the complex environment of cell culture media, including pH, enzymatic activity, and interactions with media components.[1] This document aims to provide a practical guide for assessing and ensuring the efficacy of gentamicin throughout the duration of cell culture experiments.
It is also important to consider that the presence of gentamicin in culture media can have unintended effects on cellular metabolism. Studies have shown that gentamicin can upregulate the expression of hypoxia-inducible factor 1-alpha (HIF1a), glycolytic enzymes, and glucose transporters.[2][3] It has also been observed to increase lactate (B86563) production, inhibit mitochondrial membrane potential, and induce the production of mitochondrial reactive oxygen species, leading to DNA damage.[2][3] These potential off-target effects should be taken into account when designing and interpreting experiments.
Quantitative Data on Gentamicin Stability
The available quantitative data on the long-term stability of this compound at 37°C is limited and often not specific to common cell culture media. The following tables summarize the existing data from studies in various aqueous solutions.
Table 1: Stability of this compound in Aqueous Solutions at 37°C
| Medium/Solution | Duration | Stability | Analytical Method | Reference |
| Tissue Culture Medium | 15 days | Stable | Not specified | [4] |
| Deionized Water | 5 days | Stable | Not specified | [5][6] |
| Saline Solution | 6 weeks | Excellent long-term stability | Immunoassay | [7] |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Reference |
| pH | Stable between pH 2 and 10 in tissue culture medium for 15 days at 37°C.[4] Generally stable in boiling aqueous buffers of pH 2-14.[8] | [4][8] |
| Serum | Activity is unaffected by the presence of serum in tissue culture medium.[4] | [4] |
| Heat | Stable to autoclaving.[4] A one-time heat exposure mimicking the curing of bone cement (peak at 90.7°C) resulted in approximately 25% degradation, after which the remaining gentamicin was stable at 37°C.[7] | [4][7] |
| Light | Not specified in the context of culture media. | |
| Oxidizing Agents | Degraded by strong oxidizing agents like 3% H₂O₂ at 80°C.[9] | [9] |
Experimental Protocols
To ensure the desired concentration of active gentamicin is maintained throughout a long-term cell culture experiment, it is recommended to perform a stability study under the specific conditions of your experiment (i.e., your specific culture medium, serum concentration, and cell type). Two common methods for determining the concentration of active gentamicin are High-Performance Liquid Chromatography (HPLC) and microbiological bioassays.
Protocol 1: Stability Testing of Gentamicin in Culture Medium using HPLC
This protocol describes how to determine the concentration of gentamicin in a cell culture medium over time using HPLC. This method provides a quantitative measure of the chemical integrity of the antibiotic.
Materials:
-
This compound standard
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Sterile, conical tubes (50 mL)
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a suitable detector (e.g., UV, Charged Aerosol Detector, or Mass Spectrometer)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase reagents (e.g., trifluoroacetic acid, acetonitrile, water)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Preparation of Gentamicin-Spiked Medium:
-
Prepare a stock solution of this compound in sterile water at a concentration of 50 mg/mL.
-
Prepare your complete cell culture medium (including serum and other supplements).
-
Spike the complete medium with the gentamicin stock solution to your desired final working concentration (e.g., 50 µg/mL).
-
Prepare a sufficient volume to allow for sampling at all time points.
-
Aliquot the gentamicin-spiked medium into sterile 50 mL conical tubes, one for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., Day 0, 1, 3, 5, 7, 14, 21, and 28), remove one tube from the incubator.
-
If cells are present, centrifuge the tube to pellet the cells and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean tube.
-
Store the filtered sample at -20°C or -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve of gentamicin in your complete culture medium.
-
Thaw your collected samples and the standard curve samples.
-
Transfer the samples to autosampler vials.
-
Analyze the samples using a validated HPLC method. The specific method will depend on the column and detector used. A common approach involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for UV or fluorescence detection, or the use of a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) which do not require derivatization.[9][10][11]
-
-
Data Analysis:
-
Quantify the gentamicin concentration in each sample using the standard curve.
-
Plot the gentamicin concentration versus time to determine the degradation profile.
-
Calculate the percentage of gentamicin remaining at each time point compared to Day 0.
-
Protocol 2: Stability Testing of Gentamicin in Culture Medium using a Microbiological Bioassay
This protocol determines the biological activity of gentamicin in the culture medium over time. This method is advantageous as it measures the functional potency of the antibiotic.
Materials:
-
This compound standard
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements
-
Sterile, conical tubes (50 mL)
-
Incubator at 37°C with 5% CO₂
-
A bacterial strain sensitive to gentamicin (e.g., Staphylococcus aureus ATCC 6538P or a multiple-antibiotic-resistant strain of Klebsiella pneumoniae).[5][12]
-
Bacterial culture medium (e.g., Mueller-Hinton agar)
-
Sterile petri dishes
-
Sterile paper discs
-
Sterile forceps
-
Calipers for measuring zones of inhibition
Procedure:
-
Preparation and Incubation of Gentamicin-Spiked Medium:
-
Follow steps 1 and 2 from Protocol 3.1.
-
-
Sample Collection:
-
Follow step 3 from Protocol 3.1.
-
-
Preparation of Bacterial Plates:
-
Prepare a fresh overnight culture of the indicator bacterial strain.
-
Dilute the bacterial culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Spread the diluted bacterial culture evenly onto the surface of Mueller-Hinton agar (B569324) plates to create a bacterial lawn.
-
-
Bioassay:
-
Prepare a standard curve of gentamicin in your complete culture medium.
-
Thaw your collected samples and the standard curve samples.
-
Impregnate sterile paper discs with a fixed volume (e.g., 20 µL) of each standard and each collected sample.
-
Using sterile forceps, place the discs onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown) for each disc.
-
Create a standard curve by plotting the zone of inhibition diameter against the known gentamicin concentrations.
-
Determine the concentration of active gentamicin in your samples by interpolating their zone of inhibition measurements on the standard curve.
-
Plot the active gentamicin concentration versus time to assess the stability of its biological activity.
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Gentamicin Stability Testing using HPLC.
Caption: Workflow for Gentamicin Stability Testing using a Bioassay.
Conclusion
This compound is a relatively stable antibiotic for use in cell culture at 37°C for periods of at least 5 to 15 days.[4][5][6] However, for experiments extending beyond this timeframe, or for applications where the precise concentration of active antibiotic is critical, it is highly recommended that researchers perform their own stability studies. The provided HPLC and bioassay protocols offer robust methods for quantifying the chemical integrity and biological activity of gentamicin in any specific cell culture medium and under specific experimental conditions. By validating the stability of gentamicin, researchers can ensure the reliability and reproducibility of their long-term cell culture experiments. Furthermore, awareness of the potential metabolic effects of gentamicin on cultured cells is essential for accurate data interpretation.[2][3]
References
- 1. usp-pqmplus.org [usp-pqmplus.org]
- 2. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. journals.asm.org [journals.asm.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 12. Rapid gentamicin bioassay using a multiple-antibiotic-resistant strain of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Autoclaving Gentamicin Sulphate with Microbiological Growth Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, an aminoglycoside antibiotic, is a crucial component in various microbiological and cell culture applications for the prevention of bacterial contamination. A common question arises regarding the most effective and efficient method for sterilizing microbiological growth media containing Gentamicin sulphate. These application notes provide a comprehensive overview of the heat stability of this compound and detail protocols for its inclusion in microbiological media, with a focus on the feasibility of autoclaving.
Heat Stability of this compound
Gentamicin is widely recognized for its heat stability, a property that distinguishes it from many other antibiotics. This characteristic makes it a suitable candidate for addition to microbiological media prior to autoclaving, simplifying the media preparation process and reducing the risk of contamination that can occur when adding supplements to sterile media.
Multiple studies have confirmed that Gentamicin retains its antibacterial activity after being subjected to standard autoclaving temperatures (121°C for 15-20 minutes). One study investigating the heat stability of various antibiotics found Gentamicin to be "quite stable to heat at 121°C". In this context, a "heat-stable" antibiotic was defined as one for which the Minimum Inhibitory Concentration (MIC) did not increase by more than a twofold dilution after heating. Another study explicitly stated that their trial tests demonstrated that Gentamicin did not degrade when autoclaved at 121°C for 20 minutes.
However, it is important to note a conflicting finding from a study on the effect of heat during the curing of bone cement, which reported an approximate 25% degradation of Gentamicin at a peak temperature of 111.7°C. While this is a lower temperature than standard autoclaving, the chemical environment within the bone cement matrix is significantly different from that of microbiological media and could have contributed to the observed degradation.
Despite this outlier, the bulk of the evidence strongly supports the practice of autoclaving this compound with microbiological growth media.
Quantitative Data Summary
| Parameter | Method | Temperature (°C) | Duration (minutes) | Result | Reference |
| Heat Stability | Minimum Inhibitory Concentration (MIC) Assay | 121 | 15 | "Quite stable to heat"; MIC change ≤ twofold | |
| Degradation | Not specified | 121 | 20 | No degradation observed |
Experimental Protocols
Two primary methods are used for preparing microbiological media containing Gentamicin: autoclaving the antibiotic with the media and adding a filter-sterilized solution to the autoclaved and cooled media.
Protocol 1: Autoclaving this compound with Media
This method is recommended for its simplicity and reduced risk of post-sterilization contamination.
Materials:
-
This compound powder
-
Deionized water
-
Components for microbiological growth medium (e.g., LB agar (B569324), Tryptic Soy Broth)
-
Autoclavable bottle or flask
-
Autoclave
Procedure:
-
Prepare the desired microbiological growth medium by dissolving all components, except for the agar if making solid media, in the appropriate volume of deionized water in an autoclavable container.
-
Add this compound powder directly to the media to achieve the desired final concentration (e.g., 50 µg/mL). Ensure it is fully dissolved.
-
If preparing agar plates, add the agar to the solution.
-
Loosely cap the container to allow for pressure equalization.
-
Autoclave at 121°C for 15-20 minutes.
-
After autoclaving, allow the media to cool to a safe handling temperature (approximately 50-60°C) before pouring plates or use.
Protocol 2: Addition of Filter-Sterilized this compound
This method is a suitable alternative, particularly if there are concerns about the potential for any minimal degradation of the antibiotic or if other heat-labile components are being added to the medium.
Materials:
-
This compound powder
-
Sterile deionized water
-
Components for microbiological growth medium
-
Autoclavable bottle or flask
-
Autoclave
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringe
-
Sterile container for the antibiotic stock solution
Procedure:
-
Prepare and autoclave the microbiological growth medium as per standard procedures.
-
Allow the autoclaved medium to cool to approximately 50-60°C. Adding the antibiotic to media that is too hot can cause degradation.
-
Prepare a concentrated stock solution of this compound in sterile deionized water. For example, to make a 10 mg/mL stock solution, dissolve 100 mg of this compound in 10 mL of sterile deionized water.
-
Sterilize the Gentamicin stock solution by drawing it into a sterile syringe and passing it through a 0.22 µm syringe filter into a sterile container.
-
Aseptically add the required volume of the sterile Gentamicin stock solution to the cooled, sterile medium to achieve the desired final concentration.
-
Mix the medium thoroughly by gentle swirling to ensure even distribution of the antibiotic.
-
Pour plates or use the liquid medium as required.
Diagrams
Caption: Comparison of workflows for preparing Gentamicin-containing media.
Caption: Decision tree for selecting the appropriate sterilization method.
Conclusion and Recommendations
The available evidence strongly indicates that this compound is sufficiently heat-stable to be autoclaved with microbiological growth media. This method is efficient and minimizes the risk of contamination. For routine applications, adding this compound to the medium before autoclaving is the recommended procedure.
The alternative method of adding a filter-sterilized Gentamicin solution to cooled, sterile media is also a valid and effective protocol. This approach should be considered when other heat-labile components are being added to the medium or in experimental setups where even a minimal, theoretical loss of antibiotic activity is a critical concern.
Ultimately, the choice of method can be guided by the specific requirements of the experiment and laboratory workflow. Both protocols, when performed correctly, will result in effective bacteriostatic or bactericidal media suitable for a wide range of research applications.
Application Notes and Protocols for Gentamicin Sulphate-Induced Renal Failure Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing gentamicin (B1671437) sulphate for the induction of renal failure in animal models, a critical tool in nephrotoxicity studies and the development of renal-protective therapeutics.
Gentamicin, an aminoglycoside antibiotic, is widely used to model acute kidney injury (AKI) due to its selective accumulation in the proximal tubule epithelial cells of the kidney.[1][2] This accumulation triggers a cascade of cellular events, including mitochondrial dysfunction, a surge in reactive oxygen species (ROS), oxidative stress, the release of inflammatory cytokines, and ultimately, apoptosis and necrosis of renal tubular cells.[2][3] The resulting nephrotoxicity is characterized by a decline in renal function, which can be quantitatively assessed through various biochemical and histological markers.[4][5]
Data Presentation: Quantitative Summary of Gentamicin Dosing Regimens
The following tables summarize common dosing regimens for inducing renal failure in various animal models using gentamicin sulphate.
Table 1: Gentamicin Dosing Regimens in Rodent Models
| Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Key Outcomes & Observations | Reference(s) |
| Rat (Sprague Dawley) | 30 mg/kg/day | Subcutaneous (s.c.) | 7 days | Minimal to mild histological changes. | [6][7] |
| Rat (Sprague Dawley) | 100 mg/kg/day | Subcutaneous (s.c.) | 7 days | Significant increase in BUN and serum creatinine (B1669602); moderate to severe tubular degeneration and necrosis. | [6][7] |
| Rat (Sprague Dawley) | 40 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Increased BUN and serum creatinine levels. | [8] |
| Rat (Wistar) | 200 mg/kg/day | Subcutaneous (s.c.) | 3 consecutive days | Elevated plasma creatinine and urea (B33335); widespread necrosis of proximal convolutions. | [9] |
| Mouse (C57BL/6) | 80 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Increased serum creatinine and BUN; significant kidney inflammation and fibrosis. | [10] |
| Mouse (MF1) | 50 or 100 mg/kg/day | Intraperitoneal (i.p.) | 7 or 10 days | Proximal tubular cell damage confirmed by urinary N-acetyl-beta-D-glucosaminidase (NAG) and electron microscopy. | [11][12] |
| Mouse (DBA/2j) | 200 mg/kg/day | Intraperitoneal (i.p.) | 10 consecutive days | Used to induce acute kidney injury, though significant changes in BUN and creatinine were not observed 24h after the final injection in one study, suggesting potential for model variability. | [13] |
Table 2: Gentamicin Dosing Regimens in Non-Rodent Models
| Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Key Outcomes & Observations | Reference(s) |
| Dog | 45 mg/kg/day | Sub-dermal | Not specified | Development of acute renal failure. | [14] |
| Dog | 3.75 mg/kg/day (total daily dose) | Divided into 2 or 3 daily doses (BID, TID) or as a 2-h or 4-h once-daily infusion | 12 days | Used as a model for subclinical renal dysfunction; the TID regimen showed a decrease in gentamicin clearance, suggesting a higher potential for nephrotoxicity. | [15] |
| Mini Pig | 60 or 80 mg/kg/day | Intramuscular (i.m.) | Not specified | Dose-dependent changes in creatinine and urea nitrogen levels, with histological evidence of casts, tubular cell degeneration, and necrosis. | [16] |
Experimental Protocols
Below are detailed methodologies for inducing and assessing gentamicin-induced renal failure.
Protocol 1: Induction of Acute Kidney Injury in Rats
Objective: To induce a moderate to severe acute kidney injury in Sprague Dawley rats.
Materials:
-
Male Sprague Dawley rats (200-250 g)
-
This compound solution
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
-
Metabolic cages for urine collection
-
Equipment for blood collection and serum separation
-
Analytical instruments for measuring BUN and serum creatinine
-
Urinary biomarker assay kits (e.g., KIM-1, NGAL, Clusterin)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, free access to food and water).
-
Grouping: Randomly divide the animals into a control group and a gentamicin-treated group.
-
Gentamicin Administration:
-
Monitoring:
-
Biochemical Analysis:
-
Histopathology (Optional but Recommended):
-
At the end of the study (Day 8), euthanize the animals.
-
Perfuse and collect the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the kidneys and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate tubular necrosis, degeneration, and cast formation.[6][16]
-
Protocol 2: Induction of Acute Kidney Injury in Mice
Objective: To induce acute kidney injury with associated inflammation and fibrosis in C57BL/6 mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Metabolic cages
-
Equipment for blood and urine collection
-
Analytical instruments for biochemical analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Divide mice into control and gentamicin-treated groups.
-
Gentamicin Administration:
-
Administer this compound at 80 mg/kg/day via intraperitoneal (i.p.) injection for 7 consecutive days.[10]
-
Administer sterile saline to the control group.
-
-
Monitoring and Sample Collection:
-
Biochemical Analysis:
-
Histopathology and Molecular Analysis:
-
After euthanasia, harvest the kidneys.
-
One kidney can be fixed for histology to assess inflammation and fibrosis.
-
The other kidney can be processed for protein lysates to measure markers like NGAL by immunoblotting.[10]
-
Visualization of Pathways and Workflows
Signaling Pathways in Gentamicin-Induced Nephrotoxicity
The following diagrams illustrate the key molecular pathways involved in gentamicin-induced renal cell injury.
Caption: Cellular uptake of gentamicin in proximal tubule cells.
Caption: Key pathways of gentamicin-induced cellular injury.
Experimental Workflow
This diagram outlines the typical experimental workflow for developing and assessing a gentamicin-induced renal failure model.
References
- 1. Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of dosage regimen on experimental gentamicin nephrotoxicity: dissociation of peak serum levels from renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness and Toxicity of Gentamicin in an Experimental Model of Pyelonephritis: Effect of the Time of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentamicin-induced acute renal failure in the rat. Effect of dehydration, DOCA-saline and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gentamicin-Induced Acute Kidney Injury in an Animal Model Involves Programmed Necrosis of the Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gentamicin-induced nephrotoxicity in mice: protection by loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gentamicin-induced nephrotoxicity in mice: protection by loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TNF Determination in Dogs with Acute Renal Failure Induced by Gentamicin Submitted to Hemodialysis - WSAVA2009 - VIN [vin.com]
- 15. researchgate.net [researchgate.net]
- 16. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Gentamicin Sulphate into Nanoparticle-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Gentamicin (B1671437) sulphate-loaded nanoparticles. This document is intended to serve as a practical guide for researchers developing advanced drug delivery systems to enhance the therapeutic efficacy of Gentamicin while minimizing its potential side effects.
Introduction
Gentamicin sulphate is a potent, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections.[1][2][3] However, its clinical application can be limited by a short biological half-life and the risk of nephrotoxicity and ototoxicity.[1][4] Encapsulating Gentamicin within nanoparticle-based drug delivery systems offers a promising strategy to overcome these limitations.[5] Nanoparticles can provide sustained drug release, improve bioavailability at the infection site, and facilitate cellular uptake, particularly for intracellular pathogens.[6][7][8][9][10] This document outlines protocols for three common types of nanoparticles used for Gentamicin delivery: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, Solid Lipid Nanoparticles (SLNs), and Chitosan (B1678972) nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Gentamicin-loaded nanoparticles, offering a comparative overview of different formulations.
Table 1: Physicochemical Properties of Gentamicin-Loaded PLGA Nanoparticles
| Formulation Method | PLGA Type/Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
| w/o/w Solvent Evaporation | 50:50 (12 kDa) | 251 | - | - | - | 0.64 (at pH 5.0) | [7] |
| w/o/w Solvent Evaporation | 50:50 (12 kDa) | - | - | - | - | 2.24 (at pH 7.4) | [7][11] |
| s/o/w Solvent Evaporation | 50:50 (12 kDa) | - | - | - | - | 0.73 (at pH 5.0) | [7] |
| s/o/w Solvent Evaporation | 50:50 (12 kDa) | - | - | - | - | 2.1 (at pH 7.4) | [7] |
| Hydrophobic Ion-Pairing | 50:50 (502H) | 289 ± 15 | 0.10 ± 0.07 | -3.7 ± 0.4 | 100 | 2.38 ± 0.05 | [12] |
| Hydrophobic Ion-Pairing | 75:25 (752H) | 299 ± 23 | 0.08 ± 0.09 | -3.6 ± 0.7 | 100 | 2.41 ± 0.06 | [12] |
Table 2: Physicochemical Properties of Gentamicin-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Method | Lipid Matrix | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |
| Ultrasonication/High-Speed Homogenization | - | 282.3 | 0.255 | +8.16 | 40 | [13] |
| Solvent Evaporation & Ultrasonication | Glyceryl monostearate (GMS) | 178.2 | 0.246 | - | 93.1 | [14][15][16] |
Table 3: Physicochemical Properties of Gentamicin-Loaded Chitosan Nanoparticles
| Formulation Method | Chitosan to Drug Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
| Ionic Gelation | 4:1:1 (Chitosan:Gentamicin:Ascorbic Acid) | 150-250 | - | +30.01 | 89 | 22 | [17][18] |
| Ionic Gelation | - | 100-400 | < 0.5 | Negative | Up to 65 | - | [5] |
Table 4: Physicochemical Properties of Other Gentamicin-Loaded Nanoparticle Formulations
| Nanoparticle Type | Formulation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
| Eudragit RS-100 | Double Emulsification Solvent Evaporation | 195.67 (1:1 polymer:drug) | - | +40.5 | 85.73 | - | [2][19][20] |
| Eudragit RS-100 | Double Emulsification Solvent Evaporation | 228 (2:1 polymer:drug) | - | +40.5 | 85.20 | - | [2][19][20] |
| Liposomes (Neutral) | Dehydration-Rehydration | 625 - 806.6 | - | -0.22 | 1.8 | - | [21] |
| Liposomes (Negatively Charged) | Dehydration-Rehydration | 625 - 806.6 | - | -31.7 | 43.6 | - | [21] |
| Polymer-Lipid Hybrid Nanoparticles | Double Emulsification Solvent Evaporation | 143.4 ± 3.69 | 0.18 - 0.9 | -37.9 ± 3.1 | 42.1 ± 3.8 | 8.0 ± 0.7 | [22] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of Gentamicin-loaded nanoparticles.
Preparation of Gentamicin-Loaded PLGA Nanoparticles
Method: Double Emulsion (w/o/w) Solvent Evaporation [4][7][9][23][24]
This method is suitable for encapsulating hydrophilic drugs like this compound into hydrophobic polymers such as PLGA.[23]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50, Resomer 502H)
-
This compound
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Buffer (e.g., 25 mM MES buffer)
Protocol:
-
Prepare the internal aqueous phase (w1): Dissolve 3.5 mg of this compound in 0.5 mL of deionized water.
-
Prepare the oil phase (o): Dissolve 100 mg of PLGA in 2 mL of dichloromethane.
-
Form the primary emulsion (w/o): Add the internal aqueous phase to the oil phase and emulsify by sonication (e.g., 20 mV).
-
Prepare the external aqueous phase (w2): Prepare a 2.5% (w/v) solution of PVA in 10 mL of 25 mM MES buffer. The pH of this phase can be adjusted (e.g., to pH 5.0 or 7.4) to influence encapsulation efficiency.[7][23]
-
Form the double emulsion (w/o/w): Add the primary emulsion to the external aqueous phase and sonicate again.
-
Solvent evaporation: Stir the resulting double emulsion at room temperature for several hours (e.g., 3 hours) to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.[12]
-
Nanoparticle collection: Collect the nanoparticles by centrifugation (e.g., 21,000 x g for 10 minutes).
-
Washing: Wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension to remove excess PVA and unencapsulated drug.[12]
-
Lyophilization (optional): For long-term storage, the nanoparticles can be lyophilized, often with a cryoprotectant like mannitol (B672) (e.g., 5% w/v).[12]
Caption: PLGA Nanoparticle Preparation Workflow.
Preparation of Gentamicin-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Ultrasonication/High-Speed Homogenization [13]
This method relies on high-energy dispersion of a melted lipid phase containing the drug into an aqueous surfactant solution.
Materials:
-
Solid lipid (e.g., Glyceryl monostearate - GMS)
-
This compound
-
Surfactant (e.g., Tween 80)
-
Deionized water
Protocol:
-
Melt the lipid: Heat the solid lipid (e.g., GMS) to a temperature above its melting point.
-
Drug incorporation: Disperse the this compound in the molten lipid.
-
Prepare the aqueous phase: Heat the deionized water containing the surfactant (e.g., Tween 80) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-speed homogenizer.
-
Sonication: Further reduce the particle size by subjecting the emulsion to high-intensity ultrasonication.
-
Cooling and solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove unencapsulated drug.
Caption: SLN Preparation Workflow.
Preparation of Gentamicin-Loaded Chitosan Nanoparticles
Method: Ionic Gelation [17][18]
This method involves the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent.
Materials:
-
Chitosan (medium molecular weight)
-
This compound
-
Sodium tripolyphosphate (TPP)
-
Acetic acid (e.g., 2% v/v)
-
Deionized water
Protocol:
-
Prepare chitosan solution: Dissolve chitosan (e.g., 200 mg) in 100 mL of 2% acetic acid.
-
Adjust pH: Adjust the pH of the chitosan solution to 5.5.
-
Add drug: Add the desired amount of this compound (and any co-encapsulated agent like ascorbic acid) to the chitosan solution and mix.[17]
-
Induce gelation: While stirring continuously, add the TPP solution (e.g., 0.1% w/v) dropwise to the chitosan-drug mixture. Nanoparticles will form spontaneously.
-
Nanoparticle collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles with deionized water to remove unreacted reagents.
-
Lyophilization: Lyophilize the nanoparticles for storage.
Caption: Chitosan Nanoparticle Preparation Workflow.
Characterization of Gentamicin-Loaded Nanoparticles
3.4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability, cellular uptake, and in vivo fate of nanoparticles.
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) [7][13]
Protocol:
-
Sample preparation: Re-disperse the purified nanoparticles in deionized water or a suitable buffer.[13]
-
Measurement: Analyze the dispersion using a Zetasizer or similar instrument. DLS measures the particle size and PDI, while ELS (often integrated into the same instrument) measures the zeta potential.
-
Analysis: The particle size is reported as the mean hydrodynamic diameter. The PDI indicates the breadth of the size distribution (a value < 0.3 is generally considered desirable). The zeta potential indicates the surface charge and is a key predictor of colloidal stability.
3.4.2. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
Method: Indirect Quantification
Protocol:
-
Separate nanoparticles from the aqueous phase: After nanoparticle preparation, centrifuge the suspension at high speed (e.g., 11,000-20,000 rpm for 30 min).[13]
-
Quantify free drug: Measure the concentration of Gentamicin in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.[13][23]
-
Calculate EE and DL:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
This assay determines the rate and duration of drug release from the nanoparticles, which is critical for achieving a sustained therapeutic effect.
Method: Dialysis Method [7][13]
Protocol:
-
Prepare nanoparticle sample: Accurately weigh a quantity of lyophilized nanoparticles or take a specific volume of the nanoparticle dispersion and place it inside a dialysis bag with a known molecular weight cut-off (e.g., 10,000 Da).[7]
-
Set up the release medium: Immerse the sealed dialysis bag in a known volume of a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) and maintain it at 37°C with constant stirring.[7][13]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 96 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[13]
-
Quantification: Analyze the amount of Gentamicin released in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data analysis: Plot the cumulative percentage of drug released versus time.
In Vitro Antibacterial Activity Assay
This assay evaluates the ability of the Gentamicin-loaded nanoparticles to inhibit bacterial growth.
Method: Minimum Inhibitory Concentration (MIC) Determination [7][21]
Protocol:
-
Prepare bacterial inoculum: Grow the target bacterial strain (e.g., P. aeruginosa, S. aureus) overnight and adjust the suspension to a 0.5 McFarland standard.[21] Dilute to achieve a final inoculum of approximately 5x10^5 CFU/mL in Mueller-Hinton broth.[21]
-
Prepare serial dilutions: Prepare two-fold serial dilutions of free Gentamicin, Gentamicin-loaded nanoparticles, and empty nanoparticles (as a control) in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the test substance that results in the complete inhibition of visible bacterial growth.[21]
Cellular Uptake and Mechanism of Action
Nanoparticle Cellular Uptake Pathways
Nanoparticles can enter host cells and bacteria through various endocytic pathways. Understanding these pathways is crucial for designing nanoparticles that can effectively deliver their cargo to intracellular targets. The primary pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][7][17][25] The specific route of internalization can depend on nanoparticle size, shape, and surface properties.[7]
Caption: Nanoparticle Cellular Uptake and Trafficking.
Gentamicin's Mechanism of Action
Gentamicin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[1][2][3][24] It irreversibly binds to the 30S subunit of the bacterial ribosome.[2][24][26] This binding interferes with the decoding of mRNA, causing misreading of the genetic code and the incorporation of incorrect amino acids into the growing polypeptide chain.[1][26] The resulting non-functional or toxic proteins disrupt essential cellular processes, ultimately leading to bacterial cell death.[3]
Caption: Gentamicin's Inhibition of Bacterial Protein Synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bacterial protein synthesis: Significance and symbolism [wisdomlib.org]
- 3. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nanomaterials against intracellular bacterial infection: from drug delivery to intrinsic biofunction [frontiersin.org]
- 9. Nanomaterials against intracellular bacterial infection: from drug delivery to intrinsic biofunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanocarriers for the delivery of antibiotics into cells against intracellular bacterial infection - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01489K [pubs.rsc.org]
- 11. Clathrin-Mediated Endocytosis of Multiple Nanoparticles Tends to Be Less Cooperative: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Caveolae-mediated endocytosis of conjugated polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]
- 16. Structural origins of gentamicin antibiotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetics of cellular uptake of viruses and nanoparticles via clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. urology-textbook.com [urology-textbook.com]
- 25. wilhelm-lab.com [wilhelm-lab.com]
- 26. litfl.com [litfl.com]
Troubleshooting & Optimization
Technical Support Center: Gentamicin Sulphate Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and understand the signs of Gentamicin (B1671437) Sulphate toxicity in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the common morphological signs of gentamicin toxicity in primary cell cultures?
When primary cell cultures are exposed to toxic concentrations of gentamicin, several morphological changes can be observed under a microscope. These changes are key initial indicators of cytotoxicity.
-
Changes in Cell Shape and Adhesion: Cells may change from their typical morphology to a more elongated, spindle-like shape, or become rounded and enlarged.[1] A noticeable sign of toxicity is the loss of adhesion to the culture substrate, leading to an increased number of floating or detached cells.[2][3]
-
Cytoplasmic Granularity: An increase in cytoplasmic granularity is a common observation.[4] This can be due to the accumulation of intracellular bodies, such as myeloid bodies, resulting from phospholipidosis.[4][5]
-
Cytoplasmic Vacuolation: The appearance of vacuoles in the cytoplasm is another indicator of gentamicin-induced stress and damage.[3][6]
-
Reduced Cell Density: A clear sign of toxicity is a reduction in the overall cell number and density of the culture compared to untreated controls.[7]
FAQ 2: How does gentamicin induce apoptosis in primary cells and what are the key markers to look for?
Gentamicin is known to induce apoptosis, or programmed cell death, in a time and concentration-dependent manner.[8] This process involves a cascade of molecular events that can be monitored using specific markers.
-
DNA Fragmentation: A hallmark of apoptosis is the cleavage of nuclear DNA into smaller fragments. This can be visualized as a "DNA ladder" on an agarose (B213101) gel.[5][9] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation in situ, where apoptotic cells are labeled and can be quantified.[8]
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Gentamicin treatment has been shown to increase the activity of key caspases, such as caspase-3 and caspase-9.[5][10][11] The activation of these caspases can be measured using fluorogenic substrates or detected by antibodies specific to the cleaved, active forms.[5][10]
-
Changes in Apoptotic Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in determining a cell's fate. Gentamicin exposure can lead to an increased expression of pro-apoptotic proteins like Bax.[12] Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to prevent gentamicin-induced apoptosis.[8]
-
Annexin V Staining: In early apoptosis, a membrane phospholipid called phosphatidylserine (B164497) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be fluorescently labeled to identify apoptotic cells via flow cytometry or fluorescence microscopy.[13]
FAQ 3: What is the role of mitochondrial dysfunction and oxidative stress in gentamicin toxicity?
Mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS) are central to the mechanisms of gentamicin-induced cell damage.[14][15]
-
Mitochondrial Membrane Potential (MMP) Collapse: Gentamicin can disrupt the mitochondrial membrane potential, a key indicator of mitochondrial health.[15][16] A decrease in MMP is an early event in apoptosis and can be measured using potential-sensitive dyes like JC-1 or Rhodamine-123.[16][17]
-
Increased Reactive Oxygen Species (ROS) Production: Damaged mitochondria can produce an excess of ROS, such as superoxide.[14][15] This leads to oxidative stress, which can damage cellular components like DNA, lipids, and proteins.[15] ROS production can be detected using fluorescent probes like MitoSOX Red.[15][18]
-
DNA Oxidative Damage: The increase in ROS can cause oxidative damage to DNA. A common marker for this is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which can be measured in the cell culture medium or within the cells.[15]
-
Altered Cellular Metabolism: Gentamicin-induced mitochondrial dysfunction can lead to changes in cellular metabolism, such as an increase in aerobic glycolysis, which can be observed by measuring increased lactate (B86563) production.[15][19]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity results between experiments.
Possible Causes and Solutions:
-
Gentamicin Congeners: Commercial gentamicin preparations are a mixture of different congeners (C1, C1a, C2, etc.), and the proportion of each can vary between lots and manufacturers.[20] This can lead to inconsistent results as each congener may have different biological activities.
-
Solution: If possible, obtain a specification sheet for your lot of gentamicin to understand its composition. For highly sensitive or comparative studies, consider using a single, large lot of gentamicin for the entire study to minimize this variability.
-
-
Culture Medium Composition: The pH and the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the culture medium can significantly alter the activity of gentamicin.[20]
-
Solution: Use a consistent source and lot of culture medium. Ensure the pH of your medium is within the recommended range (typically 7.2-7.4) before each experiment.[20]
-
-
Inoculum Effect: The density of cells at the time of treatment can influence the apparent toxicity of gentamicin.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase when you begin treatment. Always include a positive control (untreated cells) and a negative control (medium only) in your experimental setup.[20]
-
Problem 2: Unexpectedly high or low levels of apoptosis detected.
Possible Causes and Solutions:
-
Timing of Assay: Apoptosis is a dynamic process. The timing of your assay after gentamicin treatment is critical. Key events like caspase activation can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for detecting apoptosis in your specific primary cell type and with your chosen gentamicin concentration. Apoptosis can develop over several days of exposure.[8]
-
-
Gentamicin Concentration: The concentration of gentamicin can determine the mode of cell death. At lower, clinically relevant doses, apoptosis is more common, while at very high concentrations, necrosis may become the predominant form of cell death.[12]
-
Solution: Perform a dose-response experiment to identify the concentration range that induces apoptosis without causing widespread necrosis in your cells.
-
-
Cell Type Specificity: Different primary cell types can have varying sensitivities to gentamicin.
-
Solution: Review the literature for typical gentamicin concentrations used for your specific primary cell type. You may need to optimize the concentration for your particular experimental system.
-
Data Presentation
Table 1: Summary of Quantitative Cytotoxicity Data for Gentamicin in Various Cell Lines
| Cell Line | Gentamicin Concentration | Exposure Time | Assay | Result | Reference |
| Vero Cells | 500 µg/mL | 24 hours | MTT | 89.21% Viability | [21] |
| Vero Cells | 1000 µg/mL | 24 hours | MTT | 79.54% Viability | [21] |
| Vero Cells | 2000 µg/mL | 24 hours | MTT | 34.59% Viability | [21] |
| UB/Oc-2 Cochlear Cells | 750 µM | 24 hours | MTT | ~53% Viability | [6] |
| LLC-PK1 Cells | 20 mM | 24 hours | CCK8 | ~47% Viability | [22] |
| MDCK Cells | up to 3 mM | up to 4 days | TUNEL | Linear increase with time and concentration | [8] |
| SL Pericytes | 5 mg/mL | 24 hours | Annexin V/PI | Significant decrease in live cells | [13] |
| SL Pericytes | 10 mg/mL | 24 hours | Annexin V/PI | Marked increase in late-stage apoptosis | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Gentamicin Treatment: Remove the culture medium and add fresh medium containing various concentrations of gentamicin sulphate. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the gentamicin-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a multiwell plate reader.
-
Data Analysis: Express the results as a percentage of the viability of treated cells compared to the untreated control.[23]
Protocol 2: TUNEL Assay for Apoptosis Detection
This protocol is for identifying apoptotic cells by labeling the terminal end of nucleic acids.
-
Cell Culture and Treatment: Grow primary cells on glass coverslips in a multi-well plate. Treat the cells with the desired concentrations of gentamicin for the chosen duration.
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 25 minutes at room temperature. Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Staining: Use a commercial TUNEL assay kit and follow the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI or propidium (B1200493) iodide.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
-
Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive cells out of the total number of cells counted.[8]
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treating the cells with gentamicin, wash them with cold PBS and lyse them in a chilled lysis buffer. Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Caspase-3 Activity Measurement: In a 96-well plate, add a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., DEVD-AMC) to each well. Add a standardized amount of protein from each cell lysate to the respective wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The increase in fluorescence corresponds to the cleavage of the substrate by active caspase-3 and is indicative of caspase-3 activity. Results can be expressed as relative fluorescence units per microgram of protein.[5]
Visualizations
Caption: Signaling pathway of gentamicin-induced apoptosis.
Caption: Workflow for assessing cell viability using MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The aminoglycoside antibiotic gentamicin is able to alter metabolic activity and morphology of MDCK-C11 cells: a cell model of intercalated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of trospectomycin and this compound in the LLC-PK(1) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro toxicity of gentamicin to corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro mechanisms and models of gentamicin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gentamicin Induced Apoptosis of Renal Tubular Epithelial (LLC-PK1) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of apoptotic pathways in the absence of cell death in an inner-ear immortomouse cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of activated caspase detection methods in the gentamicin-treated chick cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PEA3 protects against gentamicin nephrotoxicity: role of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gentamicin Affects the Bioenergetics of Isolated Mitochondria and Collapses the Mitochondrial Membrane Potential in Cochlear Sensory Hair Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of STAT1 and Oxidative Stress in Gentamicin-Induced Hair Cell Death in Organ of Corti - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: "Are cell culture data skewed?" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of the p53/SLC7A11/GPX4 Pathway by Gentamicin Induces Ferroptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
How to determine the optimal concentration of Gentamicin sulphate for a new cell line
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and protocols for determining the optimal concentration of Gentamicin sulphate for a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of determining the optimal Gentamicin concentration for a new cell line?
A1: The primary goal is to identify the minimum concentration of Gentamicin that effectively eliminates non-resistant cells while minimizing cytotoxicity to cells that have been successfully transfected with a resistance gene. This is a critical step before using the antibiotic to select and generate stable cell lines. An antibiotic "kill curve" is the dose-response experiment performed to determine this concentration.[1]
Q2: How does this compound work?
A2: Gentamicin is a bactericidal aminoglycoside antibiotic.[2][3] In bacteria, it binds to the 30S subunit of the ribosome, leading to incorrect protein synthesis and ultimately cell death.[3][4][5] While highly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, it can also be toxic to eukaryotic cells at high concentrations.[6][7][8] G418, an analog of Gentamicin, is commonly used for selection in eukaryotic cells as it interferes with the 80S ribosome function.[9][10]
Q3: What is a "kill curve" and why is it necessary?
A3: A kill curve is a dose-response experiment where a cell line is exposed to increasing concentrations of a selection antibiotic to determine the lowest concentration that kills all the cells over a specific period.[1] This is essential because different mammalian cell lines exhibit varying sensitivities to antibiotics.[1] Performing a kill curve for each new cell line is crucial for successful stable cell line generation.[1]
Q4: What are the common issues encountered when determining the optimal Gentamicin concentration?
A4: Researchers may encounter several issues, including:
-
Variable results: This can be caused by using a mixed bacterial culture, which will lead to unreliable and inconsistent Minimum Inhibitory Concentration (MIC) results.[11]
-
Incorrect incubation time: Adhering to the recommended incubation period (typically 16-20 hours for most bacteria) is critical. Shorter times may not allow for sufficient growth, leading to falsely low MICs, while longer times can lead to antibiotic degradation and falsely high MICs.[11]
-
Media composition: The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the culture medium can affect the activity of aminoglycoside antibiotics like Gentamicin.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No cell death observed even at high concentrations. | Cell line may have intrinsic resistance. | Verify the cell line's expected sensitivity. Consider using a different selection antibiotic. |
| All cells, including controls, are dying. | Media or serum may be contaminated or of poor quality. Incubation conditions may be incorrect. | Use fresh, pre-tested media and serum. Verify incubator CO2, temperature, and humidity levels. |
| Inconsistent results between experiments. | Inconsistent cell seeding density. Variability in antibiotic preparation. | Ensure accurate cell counting and consistent seeding density. Prepare fresh antibiotic dilutions for each experiment. |
| Slow cell death over the course of the experiment. | The antibiotic concentration may be too low. | Extend the duration of the experiment or test a higher range of concentrations. The optimal dose should result in the death of all cells within 7-14 days.[8][9] |
Experimental Protocols
Determining the Optimal Gentamicin Concentration (Kill Curve Assay)
This protocol outlines the steps to generate a kill curve to determine the minimum concentration of this compound required to kill all cells of a specific cell line.
Materials:
-
Healthy, actively dividing cell line of interest
-
Complete cell culture medium (including serum)
-
This compound solution
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Harvest healthy, sub-confluent cells.
-
Count the cells and determine the appropriate seeding density to achieve approximately 50% confluency on the day of treatment.
-
Seed the cells in a 96-well plate with a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C to allow the cells to attach and resume growth.
-
-
Antibiotic Preparation and Addition:
-
Prepare a series of Gentamicin dilutions in complete culture medium. A common starting range for a kill curve is 50 µg/mL to 1000 µg/mL.[1] It's advisable to include a zero-antibiotic control.
-
Carefully remove the existing medium from the wells.
-
Add 100 µL of the prepared media with varying Gentamicin concentrations to the respective wells. It is recommended to perform each concentration in triplicate.[12]
-
-
Incubation and Observation:
-
Incubate the plate at 37°C.
-
Replace the medium with fresh medium containing the appropriate antibiotic concentrations every 2 to 3 days.[1]
-
Visually inspect the cells daily using a light microscope and record observations of cell morphology and viability.
-
-
Determining Cell Viability:
Data Presentation
Table 1: Recommended Concentration Ranges for Common Selection Antibiotics
| Selection Antibiotic | Product No. | Recommended Concentration Range for Kill Curve |
| G 418 disulfate salt | A1720 | 100 – 800 µg/mL |
| G 418 disulfate salt solution | G8168 | 100 – 800 µg/mL |
| Gentamicin sulfate | G1264 | 50 – 1000 µg/mL |
| Gentamicin solution | G1272 | 50 – 1000 µg/mL |
| Hygromycin B | H3274 | 200 – 800 µg/mL |
Note: The dose-response can vary between cell lines. A kill curve must be performed for every new cell line.[1]
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Gentamicin - Wikipedia [en.wikipedia.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 8. researchgate.net [researchgate.net]
- 9. G418 Kill curve protocol [protocols.io]
- 10. Selection Antibiotics | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Degradation pathways of Gentamicin sulphate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Gentamicin (B1671437) sulphate under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Gentamicin sulphate?
A1: The stability of this compound is primarily influenced by temperature, pH, humidity, light, and oxidizing agents.[1] Extreme heat, pH levels outside the optimal range of 4.5-7.0, high humidity, and exposure to UV light can all lead to the degradation of the antibiotic.[1]
Q2: What is the recommended storage temperature for this compound?
A2: To prevent degradation, this compound generally requires refrigerated storage temperatures between 2°C and 8°C.[1] Both extreme heat and freezing can negatively impact its stability and effectiveness, with low temperatures potentially reducing its solubility.[1]
Q3: How does pH affect the stability of this compound in solution?
A3: this compound is most stable in a pH range of 4.5 to 7.0.[1] In acidic or alkaline environments, it undergoes hydrolysis, leading to the formation of degradation products and a reduction in potency.[1]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly ultraviolet (UV) rays, can induce photochemical reactions that degrade this compound.[1] This is why it is often supplied in opaque or light-protective packaging.[1]
Q5: What are the major degradation products of this compound?
A5: The major degradation products of this compound are gentamines, specifically gentamine C1, C1a, and C2.[2][3] These are formed through the cleavage of the glycosidic bonds in the gentamicin molecule, particularly under oxidizing conditions.[2]
Troubleshooting Guide
Issue: Unexpected loss of potency in my this compound stock solution.
-
Possible Cause 1: Improper storage temperature.
-
Troubleshooting Step: Verify that the storage refrigerator is maintaining a consistent temperature between 2°C and 8°C. Use a calibrated thermometer to monitor the temperature. Avoid repeated freezing and thawing cycles.
-
-
Possible Cause 2: Incorrect pH of the solution.
-
Troubleshooting Step: Measure the pH of your stock solution. If it is outside the optimal range of 4.5-7.0, adjust it using appropriate buffers. Solutions of gentamicin have been shown to be stable in boiling aqueous buffers of pH 2-14, but for long-term storage, the 4.5-7.0 range is recommended.
-
-
Possible Cause 3: Exposure to light.
-
Troubleshooting Step: Ensure that the stock solution is stored in an amber or opaque container to protect it from light. If you are working with the solution on a lab bench for extended periods, shield it from direct light.
-
Issue: Appearance of unknown peaks in my HPLC chromatogram during stability studies.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: These new peaks likely correspond to degradation products. Refer to the "Experimental Protocols" section to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to systematically identify the degradation products. Use a mass spectrometer (LC-MS) for definitive identification of the molecular weights of the degradation products.[1]
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Prepare fresh mobile phase and re-run a blank to ensure there is no contamination. Use high-purity solvents and reagents. Filter all solutions before use.
-
Quantitative Data on this compound Degradation
The following tables summarize quantitative data on the degradation of this compound under different stress conditions.
Table 1: Degradation of this compound under Thermal and Photolytic Stress
| Stress Condition | Duration | Temperature | Wavelength | Degradation (%) | Reference |
| Heat | 30 minutes | 50°C | N/A | 77.91% | [2] |
| UV Light | 30 minutes | N/A | 243 nm | 42.14% | [2] |
| Heat (mimicking bone cement curing) | Initial spike | Peak at 90.7°C | N/A | ~25% | [4] |
| Photocatalytic (UV light with TiO2) | Not specified | N/A | UV | 95% | [5] |
Table 2: Degradation of this compound under Chemical Stress
| Stress Condition | Reagent | Duration | Degradation (%) | Reference |
| Acidic | 0.1 N HCl | 30 minutes | 152.47% | [2][6] |
| Basic | 0.1 N NaOH | 30 minutes | 1063.47% | [2][6] |
| Oxidative | 3% H2O2 | 3 hours at 80°C | ~60% of EDTA-Na2, all of gentamicin degraded | [7] |
| Oxidative | 6% H2O2 | Overnight | ~80% | [8] |
*Note: The reported percentages in this study reflect an "increased availability" based on UV spectroscopy, which may not directly correlate to the actual percentage of degradation as UV spectroscopy is not a stability-indicating method for gentamicin.[6]
Experimental Protocols
Forced Degradation Studies of this compound
This protocol outlines the steps for conducting forced degradation studies to identify the degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
3. Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
5. Thermal Degradation:
-
Place the powdered this compound in a hot air oven at 105°C for 24 hours.
-
Alternatively, heat a 1 mg/mL solution at 80°C for 24 hours.
-
For the solid sample, dissolve in the mobile phase to a concentration of 100 µg/mL. For the solution, cool and dilute to a final volume of 10 mL with the mobile phase.
6. Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound to UV light (254 nm) and fluorescent light for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Dilute the exposed and control samples to a final volume of 10 mL with the mobile phase.
7. Analysis:
-
Analyze all the stressed samples and a control sample (unstressed stock solution) by a stability-indicating HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, water, glacial acetic acid, and sodium 1-heptane sulfonate.[5][9] A pre-column derivatization with o-phthalaldehyde (B127526) (OPA) is often required for UV detection.[7][9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 330 nm (after derivatization)[9][10] or Mass Spectrometry (MS) for identification of degradation products.
-
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ejua.net [ejua.net]
- 6. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Studies on biodegradation and release of this compound from interpenetrating network hydrogels based on poly(acrylic acid) and gelatin: in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gentamicin Sulphate Resistance in Long-Term Bacterial Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bacterial resistance to Gentamicin (B1671437) Sulphate in long-term culture experiments.
Frequently Asked Questions (FAQs)
Q1: My long-term bacterial culture, which was previously susceptible, is now showing resistance to gentamicin. What are the likely causes?
A1: The development of gentamicin resistance in long-term cultures is a common issue that can arise from several factors. The primary causes include the selection of spontaneously mutated resistant cells, the acquisition of resistance genes through horizontal gene transfer (if other organisms are present), or a decrease in the effective concentration of the antibiotic over time. Additionally, the formation of biofilms can create a physical barrier that protects bacteria from gentamicin.[1]
Q2: How can I confirm that my bacterial culture has developed resistance to gentamicin?
A2: The most reliable way to confirm resistance is by determining the Minimum Inhibitory Concentration (MIC) of gentamicin for your bacterial culture.[2][3] This can be done using methods such as broth microdilution or agar (B569324) dilution. A significant increase in the MIC value compared to the original susceptible strain indicates the development of resistance.
Q3: Can the gentamicin sulphate in my culture medium degrade over time?
A3: Yes, the stability of gentamicin can be influenced by several factors in the culture environment. While generally stable, prolonged incubation at 37°C, along with changes in pH, can lead to a gradual loss of potency.[4] One study indicates that gentamicin is stable at 37°C for about five days.[5] For very long-term cultures, it is advisable to periodically replenish the medium with fresh gentamicin.
Q4: What is the "inoculum effect" and how might it affect my gentamicin susceptibility results?
A4: The inoculum effect refers to the observation that the MIC of an antibiotic can appear higher when a larger number of bacteria are used in the susceptibility test. This can be a factor in long-term, high-density cultures. To minimize this, it's crucial to standardize the bacterial inoculum to approximately 5 x 10⁵ CFU/mL when performing MIC assays.[6][7]
Q5: My MIC results for gentamicin are inconsistent. What could be the cause?
A5: Inconsistent MIC results can stem from several sources. Variations in the commercial preparation of gentamicin, particularly the percentages of its different components (C1, C1a, C2), can affect its microbiological activity.[6] The composition of the culture medium, especially the concentration of divalent cations like Ca²⁺ and Mg²⁺, can also alter gentamicin's effectiveness.[6] Precise and consistent preparation of serial dilutions and the bacterial inoculum is also critical for reproducible results.
Troubleshooting Guides
Issue 1: Gradual Loss of Gentamicin Efficacy in a Continuous Culture
Symptoms:
-
Increased turbidity in the culture over time despite the presence of gentamicin.
-
Requirement for higher concentrations of gentamicin to achieve the same level of growth inhibition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Gentamicin Degradation | 1. Replace the culture medium with freshly prepared medium containing the correct working concentration of gentamicin. 2. For long-term experiments, establish a schedule for periodic media replacement (e.g., every 5-7 days).[5] |
| Selection of Resistant Mutants | 1. Perform a Minimum Inhibitory Concentration (MIC) test on a sample from the culture to quantify the level of resistance. 2. If resistance is confirmed, consider isolating single colonies and testing their individual susceptibility to identify a mixed population. 3. If possible, restart the culture from a frozen, uncontaminated stock of the original susceptible strain. |
| Biofilm Formation | 1. Visually inspect the culture vessel for the presence of a biofilm (a slimy layer on the surfaces). 2. If a biofilm is present, attempt to disrupt it physically (e.g., by scraping) and treat with a higher, bolus dose of gentamicin. 3. For bioreactors, consider implementing a cleaning-in-place (CIP) protocol to remove the biofilm. |
Issue 2: Sudden and High-Level Resistance to Gentamicin
Symptoms:
-
Rapid and complete overgrowth of the culture in the presence of previously effective concentrations of gentamicin.
-
MIC value increases dramatically (e.g., >10-fold).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination with a Resistant Organism | 1. Streak a sample of the culture onto an appropriate agar plate to check for purity and colony morphology. 2. Perform Gram staining and other identification tests to confirm the identity of the bacterium. 3. If contamination is confirmed, the culture should be discarded. |
| Acquisition of a Resistance Plasmid | 1. This is a common mechanism for rapid acquisition of high-level resistance. 2. Consider performing plasmid curing to attempt to remove the resistance plasmid and restore sensitivity.[8][9] |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of gentamicin that inhibits the visible growth of a bacterial culture.
Materials:
-
This compound stock solution (e.g., 10 mg/mL), filter-sterilized[6]
-
Sterile 96-well microtiter plates[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Bacterial culture (18-24 hour)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Micropipettes and sterile tips
Procedure:
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline or broth.[6]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[6]
-
Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
-
-
Prepare Gentamicin Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.[10]
-
Add 50 µL of the gentamicin stock solution (at twice the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard 50 µL from the last well.[7]
-
-
Inoculation and Incubation:
-
Reading the MIC:
Protocol 2: Plasmid Curing to Restore Gentamicin Sensitivity
This protocol is a general guideline for attempting to remove resistance plasmids from a bacterial culture.
Materials:
-
Bacterial culture exhibiting high-level gentamicin resistance.
-
Luria-Bertani (LB) broth or other suitable growth medium.
-
Curing agent (e.g., phenothiazine).
-
Agar plates with and without gentamicin.
Procedure:
-
Inoculate Culture with Curing Agent:
-
Inoculate a flask of LB broth with a single colony of the resistant bacteria.
-
Add a sub-inhibitory concentration of the curing agent (e.g., phenothiazine) to the flask. The optimal concentration will need to be determined empirically.
-
Incubate the culture for 24 hours at 37°C with shaking.
-
-
Isolate and Screen for Loss of Resistance:
-
After incubation, serially dilute the culture and plate onto non-selective agar plates.
-
Incubate the plates to allow colonies to grow.
-
Replica-plate the colonies from the non-selective plate onto an agar plate containing gentamicin.
-
Colonies that grow on the non-selective plate but fail to grow on the gentamicin-containing plate are potentially "cured" and have lost their resistance.
-
-
Confirm Sensitivity:
-
Pick the potentially cured colonies and perform an MIC test (as described in Protocol 1) to confirm their susceptibility to gentamicin.
-
Visualizations
Caption: Troubleshooting workflow for suspected gentamicin resistance.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Key mechanisms of bacterial resistance to gentamicin.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. An insight of traditional plasmid curing in Vibrio species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Gentamicin Sulphate: A Technical Guide to pH-Related Stability and Efficacy
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH on the stability and efficacy of Gentamicin (B1671437) sulphate in experimental media. Adherence to optimal pH ranges is critical for ensuring the potency of Gentamicin and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of Gentamicin sulphate solutions?
A1: this compound solutions are most stable within a pH range of 4.5 to 7.0.[1][2] Exposing the solution to pH values outside this range, particularly in acidic or alkaline conditions, can lead to hydrolytic degradation and a loss of potency.[1]
Q2: How does pH affect the antibacterial efficacy of Gentamicin?
A2: The antibacterial activity of Gentamicin is significantly influenced by the pH of the medium. Its efficacy is reduced in acidic environments and potentiated under alkaline conditions.[3] Standard testing of Gentamicin sensitivity is typically performed in media with a pH of 7.2 to 7.4.[4]
Q3: My Gentamicin solution has turned a yellowish-brown color. What could be the cause?
A3: A change in the color of your Gentamicin solution may indicate degradation. This can be caused by several factors, including exposure to inappropriate pH levels, light, or oxidizing atmospheres.[2] It is crucial to store the solution in light-protected containers to prevent photochemical reactions.[1][2]
Q4: I am observing variable Minimum Inhibitory Concentration (MIC) results in my experiments. Could pH be a factor?
A4: Yes, variations in the pH of the culture medium can lead to inconsistent MIC results.[5] The activity of Gentamicin is highly dependent on the pH of the culture medium.[4] It is recommended to use standard media like Mueller-Hinton Broth (MHB) or Agar (MHA) and to verify that the pH is within the recommended range of 7.2 to 7.4.[5]
Q5: Can I sterilize my this compound solution by autoclaving?
A5: While some sources suggest that Gentamicin solutions are stable in boiling aqueous buffers across a wide pH range (pH 2-14), it is generally recommended to sterilize this compound solutions by filtration through a 0.22 µm filter to prevent potential degradation from heat.[2][6]
Troubleshooting Guides
Issue 1: Reduced or No Antibacterial Activity
If you are observing lower than expected or no antibacterial activity with your this compound solution, consider the following troubleshooting steps:
-
Verify Media pH: Ensure the pH of your experimental medium is within the optimal range for Gentamicin activity (typically 7.2-7.4 for susceptibility testing).[4][5]
-
Check for Acidic Conditions: Acidic pH drastically reduces the activity of Gentamicin. For instance, the Minimum Inhibitory Concentration (MIC) can be approximately 70 times higher at pH 5.0 than at pH 7.4.[7]
-
Review Solution Preparation and Storage: Confirm that the Gentamicin stock solution was prepared and stored correctly, protected from light and within the recommended temperature and pH range.[1][2]
-
Consider Cation Concentration: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the medium can affect Gentamicin's activity.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of pH on the stability and efficacy of this compound.
| Parameter | pH Range | Observation | Reference |
| Optimal Stability | 4.5 - 7.0 | Gentamicin remains stable. | [1][2] |
| Acidic Conditions | < 4.5 | Increased degradation due to hydrolysis. | [1] |
| Alkaline Conditions | > 7.0 | Increased degradation due to hydrolysis. | [1] |
| Ophthalmic Formulation | 6.5 - 7.5 | Recommended pH range for Gentamicin Sulfate Ophthalmic Solution. | [8][9] |
Table 1: Effect of pH on this compound Stability
| pH | Effect on Efficacy (vs. S. aureus) | Reference |
| 7.4 | Baseline efficacy. | [10][11][12] |
| 5.0 | Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) increased 72-fold compared to pH 7.4. The relative potency (EC50) of gentamicin rose 316-fold. | [10][11][12] |
Table 2: Effect of pH on this compound Efficacy Against Staphylococcus aureus
Experimental Protocols
Protocol 1: Preparation of a Sterile Gentamicin Stock Solution (10 mg/mL)
This protocol outlines the preparation of a 10 mL stock solution of Gentamicin at a concentration of 10 mg/mL from this compound powder.[2]
Materials:
-
This compound powder
-
Sterile, deionized (DI) water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile, light-protected microcentrifuge tubes (for aliquots)
-
Calibrated analytical balance and weigh paper
Procedure:
-
Calculation: Accurately weigh 100 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube and add 8 mL of sterile DI water.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile DI water.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution through the filter into a new sterile container.
-
Aliquoting: Immediately dispense the sterile stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Label the aliquots with the name, concentration, and preparation date. Store at -20°C for long-term use.
Protocol 2: Broth Microdilution MIC Assay
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of Gentamicin C1.[5]
Materials:
-
Gentamicin C1 stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) culture plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.
-
Plate Preparation: Perform two-fold serial dilutions of the Gentamicin C1 stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
Inoculation: Add the diluted bacterial suspension to each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Gentamicin C1 that completely inhibits visible bacterial growth.
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. pH-mediated potentiation of aminoglycosides kills bacterial persisters and eradicates in vivo biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. farm.ucl.ac.be [farm.ucl.ac.be]
- 8. pi.bausch.com [pi.bausch.com]
- 9. drugs.com [drugs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Combined effect of pH and concentration on the activities of gentamicin and oxacillin against Staphylococcus aureus in pharmacodynamic models of extracellular and intracellular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the cytotoxic effects of Gentamicin sulphate on sensitive cell types
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Gentamicin (B1671437) sulphate on sensitive cell types during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Gentamicin-induced cytotoxicity in sensitive cell types?
A1: Gentamicin primarily induces cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. This triggers downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which promotes inflammation and apoptosis (programmed cell death)[1]. In renal proximal tubule cells, gentamicin is taken up via the megalin-cubilin endocytic receptor complex, accumulating in lysosomes and the endoplasmic reticulum, which can cause ER stress and activate the intrinsic pathway of apoptosis[1][2]. Another identified mechanism is ferroptosis, an iron-dependent form of cell death, initiated by the p53/SLC7A11/GPX4 signaling pathway.
Q2: Which cell types are particularly sensitive to Gentamicin?
A2: The most well-documented sensitive cell types are cochlear hair cells (leading to ototoxicity) and renal proximal tubular cells (leading to nephrotoxicity)[1][3][4]. Auditory cell lines like HEI-OC1 and UB/OC-2, as well as renal cell lines such as LLC-PK1, MDCK, and HK-2, are commonly used in vitro models to study these toxic effects[4][5][6]. Vestibular hair cells are also susceptible to Gentamicin-induced damage[7][8][9][10][11].
Q3: What are the typical signs of Gentamicin cytotoxicity in cell culture?
A3: Common indicators of cytotoxicity include a dose-dependent decrease in cell viability, morphological changes such as cell shrinkage and membrane blebbing (characteristic of apoptosis), and detachment of adherent cells. Biochemical signs include increased production of intracellular ROS, activation of caspase enzymes (e.g., caspase-3), and DNA fragmentation[5].
Q4: How can I reduce Gentamicin-induced cytotoxicity in my experiments?
A4: Co-treatment with antioxidants has been shown to be effective. Agents like N-acetylcysteine (NAC) and D-methionine can scavenge ROS and thereby mitigate the downstream apoptotic pathways[8][12][13][14]. Optimizing the concentration of Gentamicin and the duration of exposure is also crucial. Using the lowest effective concentration for the shortest possible time can help minimize off-target cytotoxic effects.
Q5: Will using antioxidants to reduce cytotoxicity interfere with the antibacterial action of Gentamicin?
A5: This is a critical consideration. Some studies have shown that certain antioxidants, like D-methionine, can protect against ototoxicity without compromising the antimicrobial efficacy of aminoglycosides[15]. However, it is essential to validate this for your specific experimental setup, as interactions can be context-dependent.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of Gentamicin.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line | Review the literature for the known sensitivity of your cell line to Gentamicin. Consider using a more resistant cell line if appropriate for your experimental goals. |
| Incorrect Gentamicin concentration | Verify the concentration of your Gentamicin stock solution. Perform a dose-response experiment to determine the precise IC50 value for your specific cell line and experimental conditions. |
| Prolonged exposure time | Reduce the incubation time with Gentamicin. A time-course experiment can help identify the optimal window for observing the desired effect without excessive cytotoxicity. |
| Suboptimal cell culture conditions | Ensure cells are healthy and not stressed from other factors like high passage number, contamination, or nutrient-depleted medium. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell density determination. |
| Uneven drug distribution | Mix the culture plate gently after adding Gentamicin to ensure uniform distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Reagent preparation and handling | Prepare fresh reagents for each experiment. Ensure proper mixing and storage of stock solutions. |
Problem 3: Difficulty in interpreting apoptosis assay results.
| Possible Cause | Troubleshooting Step |
| Late-stage apoptosis or necrosis | Use a combination of apoptosis assays. For example, pair a TUNEL assay (detects DNA fragmentation) with an Annexin V/Propidium Iodide assay to distinguish between early apoptotic, late apoptotic, and necrotic cells. |
| Insufficient positive or negative controls | Include appropriate controls in your experiment. A known apoptosis-inducing agent can serve as a positive control, while untreated cells serve as the negative control. |
| Low signal-to-noise ratio | Optimize the staining and washing steps of your assay to reduce background signal. Ensure proper fixation and permeabilization of cells. |
Data Presentation
Table 1: Gentamicin IC50 Values in Sensitive Cell Lines
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| HEI-OC1 | Auditory (Cochlear) | ~2 mM | 24 hours | [1] |
| HEI-OC1 | Auditory (Cochlear) | 13.1 mM | 24 hours | [12] |
| UB/OC-2 | Auditory (Cochlear) | ~1.25 mM | 24 hours | [1] |
| HK-2 | Renal (Proximal Tubule) | 22.3 mM | 24 hours | [2] |
| LLC-PK1 | Renal (Proximal Tubule) | > 10 mM | 15 days | [16] |
| Vero | Renal (Kidney Epithelial) | > 2 mg/mL | Not Specified | [17] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, media composition, and the specific assay used.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the viability of cells treated with Gentamicin in a 96-well plate format.
Materials:
-
Gentamicin sulphate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Gentamicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the different Gentamicin concentrations. Include wells with medium only (no cells) as a blank and wells with cells in medium without Gentamicin as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
TUNEL Assay for Apoptosis Detection
This protocol outlines the detection of DNA fragmentation in adherent cells treated with Gentamicin.
Materials:
-
This compound solution
-
TUNEL assay kit (commercial kits are recommended)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentration of Gentamicin for the appropriate duration. Include positive (e.g., treated with DNase I) and negative (untreated) controls.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's instructions of your chosen kit. This typically involves an enzymatic labeling step followed by detection with a fluorescently labeled substrate.
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the kit) colocalized with the blue DAPI-stained nuclei.
Intracellular ROS Measurement using DCFH-DA
This protocol describes the measurement of intracellular ROS levels in Gentamicin-treated cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
This compound solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with Gentamicin at the desired concentrations and for the appropriate time. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS or HBSS.
-
Add 100 µL of PBS or HBSS to each well.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration if significant cell death has occurred.
Visualizations
Caption: Gentamicin-induced cytotoxicity signaling pathways.
References
- 1. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of gentamicin on human renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gentamicin-induced apoptosis in renal cell lines and embryonic rat fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gentamicin Causes Apoptosis at Low Concentrations in Renal LLC-PK1 Cells Subjected to Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gentamicin is Primarily Localized in Vestibular Type I Hair Cells after Intratympanic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vestibular cytotoxicity in gentamicin-treated frogs: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gentamicin ototoxicity induced apoptosis of the vestibular hair cells of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gentamicin is primarily localized in vestibular type I hair cells after intratympanic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of gentamicin on cytoskeletons in the vestibular sensory cells: a high-resolution scanning electron microscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced mitochondrial membrane potential and ATP synthesis by photobiomodulation increases viability of the auditory cell line after gentamicin-induced intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrolyte composition of renal tubular cells in gentamicin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Target Proteins Involved in Cochlear Hair Cell Progenitor Cytotoxicity following Gentamicin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of different gentamicin dose on the plasticity of the ribbon synapses in cochlear inner hair cells of C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gentamicin Induced Apoptosis of Renal Tubular Epithelial (LLC-PK1) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening Mammalian Cochlear Hair Cells to Identify Critical Processes in Aminoglycoside-Mediated Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gentamicin Sulphate in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Gentamicin (B1671437) sulphate in culture media containing serum.
Frequently Asked Questions (FAQs)
Q1: Does serum in my culture medium directly affect the activity of Gentamicin sulphate?
A1: The effect of serum on Gentamicin activity is complex. While some early studies suggested that Gentamicin does not significantly bind to serum proteins at physiological pH and temperature[1][2], other evidence indicates that components within serum and even the culture medium itself can reduce the antibiotic's effectiveness. Divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) present in serum and media can influence the interaction[3][4]. Furthermore, complex culture media (like DMEM) can inhibit the activity of some antimicrobials even without serum, an effect that is magnified by the addition of serum[4]. Therefore, it is crucial to validate the effective concentration of Gentamicin in your specific serum-containing medium.
Q2: My bacterial contamination persists despite using Gentamicin. What are the possible causes?
A2: If you are experiencing persistent contamination, several factors related to your culture conditions could be inhibiting Gentamicin's activity:
-
Inactivation by Cellular Debris: Gentamicin can be inactivated by binding to components released from dead or lysed cells in the culture. Specifically, DNA within chromatin from lysed cells can avidly bind to and neutralize Gentamicin, reducing the concentration of the free, active antibiotic[5][6][7]. This is common in high-density cultures or experiments involving cytotoxicity.
-
Influence of Divalent Cations: The concentration of divalent cations (Ca²⁺, Mg²⁺) can modulate Gentamicin activity. An excess or depletion of these ions compared to standard testing conditions may alter the antibiotic's effectiveness[3][4].
-
High Serum Concentration: Although direct protein binding is debated, high concentrations of serum proteins and other macromolecules can interfere with the antibiotic's function[4].
-
Bacterial Resistance: The contaminating bacteria may have inherent or acquired resistance to Gentamicin.
-
Improper Storage: Reduced efficacy can result from improper storage of the Gentamicin stock solution.
Q3: Can Gentamicin be toxic to my cultured mammalian cells?
A3: Yes, Gentamicin can exhibit cytotoxicity, especially at high concentrations or with prolonged exposure. It is known to be more cytotoxic than other common cell culture antibiotics like Penicillin-Streptomycin[8]. Documented effects on mammalian cells include impaired membrane function, slowed proliferation, increased lactate (B86563) production, mitochondrial dysfunction, and oxidative DNA damage[8][9]. These effects can be more pronounced in sensitive cell types, such as stem cells or primary cells, and could potentially skew experimental results[8].
Q4: What is the recommended working concentration of this compound in cell culture?
A4: The generally recommended working concentration for eukaryotic cell culture is between 10 to 50 µg/mL[10]. However, the optimal concentration is cell-line and application-specific. It is always best practice to determine the lowest effective concentration that prevents contamination without negatively impacting your specific cell line's health and metabolism.
Q5: How can I test the effectiveness of Gentamicin in my specific serum-containing media?
A5: You can perform a Minimum Inhibitory Concentration (MIC) assay. This test will determine the lowest concentration of Gentamicin required to inhibit the growth of a specific bacterium in your complete cell culture medium, including the serum concentration you typically use. A detailed protocol for a broth microdilution MIC assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
If you suspect that serum or other components in your culture medium are affecting Gentamicin activity, follow this troubleshooting workflow.
Quantitative Data Summary
Comprehensive data on the effect of various serum concentrations on Gentamicin's MIC is limited in public literature. However, available studies show a clear inhibitory trend. The following table summarizes relevant findings that can guide researchers.
| Parameter | Test Organism | Medium | Serum Concentration | Result | Reference |
| Gentamicin MIC | Yersinia pestis | DMEM | 10% FBS | ~2 µg/mL (inhibitory) | [11] |
| Gentamicin MBC | Yersinia pestis | DMEM | 10% FBS | ≥8 µg/mL (bactericidal) | [12] |
| Antimicrobial Peptide MBC | E. coli | DMEM | 10% FBS | 32-fold increase in MBC compared to PBS with 10% FBS | [4] |
Note: The dramatic increase in the Minimum Bactericidal Concentration (MBC) for the antimicrobial peptide in DMEM + 10% FBS highlights the strong inhibitory potential of complex media and serum, which should be considered for Gentamicin as well.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Gentamicin in Serum-Containing Media
This protocol allows you to determine the Minimum Inhibitory Concentration (MIC) of Gentamicin against a specific bacterial strain in your exact cell culture medium.
Materials:
-
Sterile 96-well, round-bottom microtiter plates
-
This compound stock solution of known concentration
-
Your complete cell culture medium (with serum and other supplements)
-
Overnight culture of the test bacterium (e.g., E. coli)
-
Sterile PBS or saline
-
Spectrophotometer
-
Multichannel pipette
Methodology:
-
Prepare Bacterial Inoculum:
-
Grow the test bacteria overnight in a suitable broth (e.g., LB or TSB).
-
Dilute the overnight culture in your complete cell culture medium to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension 1:150 in your medium to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Gentamicin Dilutions:
-
Dispense 100 µL of your complete medium into all wells of a 96-well plate.
-
Add 100 µL of a 2x concentrated Gentamicin solution (e.g., 128 µg/mL for a final top concentration of 64 µg/mL) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the positive control (bacteria, no antibiotic), and column 12 as the negative control (medium only).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final bacterial density will be approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to column 12.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Gentamicin at which there is no visible turbidity (bacterial growth). You can read this by eye or using a plate reader (OD600).
-
Protocol 2: Assessing Gentamicin Binding to Serum Proteins via Ultrafiltration
This method provides a straightforward way to estimate the fraction of Gentamicin that is bound to serum proteins, rendering it inactive.
Materials:
-
Centrifugal ultrafiltration devices with a low molecular weight cutoff (e.g., 10 kDa)
-
This compound
-
Serum (e.g., Fetal Bovine Serum or Human Serum)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Method for quantifying Gentamicin (e.g., HPLC, commercial ELISA kit)
-
Microcentrifuge
Methodology:
-
Prepare Samples:
-
Prepare a solution of Gentamicin in PBS at a known concentration (e.g., 20 µg/mL). This is your Total Drug Control (TDC) .
-
Prepare a solution of Gentamicin in serum at the same concentration (e.g., 20 µg/mL in 100% FBS). This is your Test Sample .
-
Optional: Prepare a Gentamicin solution in a protein-free medium (like PBS with 4% dextran) to serve as a non-specific binding control.
-
-
Ultrafiltration:
-
Add a defined volume (e.g., 500 µL) of the Test Sample to an ultrafiltration device.
-
In a separate device, add the same volume of the Total Drug Control.
-
Centrifuge the devices according to the manufacturer's instructions (e.g., 14,000 x g for 15 minutes). This will separate the free, unbound drug (in the ultrafiltrate) from the protein-bound drug (retained above the filter).
-
-
Quantification:
-
Carefully collect the ultrafiltrate from each device.
-
Measure the concentration of Gentamicin in the ultrafiltrate of the Test Sample (this is the Free Drug Concentration, FDC ).
-
Measure the concentration of Gentamicin in the ultrafiltrate of the Total Drug Control to ensure full recovery through the filter.
-
-
Calculate Percent Bound:
-
The percentage of protein-bound Gentamicin is calculated using the following formula: % Bound = [ (TDC - FDC) / TDC ] * 100
-
Visualizations of Inactivation Mechanisms
References
- 1. Simple spectrophotometric assay for measuring protein binding of penem antibiotics to human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple spectrophotometric assay for measuring protein binding of penem antibiotics to human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 7. Serum gentamicin assay by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of amikacin and gentamicin by carbenicillin in patients with end-stage renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anmfonline.org [anmfonline.org]
- 10. lcms.cz [lcms.cz]
- 11. Impact of Gentamicin Concentration and Exposure Time on Intracellular Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Impact of Gentamicin Concentration and Exposure Time on Intracellular Yersinia pestis [frontiersin.org]
Alternative antibiotics to use if cells are sensitive to Gentamicin sulphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with Gentamicin sulphate sensitivity in their cell cultures.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of stress or toxicity after treatment with this compound. What are my options?
A1: If your cells are sensitive to this compound, the first step is to confirm that the observed effects are indeed due to the antibiotic and not another culture variable. If Gentamicin is the culprit, you have several alternative antibiotics to consider. The choice of a replacement will depend on the type of microbial contamination you are trying to prevent and the specific sensitivities of your cell line. It is crucial to perform a dose-response experiment, such as a "kill curve," to determine the optimal, non-toxic concentration of the new antibiotic for your specific cells.[1][2][3][4]
Q2: What are some common alternative antibiotics to this compound for cell culture?
A2: There is a range of antibiotics with different mechanisms of action and spectra of activity that can be used as alternatives to Gentamicin. Some common choices include:
-
Penicillin-Streptomycin (Pen-Strep): A widely used combination effective against a broad range of Gram-positive and Gram-negative bacteria.[5]
-
Kanamycin and Neomycin: These are also aminoglycoside antibiotics like Gentamicin and are effective against many Gram-positive and Gram-negative bacteria, as well as mycoplasma.[6][7]
-
Puromycin (B1679871): An aminonucleoside antibiotic that is toxic to both prokaryotic and eukaryotic cells, making it useful as a selection agent for cells that have been engineered to express a puromycin resistance gene.[]
-
Blasticidin S: A potent antibiotic used for selecting and maintaining cell lines carrying the blasticidin S resistance gene. It acts quickly to kill non-resistant cells.[]
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA synthesis.[7]
-
Amphotericin B: An antifungal agent used to prevent contamination from fungi and yeast. It can be cytotoxic to mammalian cells at higher concentrations.[5]
It is important to select an antibiotic with a different mechanism of action if you suspect the development of resistance.
Q3: How do I determine the correct concentration of a new antibiotic for my cells?
A3: The optimal concentration of a new antibiotic is the lowest concentration that effectively prevents microbial contamination without harming your cells. This is determined experimentally by performing a "kill curve" or dose-response assay.[1][2][3][4] This involves exposing your cells to a range of antibiotic concentrations and monitoring cell viability over several days. The lowest concentration that results in complete cell death of non-resistant cells is then used for your experiments.
Q4: Can antibiotics affect the results of my experiments?
A4: Yes, it is crucial to be aware that antibiotics can have off-target effects on eukaryotic cells. For instance, aminoglycoside antibiotics like Gentamicin have been shown to affect mitochondrial function, induce oxidative stress, and alter gene expression.[9] These effects can potentially skew experimental results. Therefore, it is always recommended to use the lowest effective concentration of any antibiotic and, if possible, to culture cells without antibiotics for a period before critical experiments to ensure that the observed effects are not due to the antibiotic itself.
Troubleshooting Guide: Selecting an Alternative Antibiotic
If you are experiencing issues with Gentamicin sensitivity, follow this troubleshooting guide to select and validate a suitable alternative.
Caption: A troubleshooting workflow for selecting and validating an alternative antibiotic when cells are sensitive to Gentamicin.
Data Presentation: Alternative Antibiotics to this compound
The following table summarizes key information for common alternative antibiotics used in cell culture. The working concentrations are general recommendations and should be optimized for your specific cell line.
| Antibiotic | Mechanism of Action | Spectrum of Activity | Typical Working Concentration |
| Penicillin-Streptomycin | Penicillin inhibits bacterial cell wall synthesis; Streptomycin inhibits protein synthesis. | Broad spectrum: Gram-positive and Gram-negative bacteria. | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin |
| Kanamycin Sulphate | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. | Broad spectrum: Gram-positive and Gram-negative bacteria, Mycoplasma. | 100 µg/mL |
| Neomycin Sulphate | Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. | Broad spectrum: Gram-positive and Gram-negative bacteria. | 50 µg/mL |
| Puromycin | Causes premature chain termination during protein synthesis in both prokaryotes and eukaryotes. | Gram-positive bacteria, protozoa, algae, mammalian and insect cells. | 0.25-10 µg/mL |
| Blasticidin S | Inhibits protein synthesis in both prokaryotic and eukaryotic cells. | Bacteria and fungi. | 1-20 µg/mL (mammalian cells) |
| Ciprofloxacin | Inhibits bacterial DNA gyrase, preventing DNA replication. | Broad spectrum: Gram-positive and Gram-negative bacteria. | 5-20 µg/mL |
| Amphotericin B | Binds to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and leakage. | Fungi and yeasts. | 0.25-2.5 µg/mL |
Experimental Protocols
Kill Curve Assay Protocol
This protocol is used to determine the minimum concentration of an antibiotic required to kill all cells in a culture over a specific period.[1][2][3][4]
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
The alternative antibiotic to be tested
-
24-well or 96-well cell culture plates
-
Trypan blue solution or other viability stain
-
Microscope and hemocytometer or automated cell counter
Methodology:
-
Cell Seeding: Plate your cells in a 24-well or 96-well plate at a density that allows them to be approximately 30-50% confluent the next day.[1]
-
Antibiotic Preparation: Prepare a series of dilutions of the new antibiotic in complete culture medium. The concentration range will depend on the antibiotic being tested (see the table above for general ranges). Include a no-antibiotic control.
-
Treatment: The day after plating, replace the medium with the medium containing the different concentrations of the antibiotic.
-
Incubation and Monitoring: Incubate the plate under standard culture conditions. Replace the antibiotic-containing medium every 2-3 days.[2] Observe the cells daily under a microscope for signs of cell death (e.g., rounding, detachment, debris).
-
Viability Assessment: After 7-10 days, determine the percentage of viable cells in each well using Trypan Blue staining or another cell viability assay (e.g., MTT assay).[1]
-
Determination of Optimal Concentration: The minimum antibiotic concentration that results in 100% cell death is the concentration you should use for selecting and maintaining your cells.
Caption: A typical experimental workflow for a kill curve assay to determine the optimal antibiotic concentration.
MTT Cytotoxicity Assay Protocol
This protocol measures the metabolic activity of cells to assess their viability after exposure to an antibiotic.[10][11][12][13]
Materials:
-
Cells treated with a range of antibiotic concentrations (from the kill curve experiment or a separate experiment)
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Treatment: Plate and treat cells with the antibiotic as described in the Kill Curve Assay protocol.
-
MTT Addition: At the desired time point (e.g., 24, 48, or 72 hours post-treatment), add 10 µL of MTT solution to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each antibiotic concentration relative to the untreated control.
Signaling Pathways
Potential Impact of Aminoglycoside Antibiotics on Eukaryotic Cell Signaling
Aminoglycoside antibiotics, including Gentamicin, can have unintended effects on eukaryotic cells by interfering with various signaling pathways. One of the primary off-target effects is the induction of mitochondrial dysfunction, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular stress. This stress can activate pathways such as the JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, which are involved in inflammation, cell survival, and apoptosis.[14]
Caption: A simplified diagram illustrating potential signaling pathways affected by aminoglycoside antibiotics in eukaryotic cells.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 3. scribd.com [scribd.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. capricorn-scientific.com [capricorn-scientific.com]
- 6. Cell Culture Antibiotic Selection Guide [sigmaaldrich.com]
- 7. mpbio.com [mpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Early transcriptional response to aminoglycoside antibiotic suggests alternate pathways leading to apoptosis in sensory hair cells in the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on Gentamicin sulphate stock solution potency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the potency of Gentamicin (B1671437) sulphate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the impact of repeated freeze-thaw cycles on the potency of my Gentamicin sulphate stock solution?
Q2: Why is it recommended to aliquot this compound stock solutions?
Aliquoting, the process of dividing a stock solution into smaller, single-use volumes, is the most effective way to prevent the degradation associated with multiple freeze-thaw cycles. By preparing aliquots, you only thaw the amount of solution needed for a single experiment, preserving the integrity of the remaining stock. For long-term storage, it is best to prepare aliquots of your sterile-filtered stock solution and store them at -20°C.
Q3: What are the optimal storage conditions for this compound stock solutions?
For long-term stability (up to one year), this compound stock solutions should be stored in aliquots at -20°C. For short-term use, refrigeration at 2-8°C is acceptable. It is also crucial to protect the solution from light.
Q4: Besides freeze-thaw cycles, what other factors can affect the stability of my this compound solution?
Several factors can impact the stability of this compound solutions:
-
Temperature: High temperatures can accelerate chemical degradation.
-
pH: The optimal pH for Gentamicin stability is between 4.5 and 7.0. Solutions that are too acidic or alkaline can undergo hydrolysis, leading to a loss of potency.
-
Light: Exposure to light, particularly UV rays, can cause photochemical reactions that degrade the antibiotic. It is recommended to store solutions in light-protected or opaque containers.
-
Oxidation: Oxidizing atmospheres can lead to changes in the composition of gentamicin.
Q5: What are the potential degradation products of this compound?
Forced degradation studies under various stress conditions (such as heat, humidity, and oxidation) have shown that gentamicin can degrade into its known major components and related substances, including gentamines C1, C1a, and C2. However, specific degradation pathways solely due to freeze-thaw cycles are not well-documented in the available literature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antibacterial activity in experiments. | Degradation of this compound stock solution due to repeated freeze-thaw cycles. | Discard the current stock solution and prepare a fresh one. Implement a strict aliquoting policy to avoid repeated freezing and thawing of the new stock. |
| Improper storage of the stock solution (e.g., exposure to light or high temperatures). | Review storage procedures. Ensure the stock solution is stored at -20°C in a dark environment. | |
| Incorrect pH of the stock solution or experimental medium. | Measure the pH of your stock solution and ensure it is within the optimal range (4.5-7.0). Verify the pH of your experimental buffers and media. | |
| Visible changes in the stock solution (e.g., color change to yellowish-brown, precipitation). | Chemical degradation of this compound. | Do not use a discolored or precipitated solution. This indicates significant degradation, which can result in reduced potency and the presence of unknown byproducts. Prepare a fresh stock solution. |
| Inconsistent experimental results. | Inconsistent potency of the this compound stock solution. | This could be due to the use of a stock solution that has undergone a variable number of freeze-thaw cycles. Use a fresh, single-use aliquot for each experiment to ensure consistency. |
Data Presentation
While specific quantitative data on potency loss per freeze-thaw cycle is limited in the literature, the following table illustrates the expected qualitative trend of potency reduction with an increasing number of freeze-thaw cycles. This data is for illustrative purposes to emphasize the importance of avoiding repeated freeze-thaw cycles and should not be considered as experimentally verified results.
| Number of Freeze-Thaw Cycles | Expected Potency | Recommendation |
| 0 (Freshly Prepared) | 100% | Use immediately or aliquot for storage. |
| 1 | High | Acceptable for use, but aliquoting is preferred. |
| 2-3 | Moderate to Low | Significant risk of potency loss. Avoid. |
| >3 | Low to Very Low | High probability of significant degradation. Not recommended for use. |
Experimental Protocols
To assess the potency of your this compound stock solution, you can use the following established methods:
High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of the active gentamicin components.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: ODS (C8) column (e.g., 15 cm x 0.45 cm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, glacial acetic acid, and sodium 1-heptane sulfonate.
-
Flow Rate: 1.1 mL/min (isocratic elution).
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 330 nm (requires pre-column derivatization as gentamicin lacks a strong chromophore).
-
Sample Preparation:
-
Prepare a standard solution of this compound Reference Standard (RS) of known concentration.
-
Prepare your test sample of this compound stock solution.
-
Subject aliquots of your test sample to a varying number of freeze-thaw cycles (e.g., 1, 2, 3, 5, 10). A freeze cycle can be defined as freezing at -20°C for at least 24 hours, and a thaw cycle as allowing the sample to come to room temperature.
-
Derivatize both the standard and the test samples before injection.
-
-
Analysis: Inject the prepared samples into the HPLC system. Compare the peak areas of the gentamicin components in your test samples to the standard to determine the concentration and calculate the percentage of potency loss after each freeze-thaw cycle.
Microbiological Bioassay (Agar Diffusion Method)
This method assesses the biological activity of the antibiotic.
Methodology:
-
Test Organism: A susceptible strain of bacteria, such as Staphylococcus epidermidis (ATCC 12228).
-
Culture Media:
-
Antibiotic Assay Medium No. 11 (USP) for the assay plates.
-
Tryptic Soy Agar (B569324)/Broth for inoculum preparation.
-
-
Preparation of Plates:
-
Prepare a standardized inoculum of the test organism.
-
Inoculate the molten agar medium and pour it into sterile Petri dishes to a uniform depth.
-
Allow the agar to solidify.
-
-
Assay Procedure:
-
Create uniform wells or place sterile cylinders on the agar surface.
-
Prepare a standard curve with known concentrations of this compound Reference Standard (RS).
-
Prepare dilutions of your test samples that have undergone different numbers of freeze-thaw cycles.
-
Fill the wells/cylinders with the standard and test solutions.
-
Incubate the plates at 35-37°C for 16-18 hours.
-
-
Data Analysis:
-
Measure the diameter of the zones of inhibition (the clear area around the well where bacteria did not grow).
-
Plot the zone diameter against the logarithm of the concentration for the standards to create a standard curve.
-
Use the standard curve to determine the potency of your test samples based on their zone diameters.
-
Mandatory Visualizations
Caption: Factors influencing this compound stock solution potency.
Caption: Experimental workflow to assess freeze-thaw cycle impact.
Gentamicin Sulfate Stock Solutions: A Technical Guide to Preventing Precipitation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and storage of concentrated gentamicin (B1671437) sulfate (B86663) stock solutions, with a focus on preventing precipitation and ensuring stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of precipitation in concentrated gentamicin sulfate stock solutions?
Precipitation in concentrated gentamicin sulfate solutions can be attributed to several factors, including:
-
Reduced Solubility at Low Temperatures: Gentamicin sulfate's solubility in water decreases at lower temperatures. If a concentrated stock solution is stored at 2-8°C or frozen at -20°C, the antibiotic may fall out of solution, leading to the formation of a precipitate.
-
pH Shifts: The optimal pH for gentamicin stability is between 4.5 and 7.0.[1] Deviations outside this range can lead to hydrolysis and the formation of less soluble degradation products.
-
Solvent Evaporation: Improperly sealed storage containers can lead to solvent evaporation, increasing the concentration of gentamicin sulfate beyond its solubility limit.
-
Interactions with Other Ions: The presence of certain ions in the solution can lead to the formation of insoluble salts.
Q2: My frozen gentamicin sulfate stock solution has a precipitate after thawing. What should I do?
First, gently warm the vial to room temperature and vortex it to see if the precipitate redissolves. If it does, the solution is likely safe to use. This type of precipitation is often due to the reduced solubility of gentamicin sulfate at low temperatures.
If the precipitate does not redissolve upon warming and mixing, it could be a sign of contamination or the formation of insoluble degradation products. In this case, it is recommended to discard the solution and prepare a fresh stock.
Q3: What are the optimal storage conditions for a concentrated gentamicin sulfate stock solution?
For long-term storage (up to one year), it is recommended to store sterile-filtered stock solutions in single-use aliquots at -20°C. For short-term storage, solutions can be kept at 2-8°C, but their stability is significantly shorter.[1] To minimize the risk of precipitation and degradation, avoid repeated freeze-thaw cycles.
Q4: Can I autoclave my gentamicin sulfate stock solution to sterilize it?
Autoclaving is not the recommended method for sterilizing gentamicin sulfate solutions. While the active pharmaceutical ingredient is reportedly stable, high temperatures can promote degradation reactions. The standard and safest method for sterilization is filtration through a 0.22 µm syringe filter.
Troubleshooting Guide
This guide addresses common issues encountered when working with concentrated gentamicin sulfate stock solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage at 2-8°C or after thawing from -20°C. | Reduced solubility at lower temperatures. | 1. Gently warm the solution to room temperature. 2. Vortex the solution to aid in redissolving the precipitate. 3. If the precipitate dissolves, the solution can be used. 4. To prevent this in the future, consider preparing smaller aliquots to avoid repeated warming and cooling of the entire stock. |
| The stock solution has turned yellow or brown. | Degradation of gentamicin due to exposure to light, high temperatures, or improper pH. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution using high-purity water and sterile techniques. 3. Store the new stock solution in amber or opaque containers to protect it from light. 4. Ensure the storage temperature is appropriate (-20°C for long-term, 2-8°C for short-term). |
| The stock solution appears cloudy or contains visible particles that do not dissolve upon warming. | Microbial contamination or formation of insoluble degradation products. | 1. Do not use the solution. 2. Discard the contaminated stock. 3. Review your aseptic technique for preparing and handling the stock solution. 4. Always use sterile filtration (0.22 µm filter) when preparing the stock solution. |
| Loss of antibiotic potency in the experimental assay. | Degradation of gentamicin sulfate in the stock solution. | 1. Prepare a fresh stock solution. 2. Verify the accuracy of the initial weighing and dilution calculations. 3. Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. 4. Check the pH of your culture medium, as an inappropriate pH can affect the antibiotic's activity. |
Data Presentation
Solubility of Gentamicin Sulfate
Stability of Gentamicin Sulfate Injection at Room Temperature
A study on the stability of four different gentamicin sulfate injections (80mg/2ml) stored at room temperature (27.41-29.82°C) over six months showed a slight decrease in pH and gentamicin concentration, though they remained within USP acceptance criteria.[9]
| Time (Months) | Average pH | Average Gentamicin Concentration (% of Initial) |
| 0 | 4.82 | 100% |
| 3 | 4.66 | Not explicitly stated, but remained within specifications. |
| 6 | 4.62 | Not explicitly stated, but remained within specifications. |
Data extracted from a stability study on commercial gentamicin sulfate injections and may not be directly representative of all lab-prepared stock solutions.[9]
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Gentamicin Sulfate Stock Solution
This protocol describes the preparation of a 10 mL stock solution of gentamicin sulfate at a concentration of 50 mg/mL.
Materials:
-
Gentamicin sulfate powder
-
Sterile, deionized (DI) or Milli-Q water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile, light-protected microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh 500 mg of gentamicin sulfate powder.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile DI water. Cap the tube tightly and invert it several times until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile DI water.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in light-protected microcentrifuge tubes. Store at -20°C for long-term storage.
Protocol 2: Forced Degradation Study of Gentamicin Sulfate Solution
This protocol outlines a general procedure for a forced degradation study to assess the stability of a gentamicin sulfate solution under various stress conditions.
Materials:
-
Gentamicin sulfate stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-performance liquid chromatography (HPLC) system
-
UV-Vis spectrophotometer or other suitable detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the gentamicin sulfate stock solution and 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 N NaOH before analysis.[10]
-
Base Hydrolysis: Mix equal volumes of the gentamicin sulfate stock solution and 0.1 N NaOH. Incubate at an elevated temperature for a defined period. Neutralize with 0.1 N HCl before analysis.[10]
-
Oxidative Degradation: Mix equal volumes of the gentamicin sulfate stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period.[10]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) by a validated stability-indicating HPLC method to determine the percentage of remaining gentamicin sulfate and identify any degradation products.[9]
Visualizations
Caption: Experimental workflow for preparing a sterile gentamicin sulfate stock solution.
Caption: Troubleshooting workflow for precipitation in gentamicin sulfate solutions.
Caption: Key factors leading to the degradation of gentamicin sulfate solutions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Gentamicin sulfate | Antibiotics | Tocris Bioscience [tocris.com]
- 8. Release Profile of Gentamicin Sulfate from Polylactide-co-Polycaprolactone Electrospun Nanofiber Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejua.net [ejua.net]
- 10. openscienceonline.com [openscienceonline.com]
Validation & Comparative
Comparing the efficacy of Gentamicin sulphate vs. Penicillin-Streptomycin in cell culture
For researchers, scientists, and drug development professionals, maintaining sterile cell cultures is paramount to the integrity and success of experimental outcomes. The choice of antibiotics to prevent microbial contamination is a critical decision, with Gentamicin (B1671437) sulphate and the combination of Penicillin-Streptomycin being two of the most widely used options. This guide provides an objective comparison of their efficacy, cytotoxicity, and overall impact on cultured cells, supported by experimental data and detailed protocols.
Executive Summary
Both Gentamicin and Penicillin-Streptomycin are effective at preventing bacterial contamination in cell culture. Gentamicin offers a broader spectrum of activity, particularly against Gram-negative bacteria, and exhibits greater stability. However, it has been shown to be more cytotoxic than Penicillin-Streptomycin, especially at higher concentrations and in sensitive cell types. Penicillin-Streptomycin, a long-standing staple in cell culture, is a synergistic combination effective against a range of Gram-positive and Gram-negative bacteria, with generally lower cytotoxicity at standard working concentrations. The choice between these antibiotics should be guided by the specific cell line, the nature of the experiment, and the potential for off-target effects.
Performance Comparison: Efficacy and Cytotoxicity
The selection of an antibiotic for cell culture hinges on its ability to effectively inhibit or kill common contaminants without adversely affecting the cultured cells. The following tables summarize the performance of Gentamicin sulphate and Penicillin-Streptomycin based on available experimental data.
Table 1: Antimicrobial Spectrum and Potency
| Feature | This compound | Penicillin-Streptomycin | Citation |
| Spectrum of Activity | Broad-spectrum, with strong activity against Gram-negative bacteria and some activity against Gram-positive bacteria. | Broad-spectrum, with Penicillin targeting Gram-positive bacteria and Streptomycin targeting Gram-negative bacteria. | [1][2] |
| Mechanism of Action | Binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis. | Penicillin inhibits bacterial cell wall synthesis. Streptomycin binds to the 30S ribosomal subunit, causing misreading of mRNA. | [1][2] |
| Typical Working Concentration | 10-50 µg/mL | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | |
| Stability | Highly stable over a wide pH range and can be autoclaved. | Less stable, particularly at acidic or alkaline pH. | [1] |
Table 2: Cytotoxicity and Effects on Mammalian Cells
| Feature | This compound | Penicillin-Streptomycin | Citation |
| General Cytotoxicity | Considered more cytotoxic, especially to sensitive cell types and at higher concentrations. Can impair membrane function and slow proliferation. | Generally exhibits low cytotoxicity at standard 1x concentrations. | |
| Effects on Gene Expression | Can significantly alter gene expression, including genes related to stress responses and metabolism. | Can alter the expression of over 200 genes in cell lines like HepG2, including those involved in stress responses. | [3] |
| Mitochondrial Effects | Can induce mitochondrial dysfunction, increase reactive oxygen species (ROS) production, and inhibit the mitochondrial membrane potential. | Streptomycin can potentially interact with mitochondrial ribosomes, but at standard concentrations, the effect is minimal in most cell lines. | [4][5] |
| Specific Cell Line Effects | In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), gentamicin altered action potential and field potential parameters and decreased mRNA expression of cardiac ion channels. | In hiPSC-CMs, concentrations up to 100 U/100 µg/mL did not significantly influence action potential parameters. | [5][6] |
Experimental Protocols
Accurate assessment of antibiotic efficacy and cytotoxicity is crucial. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of an antibiotic required to inhibit the growth of (MIC) and kill (MBC) a specific bacterium.
Materials:
-
Bacterial culture (e.g., a common laboratory contaminant)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Antibiotic stock solutions (Gentamicin or Penicillin-Streptomycin)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria in MHB overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Antibiotics: In a 96-well plate, perform a two-fold serial dilution of the antibiotic in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (turbidity).
-
MBC Determination: From the wells showing no growth in the MIC assay, plate a small volume onto MHA plates. Incubate at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[1][7]
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Penicillin-Streptomycin solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.
-
Antibiotic Treatment: Replace the medium with fresh medium containing various concentrations of either Gentamicin or Penicillin-Streptomycin. Include an untreated control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cell Viability Assessment using Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cell suspension treated with antibiotics
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Preparation: Harvest the cells and create a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[4][10][11][12][13]
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanisms of action of the antibiotics and a typical experimental workflow for assessing cytotoxicity.
Caption: Mechanisms of action for Penicillin and Aminoglycosides.
Caption: A generalized workflow for assessing antibiotic cytotoxicity.
Conclusion and Recommendations
The decision to use this compound or Penicillin-Streptomycin in cell culture is multifaceted.
-
For routine cell culture of robust cell lines , where the primary concern is preventing a broad range of bacterial contamination, Penicillin-Streptomycin at standard concentrations is often a suitable and cost-effective choice due to its lower general cytotoxicity.
-
When dealing with primary cells, sensitive cell lines, or long-term cultures , it is advisable to minimize antibiotic use or opt for Penicillin-Streptomycin at the lowest effective concentration.
-
This compound is a valuable alternative when there is a known or suspected issue with Gram-negative bacterial contamination that is resistant to Streptomycin. Its stability also makes it suitable for long-term experiments where media changes are infrequent. However, its potential for higher cytotoxicity and its impact on gene expression and mitochondrial function necessitate careful consideration and validation, especially in studies focused on cellular metabolism, drug response, or electrophysiology.[5][6]
Ultimately, the ideal approach is to maintain stringent aseptic techniques to minimize the need for antibiotics altogether. When their use is unavoidable, researchers should be aware of the potential off-target effects and choose the antibiotic that best balances efficacy with minimal interference in their specific experimental system. It is also recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line being used.
References
- 1. protocols.io [protocols.io]
- 2. goldbio.com [goldbio.com]
- 3. Direct Effects of Clinically Relevant Antibiotics on Mitochondrial Respiration [mdpi.com]
- 4. The adverse effect of gentamicin on cell metabolism in three cultured mammary cell lines: “Are cell culture data skewed?” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. cmdr.ubc.ca [cmdr.ubc.ca]
- 11. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface binding and intracellular uptake of gentamicin in the cultured kidney epithelial cell line (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Gentamicin Sulphate vs. Kanamycin: A Comparative Guide for Selecting Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antibiotic is a critical step in molecular biology and drug development for the isolation and engineering of resistant bacterial strains. Both gentamicin (B1671437) sulphate and kanamycin (B1662678) are aminoglycoside antibiotics commonly employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making an informed decision for their specific applications.
At a Glance: Gentamicin vs. Kanamycin
| Feature | Gentamicin Sulphate | Kanamycin |
| Antibiotic Class | Aminoglycoside | Aminoglycoside |
| Primary Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. |
| Spectrum of Activity | Broad-spectrum, effective against many Gram-positive and Gram-negative bacteria. | Broad-spectrum, primarily used against Gram-negative bacteria, with some activity against Gram-positive bacteria. |
| Common Resistance Mechanism | Enzymatic modification (acetylation, phosphorylation, adenylation), ribosomal mutations, efflux pumps. | Enzymatic modification (primarily phosphorylation), ribosomal mutations, efflux pumps. |
| Typical Selection Concentration for E. coli | 4 to 15 µg/mL | 25 to 50 µg/mL |
Performance Comparison: Experimental Data
The efficacy of an antibiotic in selecting for resistant strains is intrinsically linked to its potency against susceptible strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this potency.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of gentamicin and kanamycin against common laboratory and clinical bacterial strains. Lower MIC values indicate higher potency.
| Bacterial Strain | Gentamicin MIC (µg/mL) | Kanamycin MIC (µg/mL) | References |
| Escherichia coli | 0.5 - 8 | 2 - 16 | [1][2] |
| Pseudomonas aeruginosa | 1 - 8 | >128 | [3] |
| Staphylococcus aureus | 0.125 - 1 | 1 - 8 | [4] |
Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.
Mechanisms of Resistance: A Deeper Dive
Resistance to both gentamicin and kanamycin is primarily achieved through three main mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the antibiotic from the bacterial cell.[5]
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key pathways involved in bacterial resistance to aminoglycosides.
Caption: Overview of Aminoglycoside Resistance Mechanisms.
The primary enzymatic modifiers include:
-
Aminoglycoside Phosphotransferases (APHs): Predominantly responsible for kanamycin resistance.
-
Aminoglycoside Acetyltransferases (AACs): A common mechanism for gentamicin resistance.[6]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Contribute to resistance against both antibiotics.[5]
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. med.unc.edu [med.unc.edu]
- 4. Laboratory Maintenance of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Virtual Labs [mvii-au.vlabs.ac.in]
In Vitro Synergism of Gentamicin with Beta-Lactam Antibiotics: A Comparative Guide
A comprehensive analysis of the in vitro synergistic effects of combining Gentamicin sulphate with various beta-lactam antibiotics reveals enhanced bactericidal activity against a range of clinically significant bacteria. This guide provides a comparative overview of key experimental findings, detailed methodologies for synergy testing, and a visual representation of the underlying mechanisms and workflows.
The combination of aminoglycosides, such as Gentamicin, with beta-lactam antibiotics is a long-standing therapeutic strategy to combat severe bacterial infections. The primary rationale for this combination therapy lies in their synergistic interaction, where the combined effect of the two drugs is greater than the sum of their individual effects. This guide delves into the in vitro evidence supporting this synergy, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic relationship between Gentamicin and beta-lactam antibiotics is primarily attributed to a sequential and cooperative mechanism of action. Beta-lactam antibiotics, such as penicillins and cephalosporins, act by inhibiting the synthesis of the bacterial cell wall. This disruption of the cell wall's integrity is believed to increase the permeability of the bacterial cell membrane, thereby facilitating the intracellular uptake of Gentamicin.[1][2] Once inside the cell, Gentamicin binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death.[1] This enhanced uptake of Gentamicin due to the action of the beta-lactam is a key factor in the observed synergistic killing of bacteria.
dot
References
A Researcher's Guide to Validating Mycoplasma-Free Cultures in the Presence of Gentamicin Sulphate
For researchers, scientists, and drug development professionals, ensuring the integrity of cell cultures is paramount. Mycoplasma, a genus of bacteria lacking a cell wall, represents one of the most common and insidious contaminants in cell culture.[1] Their presence can alter cell metabolism, slow growth rates, and introduce chromosomal aberrations, ultimately compromising the validity of experimental data.[1][2]
Gentamicin sulphate is a broad-spectrum aminoglycoside antibiotic frequently used in cell culture to prevent bacterial contamination.[3][4] It functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[5] However, its efficacy against mycoplasma is often limited; it may only inhibit growth (mycoplasmastatic) rather than eradicate the organisms (mycoplasmacidal).[5] This presents a significant challenge: cultures treated with Gentamicin may harbor a low, suppressed level of mycoplasma that can evade detection, leading to false-negative results and unreliable research outcomes.
This guide provides a comprehensive comparison of standard mycoplasma detection methods, outlines best practices for validation when Gentamicin is present, and compares alternative anti-mycoplasma agents.
Comparison of Mycoplasma Detection Methods
The selection of a detection method is critical and should be informed by an understanding of each technique's sensitivity, specificity, and limitations, particularly in the context of antibiotic use. The most reliable strategy for validating the absence of mycoplasma is to culture cells without any antibiotics for at least two weeks or three passages before testing.[6][7] This allows any suppressed mycoplasma to proliferate to a detectable level.
| Detection Method | Principle | Sensitivity | Specificity | Time to Result | Impact of this compound |
| Microbiological Culture | Growth of mycoplasma on selective agar (B569324)/broth media, forming characteristic "fried egg" colonies.[8] | Very High (Gold Standard) | High | 2-4 weeks | High risk of false negatives. Gentamicin can suppress growth below the limit of detection. Cells must be cultured in antibiotic-free media prior to testing.[6] |
| PCR (Polymerase Chain Reaction) | Amplification of mycoplasma-specific DNA, typically the 16S rRNA gene.[8][9] | High | High | A few hours | High risk of false negatives. Suppressed mycoplasma levels may yield insufficient DNA for amplification. An antibiotic-free period is essential. |
| DNA Staining (Hoechst/DAPI) | Fluorescent dyes (Hoechst 33258 or DAPI) bind to DNA. Mycoplasma contamination appears as small fluorescent flecks on the cell surface or in the surrounding medium.[6] | Moderate to Low | Low (can bind to any DNA) | Rapid (< 1 hour) | High risk of false negatives. Only effective for detecting heavy contamination and can be difficult to interpret with low-level, suppressed infections.[6] |
| Enzymatic / ELISA | Detection of specific mycoplasmal enzymes (enzymatic) or antigens/rRNA (ELISA).[2][9] | Moderate to High | High | 1-3 hours | Risk of false negatives. The concentration of target enzymes or antigens may be below the detection limit in suppressed infections. |
Alternative Anti-Mycoplasma Agents
While Gentamicin is useful for general bacterial control, it is not recommended for mycoplasma elimination.[5] Several other antibiotics are specifically designed for this purpose. If contamination is confirmed, discarding the cell line is the safest option. However, for invaluable cultures, treatment with a validated anti-mycoplasma reagent may be attempted.
| Agent | Mechanism of Action | Efficacy | Typical Concentration | Notes |
| This compound | Inhibits protein synthesis (30S ribosome).[5] | Mycoplasmastatic (Inhibitory) | 50 µg/mL | Not recommended for elimination; may only suppress mycoplasma.[5] |
| Ciprofloxacin | Fluoroquinolone; inhibits DNA gyrase.[5] | Mycoplasmacidal (Killing) | 10 µg/mL | Effective against many mycoplasma species. Treatment typically lasts for two weeks.[10] |
| Plasmocin™ | Contains a fluoroquinolone and a macrolide.[5] | Mycoplasmacidal | Varies by manufacturer | Acts on both extracellular and intracellular mycoplasma. |
| BM-Cyclin (Tiamulin & Minocycline) | Tiamulin inhibits protein synthesis (50S ribosome); Minocycline is a tetracycline (B611298) that inhibits the 30S ribosome.[5] | Mycoplasmacidal | Varies by manufacturer | Often used in an alternating treatment cycle to prevent resistance.[5] |
| Kanamycin Sulphate | Aminoglycoside; inhibits protein synthesis (30S ribosome).[5] | Mycoplasmastatic/Mycoplasmacidal | 100 µg/mL | Can be used for mycoplasma elimination.[3] |
Visualizing the Validation Workflow
Proper validation requires a structured workflow that accounts for the suppressive effects of antibiotics.
Caption: Workflow for validating the absence of mycoplasma in antibiotic-treated cultures.
The following decision tree illustrates the logical process for handling cell lines.
Caption: Decision tree for mycoplasma testing in cell cultures.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol is adapted from standard methodologies for detecting mycoplasma 16S rRNA genes.
A. Pre-Testing Culture Preparation (CRITICAL STEP)
-
Culture the cells to be tested in their standard growth medium without any antibiotics (including this compound) for a minimum of two weeks, ensuring at least three passages.[6]
-
Allow the cells to grow to 100% confluency. Let the culture sit in unchanged media for an additional 3-5 days to maximize the potential mycoplasma titer.[10]
B. Sample Collection and DNA Extraction
-
Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.
-
Centrifuge at 200 x g for 5 minutes to pellet any host cells.[6]
-
Carefully transfer the supernatant to a new sterile tube. This supernatant is your test sample.
-
Extract DNA from 200 µL of the supernatant using a commercial DNA extraction kit suitable for biological fluids, following the manufacturer's instructions.
-
Elute the DNA in 50 µL of nuclease-free water.
C. PCR Amplification
-
Prepare a PCR master mix. A typical 25 µL reaction includes:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
8.5 µL of Nuclease-free water
-
2 µL of extracted template DNA
-
-
Include appropriate controls: a positive control (known mycoplasma DNA), a negative control (nuclease-free water instead of template), and an internal amplification control.
-
Perform PCR using a thermal cycler with a validated program (cycling conditions will depend on the primers and polymerase used).
D. Analysis
-
Analyze the PCR products by running 10 µL of each reaction on a 1.5% agarose (B213101) gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the test sample lane indicates mycoplasma contamination.
Protocol 2: Mycoplasma Detection by Culture Method
This protocol is based on the "gold standard" agar and broth culture method.[9]
A. Pre-Testing Culture Preparation
-
As with the PCR protocol, culture cells in antibiotic-free medium for a minimum of two weeks (three passages).[6]
B. Inoculation
-
Collect a 1 mL sample of the cell culture supernatant.
-
Inoculate 0.2 mL of the sample into a vial containing 1.8 mL of mycoplasma broth.
-
Inoculate 0.1 mL of the sample directly onto the surface of a mycoplasma agar plate.
-
Always include positive control cultures (e.g., M. orale) and negative controls (sterile medium) for each new batch of media.[11]
C. Incubation
-
Incubate the broth culture at 37°C for 28 days.
-
Incubate the agar plate at 37°C for 28 days in a microaerophilic environment (e.g., 5% CO2).[11]
-
After 3-5 days of incubation, subculture 0.1 mL from the broth onto a new agar plate and continue incubation.
D. Analysis
-
Examine the agar plates weekly for the presence of characteristic "fried-egg" shaped colonies using a low-power microscope.
-
The culture is considered negative if no colonies are observed after 28 days. The positive control must show appropriate growth for the test to be valid.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 5. Eradication of mycoplasma contamination: antibiotics - Cellculture2 [cellculture2.altervista.org]
- 6. media.tghn.org [media.tghn.org]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. portals.broadinstitute.org [portals.broadinstitute.org]
- 11. vichsec.org [vichsec.org]
A Comparative Guide to Spectrophotometric Methods for Quantifying Gentamicin Sulphate Concentration
Gentamicin (B1671437) sulphate, a potent aminoglycoside antibiotic, is widely used in treating severe bacterial infections.[1][2] Accurate quantification of its concentration is crucial for quality control in pharmaceutical formulations and for therapeutic drug monitoring. Due to its weak ultraviolet (UV) chromophore, direct spectrophotometry is often challenging, necessitating various derivatization or complexation reactions to enable sensitive and reliable measurement.[1][3][4] This guide provides a comparative overview of several common spectrophotometric methods for the quantification of gentamicin sulphate, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
The following sections detail various spectrophotometric approaches, including a direct UV method and several indirect methods that rely on chemical reactions to produce a chromophore.
Direct UV Spectrophotometry
This is the most straightforward method but is often limited by low sensitivity.
Experimental Protocol: A stock solution of this compound (e.g., 200 ppm) is prepared in distilled water. This solution is then scanned in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which has been reported to be around 202 nm. A series of dilutions are prepared from the stock solution, and their absorbance is measured at this λmax against a solvent blank.
Indirect Spectrophotometric Methods
These methods involve a chemical reaction to produce a colored or UV-absorbing compound, thereby enhancing the sensitivity and selectivity of the assay.
This colorimetric assay is based on the reaction of ninhydrin (B49086) with the primary and secondary amine groups present in the gentamicin molecule, producing a purple-colored product.[5][6]
Experimental Protocol: A stock solution of gentamicin is prepared in a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4).[6] To a specific volume of the gentamicin sample, a freshly prepared ninhydrin reagent (e.g., 1.25% w/v in water) is added.[6] The mixture is heated in a water bath at 95°C for a defined period (e.g., 5-15 minutes), followed by cooling in an ice bath.[6][7] The absorbance of the resulting purple solution is then measured at a specific wavelength, which has been reported at 324 nm, 400 nm, or 418 nm in different studies.[5][6][8]
This method involves the derivatization of gentamicin with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing compound, leading to the formation of a product that can be quantified spectrophotometrically.[3][9]
Experimental Protocol: A solution of this compound is mixed with a solution of OPA (e.g., 1% in methanol).[9] The mixture is heated in a water bath at 60°C for 30 minutes, then cooled.[9] The volume is adjusted with methanol, and the absorbance of the resulting solution is measured.[9] For derivative spectrophotometry, the obtained spectrum can be converted into a third-derivative spectrum, with measurements made at a wavelength such as 281 nm.[3][9]
This indirect method is based on the formation of a stable complex between gentamicin and copper (II) ions, which exhibits increased UV-Vis light absorbing capacity.[1][10]
Experimental Protocol: Working standard solutions of this compound are prepared in volumetric flasks.[1] To each flask, a solution of 0.1 M NaOH and a stock solution of CuCl2·6H2O are added.[1] The final volume is brought up with purified water.[1] The absorbance is measured, and for enhanced sensitivity, the first derivative of the absorbance spectrum is recorded, with quantification performed at a wavelength such as 291 nm.[1]
This method involves the reaction of gentamicin with salicylaldehyde (B1680747) to form a Schiff base, which can be quantified spectrophotometrically.[2]
Experimental Protocol: A stock solution of this compound (e.g., 1 mg/mL) is prepared in distilled water.[2] An aliquot of the stock solution is transferred to a volumetric flask, followed by the addition of a salicylaldehyde solution (e.g., 0.3% v/v in methanol) and an acetate (B1210297) buffer (e.g., pH 5.5).[2] The mixture is shaken and heated in a water bath at 45°C for 15 minutes.[2] After cooling, the volume is completed with methanol, and the absorbance is measured at 416 nm against a blank.[2]
This method is based on the oxidation of gentamicin by potassium permanganate (B83412) in an alkaline medium. The rate of formation of the green-colored manganate (B1198562) ion is monitored over time and is proportional to the gentamicin concentration.[11][12]
Experimental Protocol: Different volumes of a gentamicin solution are added to a series of volumetric flasks.[11] A solution of NaOH and a solution of KMnO4 are then added, and the volume is completed with distilled water.[11] The mixture is incubated in a water bath at a controlled temperature (e.g., 40°C).[11] The increase in absorbance of the resulting manganate ion is monitored at 610 nm over a fixed period.[11][12]
Quantitative Performance Comparison
The performance of these methods can be compared based on several key validation parameters, which are summarized in the table below.
| Method | Linearity Range (µg/mL) | Wavelength (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Direct UV | 25 - 200 (as ppm) | 202 | Not Reported | Not Reported | |
| Ninhydrin | 30 - 120 | 400 | Not Reported | Not Reported | [5] |
| 10 - 100 | 324 | Not Reported | Not Reported | [6] | |
| 2000 - 10000 | 418 | 16 | 196 | [8] | |
| o-Phthalaldehyde (OPA) | 0.004% - 0.008% (w/v) | 281 (3rd Derivative) | 1.66 x 10⁻⁴ % | 5.04 x 10⁻⁴ % | [3][9] |
| Copper (Cu²⁺) Complexation | 51 - 261 | 291 (1st Derivative) | Not Reported | Not Reported | [1][10] |
| Salicylaldehyde | 30 - 120 | 416 | Not Reported | Not Reported | [2] |
| Kinetic (KMnO₄) | 20 - 125 (Initial-slope) | 610 | 10.5 | Not Reported | [11][12] |
| 25 - 140 (Fixed-time) | 610 | 9.2 | Not Reported | [11][12] |
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the spectrophotometric quantification of this compound using a derivatization-based method.
Caption: Generalized workflow for spectrophotometric quantification of Gentamicin.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. alazhar.edu.ps [alazhar.edu.ps]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A validated quantitative colorimetric assay for gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajper.com [ajper.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of Gentamicin Sulphate: Purity and Composition
For Researchers, Scientists, and Drug Development Professionals
Gentamicin (B1671437) Sulphate, a broad-spectrum aminoglycoside antibiotic, is a complex mixture of structurally related components. Its therapeutic efficacy and safety are directly linked to the precise composition and purity of the drug substance. High-Performance Liquid Chromatography (HPLC) remains the cornerstone for the quality control of Gentamicin Sulphate, ensuring that it meets the stringent requirements of pharmacopoeias. This guide provides an objective comparison of various HPLC methodologies, supported by experimental data, to aid researchers in selecting the most suitable analytical approach for their needs.
Gentamicin's inherent lack of a UV-absorbing chromophore presents a significant analytical challenge.[1][2] This has led to the development of two primary HPLC strategies: indirect analysis involving pre- or post-column derivatization to impart UV absorbance or fluorescence, and direct analysis using universal detection methods such as Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), or Mass Spectrometry (MS).[1][2][3]
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method for this compound analysis depends on several factors, including the desired sensitivity, specificity, available instrumentation, and the need to quantify impurities. The following table summarizes and compares key performance characteristics of prevalent HPLC methods.
| Method | Column | Mobile Phase/Elution | Detection | Key Advantages | Key Disadvantages | Primary Use |
| USP/EP (Pre-column Derivatization) [4] | C18 (L1 packing), e.g., 5 µm, 4.6 x 100-250 mm | Gradient or isocratic elution with an ion-pairing agent (e.g., sodium 1-pentasulfonate) and a buffer. | UV/Vis (after derivatization with o-phthalaldehyde) | Well-established and validated pharmacopoeial method. | Indirect detection requires extra sample preparation steps, increasing time and potential for error.[3] | Routine quality control, content determination. |
| Reversed-Phase HPLC with CAD [2][3] | C18 or specialized columns (e.g., Acclaim RSLC PA2) | Gradient elution with ion-pairing agents like trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[3] | Charged Aerosol Detection (CAD) | Direct detection without derivatization, good sensitivity for non-volatile analytes, faster analysis times.[2][3] | Non-linear response at high concentrations may require careful calibration.[2] | Purity analysis, impurity profiling, content uniformity. |
| Reversed-Phase HPLC with PAD [1][5][6] | C18 (L1 packing) or specialized columns (e.g., Dionex IonPac AmG-3µm C18) | Isocratic or gradient elution with ion-pairing agents (e.g., TFA, pentafluoropropionic acid).[1][6] | Pulsed Amperometric Detection (PAD) | High sensitivity and selectivity for aminoglycosides without derivatization.[5] | Can have issues with reproducibility and robustness.[2] | Analysis of pharmaceutical formulations, impurity determination. |
| UPLC with Mass Spectrometry (MS) [7][8] | Atlantis T3, 3 µm, 4.6 x 150 mm | Gradient elution with a volatile mobile phase. | Mass Spectrometry (e.g., QDa Detector) | High sensitivity and specificity, provides structural information for impurity identification.[7][8] | Higher equipment cost and complexity. | Characterization of impurities, reference standard qualification. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for two common HPLC approaches for this compound analysis.
USP Method with Pre-column Derivatization and UV Detection
This method is a widely accepted standard for the determination of this compound composition.
a. Materials and Reagents:
-
This compound Reference Standard (RS)
-
Isopropyl alcohol
-
Methanol
-
Boric acid
-
Potassium hydroxide
-
Water, HPLC grade
b. Preparation of Solutions:
-
Derivatizing solution (o-phthalaldehyde solution): Dissolve 1.0 g of o-phthalaldehyde in 5 mL of methanol. Add 95 mL of 0.4 M boric acid that has been adjusted to pH 10.4 with 8 N potassium hydroxide.
-
Standard Preparation: Prepare a solution of this compound RS in water at a concentration of approximately 0.65 mg/mL.
-
Sample Preparation: Prepare a sample solution with a similar concentration to the standard solution.
-
Derivatization Procedure: To 10 mL of the standard or sample solution in a 25 mL volumetric flask, add 5 mL of isopropyl alcohol and 4 mL of the o-phthalaldehyde solution and mix.
c. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 mm x 10 cm (L1 packing).
-
Mobile Phase: As specified in the current USP monograph.
-
Flow Rate: As specified in the current USP monograph.
-
Detection: UV at a specified wavelength.
-
Injection Volume: Typically 20 µL.
d. System Suitability:
-
The resolution between the gentamicin C1a and C1 peaks should be not less than 1.2.
-
The relative standard deviation for replicate injections is not more than 2.0%.
Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method offers a direct and often faster analysis without the need for derivatization.
a. Materials and Reagents:
-
This compound
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Heptafluorobutyric acid (HFBA)
-
Water, HPLC grade
b. Preparation of Solutions:
-
Mobile Phase A: 95:5 (v/v) water:acetonitrile with 250 µL of HFBA per liter.[3]
-
Mobile Phase B: 95:5 (v/v) water:acetonitrile with 3.0 mL of TFA per liter.[3]
-
Standard Solution: Prepare a stock solution of this compound in water at 5.0 mg/mL. Further dilute with water to a working concentration, for example, 0.10 mg/mL.[3]
-
Sample Solution: Dilute the sample to fall within the calibration range.
c. Chromatographic Conditions:
-
Column: Acclaim™ RSLC PA2, or equivalent.[3]
-
Column Temperature: 15 °C.[3]
-
Flow Rate: As per instrument and column specifications.
-
Gradient Program: A suitable gradient to separate the gentamicin components.
-
Detection: Charged Aerosol Detector.
d. System Suitability:
-
The method should be able to resolve the major gentamicin components (C1, C1a, C2, C2a, and C2b).[3]
-
Retention time precision (RSD) should be less than 1%.[3]
-
Peak area precision for major components should be less than 3%.[3]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates a typical workflow for the HPLC analysis of this compound.
Caption: A typical workflow for the HPLC analysis of this compound.
Alternative and Emerging Methods
While HPLC is the dominant technique, other analytical methods are used for this compound analysis. Microbiological assays, though lacking specificity, are used to determine potency.[3] Enzyme-Linked Immunosorbent Assay (ELISA) and Immunochromatographic Assays offer high sensitivity for specific applications.[9] More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are gaining traction for their superior resolution and sensitivity, particularly in impurity profiling and pharmacokinetic studies.[7][8]
Conclusion
The HPLC analysis of this compound is a critical component of its quality control. The choice between a traditional derivatization method and a direct detection method depends on the specific analytical needs and available resources. Methods utilizing CAD or PAD offer significant advantages in terms of speed and simplicity by eliminating the derivatization step. For in-depth impurity characterization, LC-MS is the most powerful tool. By understanding the principles, advantages, and limitations of each method, researchers and analytical scientists can ensure the quality, safety, and efficacy of this compound products.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of this compound Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. drugfuture.com [drugfuture.com]
- 5. antecscientific.com [antecscientific.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Navigating the Maze of Resistance: A Comparative Guide to Gentamicin and Other Aminoglycosides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant bacteria. This guide provides an objective comparison of bacterial cross-resistance between Gentamicin and other clinically important aminoglycosides, supported by experimental data, detailed methodologies, and visual pathways to elucidate the complex mechanisms at play.
The rise of Gentamicin-resistant bacterial strains poses a significant challenge to effective antimicrobial therapy. A critical question for clinicians and researchers is whether this resistance extends to other aminoglycosides such as Amikacin, Tobramycin, and Kanamycin. This guide delves into the experimental data to provide a clear comparison of the performance of these antibiotics against Gentamicin-resistant isolates.
The Landscape of Cross-Resistance: A Data-Driven Comparison
The susceptibility of Gentamicin-resistant bacterial strains to other aminoglycosides is highly variable and depends on the underlying resistance mechanism. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, offering a quantitative comparison.
Table 1: Comparative MIC Values (µg/mL) for Gentamicin-Resistant Gram-Negative Bacilli
| Bacterial Species | No. of Isolates | Antibiotic | MIC Range | MIC50 | MIC90 | Reference |
| Pseudomonas aeruginosa | 41 | Gentamicin | ≥12.5 | - | - | [1] |
| Tobramycin | - | - | - | [1] | ||
| Amikacin | - | - | - | [1] | ||
| P. aeruginosa | 130 | Gentamicin | ≤5 to ≥80 | - | - | [2] |
| Tobramycin | - | - | - | [2] | ||
| Amikacin | - | - | - | [2] | ||
| Gram-Negative Bacilli | 4,114 | Gentamicin | Resistant | - | - | [3] |
| Tobramycin | - | - | - | [3] | ||
| Amikacin | 31-125 (for resistant strains) | - | - | [3] | ||
| Escherichia coli (MDR) | - | Gentamicin | - | - | 32 | [4] |
| Tobramycin | - | - | 8 | [4] | ||
| Amikacin | - | - | 4 | [4] |
Note: MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. A hyphen (-) indicates that the specific value was not provided in the cited reference.
Table 2: Susceptibility Patterns of Gentamicin-Resistant Bacteria to Other Aminoglycosides
| Bacterial Group | No. of Isolates | % Resistant to Kanamycin | % Resistant to Tobramycin | % Resistant to Amikacin | Reference |
| Gram-Negative Isolates | 66 | 92% | 41% | 6% | [5] |
| Gram-Negative Bacilli | 836 | - | 90.5% (Acinetobacter spp.) | 70.2% (overall) | [6] |
Unraveling the Mechanisms of Cross-Resistance
The phenomenon of cross-resistance is primarily driven by three core mechanisms: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the bacterial cell.[1][7]
1. Enzymatic Modification: This is the most prevalent mechanism of acquired aminoglycoside resistance.[8] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[8][9] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.
-
Aminoglycoside Phosphotransferases (APHs): Add a phosphate (B84403) group to a hydroxyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group to a hydroxyl group.
The specific AME present in a bacterial strain determines its cross-resistance profile. For instance, an enzyme that modifies a chemical group present on both Gentamicin and Tobramycin will confer resistance to both antibiotics. Amikacin is often less affected by these enzymes due to its unique side chain that sterically hinders many AMEs.[10]
2. Target Site Alteration: Changes in the 30S ribosomal subunit, the binding site for aminoglycosides, can lead to resistance.[6] This is often due to mutations in the 16S rRNA gene or enzymatic modification of the rRNA, such as methylation by 16S rRNA methyltransferases. This mechanism often confers broad-spectrum resistance to most aminoglycosides.[6]
3. Efflux Pumps: Some bacteria possess membrane proteins that actively pump antibiotics out of the cell, preventing them from reaching their intracellular target.[1] This mechanism can contribute to low-level resistance to a wide range of antibiotics, including aminoglycosides.
Experimental Protocols
Accurate determination of antibiotic susceptibility is crucial for both clinical decision-making and research. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)
-
Stock solutions of aminoglycosides (Gentamicin, Amikacin, Tobramycin, Kanamycin)
-
Sterile diluents
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each aminoglycoside in CAMHB in the 96-well plates. The final concentrations should span the expected MIC range.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surveillance of aminoglycoside resistance. European data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 7. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The prevalence and distribution of aminoglycoside resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the effect of Gentamicin sulphate on viral replication and infectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Gentamicin (B1671437) sulphate's effect on viral replication and infectivity. Drawing from available experimental data, we compare its performance with other aminoglycoside antibiotics and delve into the methodologies used to assess its antiviral potential.
Executive Summary
Gentamicin sulphate, a widely used aminoglycoside antibiotic, is primarily recognized for its potent antibacterial activity. Its application in virology has traditionally been to prevent bacterial contamination in cell cultures. However, investigations into its direct antiviral effects have yielded mixed results. While some studies indicate a potential inhibitory effect on certain viruses, often linked to host cell metabolic processes, others, particularly more recent comparative studies, demonstrate a lack of significant antiviral activity against viruses like Dengue. In contrast, other aminoglycosides, such as geneticin (B1208730) (G418), have shown measurable antiviral properties, offering a valuable point of comparison.
Comparative Analysis of Antiviral Activity
Experimental data on the direct antiviral effects of this compound is limited and varies depending on the virus studied. The following tables summarize the available quantitative data, comparing Gentamicin with other aminoglycosides where possible.
Table 1: Effect of Aminoglycosides on Flaviviridae Family Viruses
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Outcome |
| Gentamicin | Dengue Virus (DENV-2) | BHK | Not Active | >165 µg/mL | - | No antiviral activity observed.[1] |
| Geneticin (G418) | Dengue Virus (DENV-2) | BHK | 3 ± 0.4 µg/mL | 165 ± 5 µg/mL | 66 | Significant inhibition of viral replication.[1] |
| Kanamycin | Dengue Virus (DENV-2) | BHK | Not Active | - | - | No antiviral activity observed.[1] |
| Neomycin | Dengue Virus (DENV-2) | BHK | Weak Activity | - | - | Weak antiviral activity at high concentrations.[1] |
| Paromomycin | Dengue Virus (DENV-2) | BHK | Weak Activity | - | - | Weak antiviral activity at high concentrations.[1] |
EC50 (50% effective concentration): The concentration of the drug that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration): The concentration of the drug that causes 50% cytotoxicity to the host cells. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of the compound.
Table 2: Effect of Gentamicin on Alphaviruses
| Compound | Virus | Cell Line | Concentration | Viral Titer Reduction | Observation |
| Gentamicin | Venezuelan Equine Encephalitis (VEE) Virus | Chick Embryo Fibroblasts (CEF) | >3 mg/mL | 1.5 - 3.5 log PFU/mL | Inhibition of viral multiplication observed.[2] |
| Gentamicin | Sindbis Virus | Chick Embryo Fibroblasts (CEF) | >3 mg/mL | 1.5 - 3.5 log PFU/mL | Inhibition of viral multiplication observed.[2] |
It is crucial to note that for VEE and Sindbis viruses, the antiviral activity of gentamicin was associated with the reversible inhibition of host cell metabolic activity, including cellular protein and nucleic acid synthesis.[2] This suggests a non-specific antiviral mechanism that may not be suitable for therapeutic applications due to potential host toxicity.
Experimental Methodologies
The evaluation of a compound's antiviral activity involves a series of standardized in vitro assays. The following protocols are representative of the methodologies used in the studies cited.
Cytotoxicity Assay (CC50 Determination)
This assay is essential to determine the concentration range at which a compound is toxic to the host cells, ensuring that any observed antiviral effect is not merely a result of cell death.
Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, BHK) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the different concentrations of the compounds. Include untreated cell controls.
-
Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT, XTT, or a neutral red uptake assay.
-
Data Analysis: Calculate the CC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay (EC50 Determination)
This is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of this compound or control compounds.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the respective compound concentrations. This prevents the spread of progeny virus through the medium, localizing infection and forming discrete plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the untreated virus control wells.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration that reduces the number of plaques by 50%.
Mechanism of Action: A Comparative Perspective
The primary mechanism of action for aminoglycosides as antibacterial agents is the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[3] This leads to mistranslation and premature termination of protein synthesis in bacteria.
The antiviral mechanism of aminoglycosides that do exhibit antiviral properties, such as geneticin, is still under investigation but is thought to be distinct from their antibacterial action. For Dengue virus, geneticin was found to inhibit viral RNA replication and translation.[1]
In the case of Gentamicin, the observed inhibition of VEE and Sindbis viruses was linked to a general inhibition of host cell metabolism at higher concentrations, rather than a specific targeting of a viral process.[2] There is no substantial evidence to suggest that this compound directly interferes with specific viral enzymes or replication machinery in a manner similar to established antiviral drugs.
Visualizing Experimental and Logical Frameworks
To better understand the processes and logical relationships discussed, the following diagrams are provided.
Caption: Workflow for evaluating antiviral efficacy.
Caption: Comparative antiviral effect on Dengue Virus.
Conclusion
Based on the available scientific literature, this compound is not a potent or specific inhibitor of viral replication. While some older studies showed an effect on certain viruses, this was often associated with host cell toxicity. Direct comparative studies with other aminoglycosides, such as geneticin, have highlighted Gentamicin's lack of antiviral activity against viruses like Dengue.
Therefore, for research and drug development professionals, this compound's primary role remains as a reliable agent for preventing bacterial contamination in viral cultures. When seeking antiviral compounds, other aminoglycosides or distinct classes of molecules should be prioritized for screening and development. The methodologies outlined in this guide provide a framework for such evaluations.
References
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Gentamicin Sulphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Gentamicin sulphate, a potent aminoglycoside antibiotic. Adherence to these procedures is critical for minimizing exposure risk and ensuring both personal safety and the integrity of your research.
This compound may cause skin and respiratory sensitization, and prolonged or repeated exposure may have other health implications.[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against exposure to this compound. A risk assessment should be conducted for each procedure to determine the specific PPE required.
| PPE Component | Specification | Rationale |
| Hand Protection | Impervious, chemical-resistant, powder-free gloves (e.g., nitrile).[3][4][5] Double-gloving is recommended for handling bulk amounts.[3] | Prevents skin contact and absorption. Gentamicin may cause an allergic skin reaction.[1][4] |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[3][4][5][6] | Protects eyes from splashes and aerosols of this compound powder or solutions. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when dust or aerosols may be generated.[3][4][6] For higher-level protection, a full-face respirator may be necessary if exposure limits are exceeded.[4][7] | Prevents inhalation of airborne particles. |
| Protective Clothing | A disposable gown with long sleeves and tight-fitting cuffs or a complete suit protecting against chemicals.[2][4][5] Protective shoe covers may also be considered.[3] | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area.[4][5][8] The recommended storage temperature is typically between 2 to 8 degrees Celsius.[4]
-
Keep it away from strong oxidizing agents.[9]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1][2][6][9]
-
Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in areas where it is handled.[8][10][11]
-
When weighing or preparing solutions, take care to avoid the formation of dust.[4][5][8]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][5][8][10]
3. Spill Response:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.[12]
-
Wear the appropriate PPE as outlined above.
-
Use an absorbent material to contain the spill.[12]
-
For powder spills, use dry clean-up procedures and avoid generating dust.[3][8] You can dampen the powder with water to prevent it from becoming airborne before sweeping.[3]
-
Collect all contaminated materials in a sealed, labeled container for proper disposal.[3][4][5]
-
Clean the spill area with soap and water.[2]
-
-
Major Spills:
-
Evacuate the area immediately.[12]
-
Alert your institution's environmental health and safety (EHS) office.
-
Only trained personnel should perform the cleanup.
-
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4][5] Remove contaminated clothing and seek medical attention if irritation or a rash occurs.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][5][6] Seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[4][5] Seek immediate medical attention.[4][5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][5][6]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Segregation: Keep this compound waste separate from other chemical waste streams.[13]
-
Containerization: Collect all solid and concentrated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5][13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the name "this compound."[13]
-
Contaminated Labware: Dispose of contaminated glassware, plasticware, and PPE as hazardous waste according to your institution's guidelines.[13]
-
Aqueous Solutions: Do not dispose of solutions containing this compound down the drain.[4][5][9][13] Collect it as chemical waste for pickup by your institution's EHS department.[13]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. formedium.com [formedium.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. westliberty.edu [westliberty.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. himediadownloads.com [himediadownloads.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
